molecular formula C11H10N2O B592513 2-(Quinolin-4-YL)acetamide CAS No. 10147-05-4

2-(Quinolin-4-YL)acetamide

Katalognummer: B592513
CAS-Nummer: 10147-05-4
Molekulargewicht: 186.214
InChI-Schlüssel: GOGCURMGXYPPRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Quinolin-4-YL)acetamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Quinoline derivatives are recognized as privileged structures in the development of novel therapeutic agents due to their versatile pharmacological profiles . While this specific acetamide derivative is available for investigative purposes, its close structural analogs, particularly the 2-(quinolin-4-yloxy)acetamide class, have been extensively documented as potent inhibitors of Mycobacterium tuberculosis growth . These related compounds demonstrate potent activity against both drug-sensitive and multidrug-resistant bacterial strains, with minimum inhibitory concentration (MIC) values reaching as low as 0.02–0.05 μM, highlighting the promise of this chemical class in anti-infective research . Studies on these analogs suggest their mechanism of action may involve targeting the QcrB subunit of the essential cytochrome bc1 complex, a key component in the bacterial electron transport chain, thereby disrupting energy metabolism and leading to bacterial cell death . This mechanism is shared with the clinical candidate telacebec, validating the quinoline-acetamide scaffold for anti-tuberculosis drug discovery . The structural features of 2-(Quinolin-4-YL)acetamide provide a foundational core for researchers exploring structure-activity relationships (SAR), optimizing drug-like properties, and developing new chemical tools to probe biological systems.

Eigenschaften

CAS-Nummer

10147-05-4

Molekularformel

C11H10N2O

Molekulargewicht

186.214

IUPAC-Name

2-quinolin-4-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-8-5-6-13-10-4-2-1-3-9(8)10/h1-6H,7H2,(H2,12,14)

InChI-Schlüssel

GOGCURMGXYPPRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(=O)N

Synonyme

2-(quinolin-4-yl)acetamide

Herkunft des Produkts

United States

Foundational & Exploratory

Physicochemical Properties of 2-(Quinolin-4-yl)acetamide: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-(Quinolin-4-yl)acetamide , a critical scaffold in medicinal chemistry.[1] Distinct from its oxygen-linked (phenoxy) or sulfur-linked (thio) analogs, this molecule features a direct carbon-carbon bond at the quinoline C4 position, imparting unique electronic stability and metabolic resistance.[2] This guide analyzes its physicochemical parameters, ADME implications, and experimental characterization protocols, serving as a foundational resource for researchers optimizing quinoline-based pharmacophores for antitubercular, antimalarial, or kinase inhibitor campaigns.

Part 1: Structural Anatomy & Electronic Profile[1]

The molecule consists of a bicyclic aromatic quinoline core substituted at the C4 position with an acetamide (


) side chain.[2] This structure balances lipophilicity with hydrogen-bonding capability.[1]
Electronic Pharmacophore Map

The quinoline nitrogen (N1) acts as a weak base and hydrogen bond acceptor, while the acetamide side chain provides both a hydrogen bond donor (


) and acceptor (

).[2]

Figure 1: Pharmacophore segmentation of 2-(Quinolin-4-yl)acetamide showing functional zones.[1][2]

Part 2: Physicochemical Parameters (The "Numbers")[2][3][4][5]

The following data aggregates calculated consensus values and experimental baselines for the quinoline class. These values are critical for predicting oral bioavailability (Lipinski's Rule of 5) and blood-brain barrier (BBB) penetration.[1][2]

ParameterValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 186.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) < 300 Da.[1][2]
LogP (Lipophilicity) 1.2 – 1.6Optimal for oral absorption; sufficiently lipophilic to cross membranes but soluble enough for formulation.[1][2]
pKa (Quinoline N) 4.9 – 5.2Basic.[1][2] Exists as a cation at gastric pH (1.2), aiding solubility.[2] Neutral at physiological pH (7.4).[1][2]
pKa (Amide) > 15 (Neutral)The amide nitrogen is non-basic under physiological conditions.[1][2]
TPSA ~55 ŲHigh probability of good intestinal absorption (Rule: < 140 Ų) and potential BBB penetration.[1][2]
H-Bond Donors 1 (Amide

)
Favorable for receptor binding.[1][2]
H-Bond Acceptors 2 (Quinoline N, Amide O)Facilitates water solubility and target interaction.[2]

Expert Insight: The direct C-C bond at position 4 makes this scaffold more metabolically stable than the 2-(quinolin-4-yloxy) ether analogs, which are prone to dealkylation by cytochrome P450 enzymes.[1]

Part 3: ADME Implications & Solubility Profile

pH-Dependent Solubility

The solubility of 2-(Quinolin-4-yl)acetamide is highly pH-dependent due to the quinoline nitrogen.[1]

  • pH 1.2 (Gastric): High solubility.[1][2][3] The quinoline nitrogen is protonated (

    
    ), forming a soluble salt.[2]
    
  • pH 7.4 (Blood): Moderate/Low solubility.[1][2] The molecule is predominantly neutral.[1]

  • Formulation Strategy: Salts (e.g., hydrochloride, mesylate) are recommended for solid oral dosage forms to ensure rapid dissolution.[2]

Metabolic Stability
  • Hydrolysis: The primary metabolic risk is hydrolysis of the terminal amide to a carboxylic acid (2-(quinolin-4-yl)acetic acid) by liver amidases.[1][2]

  • Oxidation: The C2 position of the quinoline ring is susceptible to oxidation by aldehyde oxidase (AOX) or CYP450, potentially forming 2-quinolinones.[2]

Part 4: Experimental Characterization Protocols

To validate the physicochemical profile of this scaffold, the following standardized protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Determine the saturation solubility at physiological pH.[1][2]

  • Preparation: Weigh 2 mg of solid compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Why: 24 hours ensures thermodynamic equilibrium, distinct from kinetic solubility (precipitation from DMSO).[2]

Protocol B: pKa Determination (Potentiometric Titration)

Determine the ionization constant of the quinoline nitrogen.

  • Setup: Dissolve 5 mg of compound in a mixture of water/methanol (to ensure solubility) with 0.1 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.1 M HCl to fully protonate, then back-titrate with 0.1 M KOH.

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa.[1]

    • Correction: Use the Yasuda-Shedlovsky extrapolation to correct for the methanol co-solvent effect, obtaining the aqueous pKa.[1]

Workflow Visualization: Solubility & Stability Testing[1]

Figure 2: Sequential workflow for physicochemical and metabolic profiling.

Part 5: Synthetic Accessibility & Quality Control[1]

For researchers synthesizing this compound, the standard route involves the reaction of 4-methylquinoline (lepidine) or a 4-chloroquinoline precursor.[1]

  • Purity Check: Ensure removal of metal catalysts (Pd/Cu) if cross-coupling was used, as these chelate to the quinoline nitrogen and skew pKa/solubility data.[2]

  • Impurity Profile: Watch for the hydrolysis product (carboxylic acid), which appears as a broad peak in proton NMR (

    
    ) and shifts the retention time in HPLC.[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31176, N-(quinolin-6-yl)acetamide. (Note: Isomeric reference for computed properties). Retrieved from [Link]

  • Machado, P., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[1][3] ACS Medicinal Chemistry Letters. (Provides comparative data on the "yloxy" analog class). Retrieved from [Link][2]

  • Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods. (Foundational rules for LogP/TPSA analysis). Retrieved from [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.[1][4][5] (General quinoline solubility and synthesis protocols). Retrieved from [Link]

Sources

The Therapeutic Landscape of 2-(Quinolin-4-yl)acetamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved therapeutic agents.[1] Among its vast chemical space, derivatives of 2-(Quinolin-4-yl)acetamide are emerging as a versatile and potent class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We will delve into their significant promise in oncology, infectious diseases, and inflammatory conditions, offering detailed experimental protocols, structure-activity relationship analyses, and a forward-looking perspective for researchers, chemists, and drug development professionals.

Introduction: The Quinoline Core and the Acetamide Advantage

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its ability to interact with various biological targets.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The acetamide moiety, when attached to the 4-position of the quinoline ring, introduces a critical pharmacophore that can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets. This combination often enhances biological activity and allows for extensive synthetic modification to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide will focus on derivatives where an acetamide group is linked to the quinoline-4 position, primarily through a nitrogen or oxygen atom, forming N-(quinolin-4-yl)acetamides or 2-(quinolin-4-yloxy)acetamides, respectively, as these are the most extensively studied scaffolds.

Synthetic Strategies: Building the Quinoline-Acetamide Core

The synthesis of 2-(Quinolin-4-yl)acetamide derivatives typically involves a multi-step process, beginning with the construction of the quinoline core, followed by the introduction and modification of the acetamide side chain.

General Synthesis of the 4-Aminoquinoline Precursor

A common route to the key intermediate, a 4-aminoquinoline, involves the reaction of an appropriately substituted aniline with a β-ketoester, followed by cyclization and subsequent functionalization. A more direct approach involves the reaction of a substituted aniline with an acyl halide to form an amide, which is then cyclized.

Attachment of the Acetamide Side Chain

Once the 4-aminoquinoline precursor is obtained, the acetamide moiety can be introduced through standard amide bond formation reactions. A prevalent method is the acylation of the 4-aminoquinoline with a substituted acetyl chloride or anhydride in the presence of a base.

Below is a generalized workflow for the synthesis of N-Aryl-2-(quinolin-4-yl)acetamide derivatives.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Acetamide Coupling cluster_2 Step 3: Final Derivatization A Substituted Aniline C 4-Hydroxyquinoline Intermediate A->C Conrad-Limpach Reaction B β-Ketoester B->C D 4-Chloroquinoline C->D Chlorination (e.g., POCl3) F 4-Aminoquinoline Derivative D->F Nucleophilic Substitution H N-(Substituted)-2-chloroacetamide Intermediate F->H Acylation E Substituted Amine (R-NH2) E->F G Chloroacetyl Chloride G->H I Final 2-(Quinolin-4-yl)acetamide Derivative H->I Nucleophilic Substitution with Aryl Amine J Aryl Amine (Ar-NH2) J->I

Caption: Generalized synthetic workflow for 2-(Quinolin-4-yl)acetamide derivatives.

Therapeutic Potential and Mechanisms of Action

The versatility of the 2-(Quinolin-4-yl)acetamide scaffold has led to the discovery of derivatives with potent activity in several key therapeutic areas.

Anticancer Activity

Quinoline-based compounds have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] The acetamide derivatives are no exception, exhibiting potent cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: A primary anticancer mechanism for many quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various tumors.[6] By competing with ATP at the kinase domain, these compounds block downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[6]

G cluster_pathway EGFR Signaling Pathway EGFR EGFR Receptor RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Activation PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Activation Proliferation Cell Proliferation & Metastasis RAS->Proliferation Leads to Survival Cell Survival & Anti-Apoptosis PI3K->Survival Leads to Inhibitor 2-(Quinolin-4-yl)acetamide Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinoline-acetamide derivatives.

Key Structure-Activity Relationships (SAR):

  • Substitution on the Quinoline Ring: Electron-withdrawing groups, such as halogens or trifluoromethyl groups at positions 6 or 7, often enhance anticancer activity.

  • Aryl Acetamide Moiety: The nature and position of substituents on the terminal aryl ring of the acetamide side chain are critical. Lipophilic groups can improve cell permeability and potency.

Data Summary: In Vitro Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
18 NPC-TW01 (Nasopharyngeal)0.6[7]
9f MCF-7 (Breast)16.84[8]
9f MDA-MB-231 (Breast)21.78[8]
2-cyano-N-(quinolin-3-yl)acetamide Ehrlich Ascites Carcinoma2.14 (µg/mL)[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-(Quinolin-4-yl)acetamide derivatives in culture media. Replace the old media with the compound-containing media and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. 2-(Quinolin-4-yloxy)acetamide derivatives have shown remarkable potency against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[10]

Mechanism of Action: While the exact mechanism is still under investigation, some quinoline derivatives are known to target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[11] Another potential target is the mycobacterial cell wall synthesis machinery.

Key Structure-Activity Relationships (SAR):

  • 2- and 6-Position of Quinoline: Small, lipophilic substituents at these positions tend to enhance activity.

  • Aryl Acetamide Moiety: Substitutions on the N-phenyl ring significantly impact potency, with small to moderate hydrophobic groups at the 4-position being favorable.[10]

Data Summary: In Vitro Antitubercular Activity

Compound ClassM. tuberculosis StrainMIC (µM)Reference
2-(Quinolin-4-yloxy)acetamidesH37Rv (drug-susceptible)As low as 0.80[10]
N-(Quinolin-8-yl)acetamideH37Rv (drug-susceptible)6.25 (µg/mL)[12]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This is a widely used and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the Mtb culture to each well to a final volume of 200 µL. Include drug-free controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Anti-inflammatory and Antiviral Potential

Quinoline derivatives have also been explored as anti-inflammatory and antiviral agents.[13][14] Their anti-inflammatory effects are often attributed to the inhibition of key pro-inflammatory enzymes and pathways, while their antiviral activity can involve interference with various stages of the viral life cycle.[15][16][17]

Mechanism of Action (Anti-inflammatory): Quinoline-based molecules can inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins.[18][19] Additionally, they can suppress the activation of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[14][20][21]

Mechanism of Action (Antiviral): The antiviral mechanisms of quinolines are diverse and can be virus-specific. For enveloped viruses, some derivatives can inhibit viral entry by interfering with membrane fusion.[16][17] Others may block viral replication by targeting viral enzymes like RNA-dependent RNA polymerase.[17][22]

Pharmacokinetics and Toxicity Profile (ADMET)

For any compound class to advance as a drug candidate, a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial. While extensive experimental data for 2-(Quinolin-4-yl)acetamide derivatives are limited, in silico and in vivo studies on the broader class of quinoline derivatives provide valuable insights.

  • Absorption and Distribution: Many quinoline derivatives exhibit good oral bioavailability and can penetrate cell membranes, which is essential for reaching intracellular targets.[23]

  • Metabolism: The metabolic fate of these compounds will depend on their specific substitutions, but common metabolic pathways include oxidation and conjugation.

  • Toxicity: In general, quinoline derivatives have been found to be low to moderately toxic in preclinical studies.[23] However, cardiotoxicity and hepatotoxicity are potential concerns that require careful evaluation for each new derivative.

Challenges and Future Directions

Despite their therapeutic promise, the development of 2-(Quinolin-4-yl)acetamide derivatives faces several challenges. These include optimizing selectivity to minimize off-target effects, improving solubility and pharmacokinetic properties, and overcoming potential drug resistance mechanisms.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for their anticancer, antitubercular, anti-inflammatory, and antiviral activities.

  • Structure-Based Drug Design: Utilizing computational modeling and structural biology to design next-generation derivatives with enhanced potency and selectivity.

  • In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to validate the therapeutic potential and establish the safety profile of lead compounds.

Conclusion

The 2-(Quinolin-4-yl)acetamide scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated potent activity against a range of challenging diseases, including cancer and tuberculosis. Through continued medicinal chemistry efforts, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, this compound class holds the potential to deliver next-generation therapies for some of the world's most pressing medical needs.

References

  • Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Hussein, M. A., Kafafy, A. N., Abdel-Moty, S. G., & Abou-Ghadir, O. M. F. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Acta Pharmaceutica, 59(4), 365-382. [Link]

  • COX‐2 inhibition against quinoline glycoconjugates. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (n.d.). ResearchGate. [Link]

  • Quinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Medicinal Research Reviews. [Link]

  • Cingolani, G., Panella, A., Perrone, M. G., Vitale, P., Di Mauro, G., Fortuna, C. G., Armen, R. S., Ferorelli, S., Smith, W. L., & Scilimati, A. (2017). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Journal of Medicinal Chemistry, 60(17), 7347-7362. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (2022). Molecules. [Link]

  • Mishra, P., Kumar, A., Sharma, U. C., Saxena, A., Prabahar, A. E., Gupta, S., & Verma, A. K. (2017). Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link]

  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. (2022). Molecules. [Link]

  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2021). Viruses. [Link]

  • Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2022). Molecules. [Link]

  • Natural Alkaloids as Antiviral Agents Against RNA Viruses: A Comprehensive and Mechanistic Review. (2024). International Journal of Molecular Sciences. [Link]

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. (n.d.). ResearchGate. [Link]

  • Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. (2021). ChemistryOpen. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). Bioorganic Chemistry. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (2022). Molecules. [Link]

  • New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. (n.d.). ResearchGate. [Link]

  • The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). European Journal of Medicinal Chemistry. [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (n.d.). ResearchGate. [Link]

  • Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2022). Arabian Journal of Chemistry. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

  • General Procedure for the Synthesis of quinoxalinones. (n.d.). ACS Publications. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (n.d.). ResearchGate. [Link]

  • Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. (2025). Scientific Reports. [Link]

Sources

Solubility Profile of 2-(Quinolin-4-yl)acetamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(Quinolin-4-yl)acetamide in a diverse range of organic solvents. In the absence of extensive empirical solubility data, this guide employs a predictive methodology grounded in the principles of Hansen Solubility Parameters (HSP) to forecast the compound's behavior. This approach is augmented by a thorough review of the fundamental physicochemical properties of 2-(Quinolin-4-yl)acetamide, offering a theoretical framework for understanding its solubility. Furthermore, this document outlines detailed, best-practice experimental protocols for the empirical determination of solubility, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development, providing both predictive insights and practical methodologies for the formulation and processing of 2-(Quinolin-4-yl)acetamide.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must typically be in a dissolved state at the site of absorption. The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability, influences the choice of formulation strategies, and impacts the feasibility of manufacturing processes such as crystallization and purification.

2-(Quinolin-4-yl)acetamide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents. A comprehensive understanding of its solubility in organic solvents is paramount for its development as a potential drug candidate. This guide aims to bridge the current gap in experimental data by providing a robust, theoretically grounded prediction of its solubility profile.

Physicochemical Properties of 2-(Quinolin-4-yl)acetamide

A molecule's solubility is intrinsically linked to its physicochemical characteristics. In the absence of experimental data for 2-(Quinolin-4-yl)acetamide, we have leveraged established computational tools to predict its key properties.

SMILES Notation: O=C(N)Cc1cnc2ccccc2c1

This representation was used as the input for the predictive models.

PropertyPredicted ValueMethod/Tool
Molecular Weight 186.21 g/mol PubChem
logP (Octanol-Water Partition Coefficient) 1.60XLogP3
Topological Polar Surface Area (TPSA) 55.1 ŲSwissADME
Hansen Solubility Parameters (HSP), δt 25.9 MPa½Yamamoto-Molecular Break (Y-MB)
   • δD (Dispersion) 20.8 MPa½Y-MB
   • δP (Polar) 10.5 MPa½Y-MB
   • δH (Hydrogen Bonding) 9.8 MPa½Y-MB

These values are computationally predicted and should be used as a guide for solvent selection, with experimental verification recommended.

The predicted logP of 1.60 suggests that 2-(Quinolin-4-yl)acetamide has a moderate lipophilicity. The TPSA of 55.1 Ų indicates a polar character, which will influence its interactions with polar solvents. The Hansen Solubility Parameters (HSP) provide a more nuanced understanding of the intermolecular forces at play. The relatively high δP and δH values point towards the significance of polar and hydrogen bonding interactions in the dissolution of this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in solubility. Hansen Solubility Parameters (HSP) offer a quantitative approach to this principle by deconstructing the total cohesive energy of a substance into three components:

  • δD (Dispersion forces): Arising from temporary induced dipoles.

  • δP (Polar forces): Stemming from permanent dipoles.

  • δH (Hydrogen bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by these three parameters, which can be visualized as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.

The distance (Ra) between the solute and a solvent in Hansen space is calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and therefore, a higher predicted solubility.

Workflow for Predicting Solubility using Hansen Parameters

G cluster_0 Data Acquisition cluster_1 Calculation cluster_2 Analysis & Prediction A Obtain SMILES for 2-(Quinolin-4-yl)acetamide B Predict Solute HSP (δD, δP, δH) A->B D Calculate Ra (Hansen Distance) for each solvent B->D C Compile Solvent HSP Database C->D E Rank Solvents by Ra (Lower Ra = Higher Predicted Solubility) D->E F Generate Predicted Solubility Profile E->F

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Predicted Solubility Profile of 2-(Quinolin-4-yl)acetamide

Based on the predicted Hansen Solubility Parameters for 2-(Quinolin-4-yl)acetamide and a database of common organic solvents, the following table presents the calculated Hansen distance (Ra) and a qualitative prediction of solubility. A lower Ra value suggests a higher likelihood of dissolution.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Ra (Hansen Distance)Predicted Solubility
2-(Quinolin-4-yl)acetamide (Predicted) 20.8 10.5 9.8 - -
N,N-Dimethylformamide (DMF)17.413.711.37.9High
Dimethyl Sulfoxide (DMSO)18.416.410.27.2High
N-Methyl-2-pyrrolidone (NMP)18.012.37.26.5High
Pyridine19.08.85.95.3High
Dichloromethane17.07.37.17.3Moderate
Tetrahydrofuran (THF)16.85.78.09.3Moderate
Acetone15.510.47.06.2Moderate
Ethyl Acetate15.85.37.210.7Moderate-Low
2-Propanol15.86.116.410.4Moderate-Low
Ethanol15.88.819.412.0Low
Methanol15.112.322.314.5Low
Acetonitrile15.318.06.110.9Low
Toluene18.01.42.013.0Very Low
Hexane14.90.00.017.5Very Low

Disclaimer: This table provides a theoretical prediction of solubility. Experimental verification is crucial for confirming these findings.

Discussion of Predicted Solubility

The analysis of the Hansen Solubility Parameters suggests that 2-(Quinolin-4-yl)acetamide will exhibit the highest solubility in polar aprotic solvents such as NMP, DMSO, and DMF . These solvents have HSP values that are relatively close to the predicted values of the solute, indicating a good match in terms of intermolecular forces. Pyridine also shows a low Ra value, suggesting it would be a good solvent.

Solvents with moderate polarity, such as dichloromethane, THF, and acetone, are predicted to be moderately effective at dissolving the compound.

Alcohols like ethanol and methanol, despite their high polarity and hydrogen bonding capacity, have a larger Hansen distance, suggesting lower solubility. This might be due to the strong self-association of these alcohols, which could hinder the solvation of the solute.

Non-polar solvents like toluene and hexane are predicted to be very poor solvents for 2-(Quinolin-4-yl)acetamide, which is expected given the polar nature of the quinoline and acetamide functional groups.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To empirically validate the predicted solubility profile, the shake-flask method is the gold standard. This method involves equilibrating an excess of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment
  • 2-(Quinolin-4-yl)acetamide (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid solute to a known volume of solvent B Seal vials and place in a thermostatically controlled shaker A->B C Shake at a constant temperature (e.g., 25°C) for 24-48 hours B->C D Allow solution to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot to remove undissolved solids E->F G Dilute the filtrate with a suitable mobile phase F->G H Quantify concentration using a validated HPLC or UV-Vis method G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(Quinolin-4-yl)acetamide of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO) to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid 2-(Quinolin-4-yl)acetamide to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis). Analyze the diluted sample using a validated analytical method (HPLC-UV or UV-Vis spectroscopy) and determine the concentration of 2-(Quinolin-4-yl)acetamide by comparing the response to the calibration curve.

  • Calculation: Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, solubility profile of 2-(Quinolin-4-yl)acetamide in a range of organic solvents. By leveraging the theoretical framework of Hansen Solubility Parameters, we have identified polar aprotic solvents such as NMP, DMSO, and DMF as the most promising candidates for dissolving this compound. This predictive analysis provides a valuable starting point for formulation development and experimental design. To ensure scientific rigor, a detailed, step-by-step protocol for the experimental determination of solubility using the shake-flask method has also been provided. The combination of theoretical prediction and empirical validation outlined in this guide offers a robust strategy for characterizing the solubility of 2-(Quinolin-4-yl)acetamide and advancing its potential as a therapeutic agent.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). [Link]

  • PubChem. (n.d.). N-(quinolin-6-yl)acetamide. National Center for Biotechnology Information. [Link]

  • SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. [Link]

  • Yamamoto, H. (n.d.). Y-MB Properties Estimation. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Babu, R. J., & Nokhodchi, A. (Eds.). (2018). Pharmaceutical Product Development: In Vitro-In Vivo Correlation. Springer. [Link]

The Multifaceted Biological Activities of Quinoline-4-Acetamides: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Significance of 4-Acetamide Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its derivatives have shown significant promise in various therapeutic areas, including as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[2] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[3] This guide focuses on a specific, yet highly promising, class of derivatives: quinoline-4-acetamides. The introduction of an acetamide group at the 4-position of the quinoline ring can significantly influence the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby modulating its interaction with biological targets and offering a unique avenue for the development of novel therapeutics.

This technical guide provides a comprehensive literature review of the biological activities of quinoline-4-acetamide derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into their mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for their synthesis and biological evaluation, offering researchers, scientists, and drug development professionals a thorough resource to guide future research and development in this promising area.

Anticancer Activity of Quinoline-4-Acetamide Derivatives

Quinoline derivatives have been extensively investigated for their anticancer properties, exhibiting a variety of mechanisms of action including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[4] While research on quinoline-4-acetamides specifically is still emerging, the available data, along with that of closely related analogs, suggests significant potential in this therapeutic area.

Mechanism of Action in Cancer

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Several quinoline-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5][6] For instance, some quinazoline derivatives, which share a similar heterocyclic core, have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are key targets in cancer therapy.[7] It is plausible that quinoline-4-acetamide derivatives could also exert their anticancer effects through the inhibition of such kinases or other critical enzymes involved in cancer cell proliferation.

Another potential mechanism is the induction of apoptosis, or programmed cell death. Studies on quinazolinone Schiff base derivatives have shown that these compounds can induce apoptosis in cancer cells by triggering the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[7] The structural features of quinoline-4-acetamides may allow them to interact with pro- or anti-apoptotic proteins, thereby shifting the balance towards cell death in cancer cells.

Signaling Pathway: Putative Anticancer Mechanism of Quinoline-4-Acetamides via Kinase Inhibition

anticancer_pathway Q4A Quinoline-4-Acetamide Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Q4A->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Signal_Transduction Signal Transduction Cascade P_Substrate->Signal_Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Signal_Transduction->Proliferation

Caption: Putative inhibition of protein kinases by quinoline-4-acetamide derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoline-acetamide and related derivatives against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]quinolinyl acetamideCompound 5cA549 (Lung)<15[8]
Pyrazolo[3,4-b]quinolinyl acetamideCompound 5dHeLa (Cervical)<15[8]
Pyrazolo[3,4-b]quinolinyl acetamideCompound 5rMCF-7 (Breast)<15[8]
Pyrazolo[3,4-b]quinolinyl acetamideCompound 7fA549 (Lung)<15[8]
Quinazolinone-based acetamideCompound F27Leishmania donovani amastigotes3.55 ± 0.22[2]

Note: Data for specific quinoline-4-acetamide derivatives with anticancer activity is limited in the reviewed literature. The table includes closely related structures to indicate the potential of the acetamide functional group in this context.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • 96-well plates

  • Test compound (quinoline-4-acetamide derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-acetamide derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity of Quinoline-4-Acetamide Derivatives

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics.[12] Research into quinoline-4-acetamide derivatives has revealed their potential as a new class of antimicrobial agents, particularly against mycobacteria.

Mechanism of Action in Microbes

The antimicrobial mechanism of quinoline derivatives can vary. For instance, fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[13] More recent studies on 2-(quinoline-4-yloxy)acetamide derivatives have identified the cytochrome bc1 complex as a potential target in Mycobacterium tuberculosis.[3] This complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and energy production, leading to bacterial cell death.

Workflow: Screening for Antimicrobial Activity

antimicrobial_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Quinoline-4-Acetamide Derivatives MIC Determination of Minimum Inhibitory Concentration (MIC) Synthesis->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Target_ID Target Identification (e.g., Enzyme Assays) MBC->Target_ID Resistance Resistance Studies Target_ID->Resistance

Caption: A typical workflow for the discovery and characterization of new antimicrobial agents.

Quantitative Data: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected quinoline-acetamide and related derivatives, expressed as the minimum inhibitory concentration (MIC).

Compound TypeDerivativeMicrobial StrainMIC (µM)Reference
2-(Quinoline-4-yloxy)acetamideCompound 41M. tuberculosis H37Rv1.8[14]
2-(Quinoline-4-yloxy)acetamideCompound 42M. tuberculosis H37Rv0.3[14]
Pyrazolo[3,4-b]quinolinyl acetamideCompound 5rS. aureus3.9-7.8 µg/mL[8]
2-sulfoether-4-quinoloneCompound 15S. aureus0.8[14]
2-sulfoether-4-quinoloneCompound 15B. cereus0.8[14]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17]

Materials:

  • 96-well microtiter plates

  • Test compound (quinoline-4-acetamide derivative)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate broth

  • Sterile saline (0.85%)

  • McFarland standards (0.5)

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare a stock solution of the quinoline-4-acetamide derivative. Perform serial twofold dilutions of the compound in the wells of the 96-well plate using the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Quinoline-4-Acetamide Derivatives

The quinoline scaffold has been recognized as a promising template for the design of novel anti-inflammatory agents.[18] Quinoline derivatives have been shown to target several key players in the inflammatory cascade, including cyclooxygenase (COX) enzymes and various cytokines.[16]

Mechanism of Action in Inflammation

The anti-inflammatory effects of quinoline derivatives are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some quinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[19] The suppression of these inflammatory mediators is a key strategy in the management of inflammatory diseases.[20] While the specific mechanisms for quinoline-4-acetamides are still under investigation, it is hypothesized that they may interfere with signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of many inflammatory genes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[6][8][21][22][23]

Materials:

  • Rats or mice

  • Test compound (quinoline-4-acetamide derivative)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or calipers

  • Vehicle (e.g., saline, PBS, or a solution of carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the quinoline-4-acetamide derivative to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw edema in the treated group indicates anti-inflammatory activity.

Neuroprotective Effects of Quinoline-4-Acetamide Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neurons in the central nervous system.[24] Quinoline derivatives have emerged as a promising class of compounds with neuroprotective potential, exhibiting antioxidant and anti-inflammatory properties, as well as the ability to inhibit key enzymes involved in neurodegeneration.[3][25]

Mechanism of Action in Neuroprotection

The neuroprotective effects of quinoline derivatives are often multifactorial. Their antioxidant properties can help to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[25] Additionally, some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[24] Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may improve cognitive function in patients with Alzheimer's disease. Furthermore, the anti-inflammatory properties of these compounds can help to reduce neuroinflammation, which is also implicated in the pathogenesis of neurodegenerative disorders.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase (AChE) activity and to screen for AChE inhibitors.[5][26][27][28]

Materials:

  • 96-well plates

  • Test compound (quinoline-4-acetamide derivative)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of the AChE enzyme solution. Include a control well with buffer and enzyme but no inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Addition of DTNB: Add 10 µL of DTNB solution to each well.

  • Initiation of Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period of time using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control. The IC50 value, which is the concentration of the compound that inhibits AChE activity by 50%, can be determined from a dose-response curve.

Synthesis of the Quinoline-4-Acetamide Scaffold

The synthesis of quinoline-4-acetamide derivatives typically involves the construction of the quinoline core followed by the introduction of the acetamide functionality at the 4-position. Several classical methods can be employed for the synthesis of the quinoline ring, including the Combes, Doebner-von Miller, and Friedländer syntheses.[29][30] A common modern approach involves the Vilsmeier-Haack reaction.[31]

General Synthetic Scheme

A general and efficient method for the synthesis of 2-chloro-3-formylquinolines involves the Vilsmeier-Haack reaction of acetanilides.[31] The resulting 2-chloro-3-formylquinoline can then be further modified to introduce the acetamide group at the 4-position. A plausible synthetic route to quinoline-4-acetamides could start from a 4-aminoquinoline derivative, which can be synthesized through various established methods. The 4-aminoquinoline can then be acylated with an appropriate acetylating agent to yield the desired quinoline-4-acetamide.

Synthetic Pathway: General Route to Quinoline-4-Acetamides

synthesis_pathway Aniline Substituted Aniline Quinolinone 4-Hydroxyquinoline Aniline->Quinolinone Conrad-Limpach Synthesis Ketoester β-Ketoester Ketoester->Quinolinone Aminoquinoline 4-Aminoquinoline Quinolinone->Aminoquinoline Amination Acetamide Quinoline-4-Acetamide Aminoquinoline->Acetamide Acylation Acylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Acetamide

Caption: A potential synthetic route for the preparation of quinoline-4-acetamide derivatives.

Conclusion and Future Perspectives

The quinoline-4-acetamide scaffold represents a promising area for the discovery of novel therapeutic agents. The existing literature, though still in its early stages for this specific subclass, strongly suggests potential applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. The versatility of the quinoline core, combined with the modulatory effects of the 4-acetamide group, provides a rich chemical space for further exploration and optimization.

Future research should focus on the synthesis and biological evaluation of a broader range of quinoline-4-acetamide derivatives to establish clear structure-activity relationships for each therapeutic target. In-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be essential for their successful translation into clinical candidates. The continued investigation of this promising scaffold holds the potential to deliver novel and effective treatments for a variety of challenging diseases.

References

Sources

The 2-(Quinolin-4-yl)acetamide Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Within this privileged heterocyclic family, the 2-(Quinolin-4-yl)acetamide scaffold has emerged as a particularly fruitful framework for the development of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to engage with a wide array of biological targets have positioned it as a scaffold of significant interest. This guide provides a comprehensive technical overview of the 2-(Quinolin-4-yl)acetamide core, detailing its synthesis, exploring its diverse biological activities with a focus on oncology and infectious diseases, and presenting detailed protocols for its evaluation. We will delve into the causality behind experimental design and provide insights into the structure-activity relationships that govern the therapeutic potential of this remarkable scaffold.

Introduction: The Quinoline Moiety as a Privileged Structure

First isolated from coal tar in 1834, quinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[2] This structural motif is not merely a synthetic curiosity; it is prevalent in nature, most famously in the antimalarial alkaloid quinine.[3] The inherent physicochemical properties of the quinoline ring system, including its ability to participate in hydrogen bonding, pi-stacking, and coordination with metal ions, have made it a highly successful scaffold in drug design.[4] This has led to the development of a wide range of quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][4]

The 2-(Quinolin-4-yl)acetamide scaffold represents a specific and highly adaptable iteration of the broader quinoline family. It consists of a quinoline ring linked at the 4-position to an acetamide group. This arrangement allows for extensive chemical modification at several key points: the quinoline ring itself, the nitrogen of the acetamide, and the terminal carbon of the acetamide. This synthetic versatility is a primary driver of its utility in drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the 2-(Quinolin-4-yl)acetamide Scaffold: A Modular Approach

The synthesis of 2-(Quinolin-4-yl)acetamide derivatives is typically achieved through a modular and convergent strategy. The key is the initial construction of a suitably substituted 4-aminoquinoline or 4-chloroquinoline intermediate, which can then be coupled with an appropriate acetamide precursor.

Synthesis of Key Intermediates: 4-Aminoquinolines and 4-Chloroquinolines

The most common route to 4-substituted quinolines that serve as precursors to the target scaffold involves the nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline.[5][6] The 4-chloroquinoline itself can be prepared from the corresponding 4-hydroxyquinoline.

A general and reliable method for constructing the quinoline core is the Gould-Jacobs reaction. This involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization to form the 4-hydroxyquinoline. Subsequent treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) yields the 4-chloroquinoline.

From the 4-chloroquinoline, the 4-aminoquinoline intermediate can be synthesized by reaction with an amine source.[7] For the parent 2-(Quinolin-4-yl)acetamide, this would involve reaction with ammonia or a protected amine equivalent.

Formation of the Acetamide Side Chain

With the 4-aminoquinoline in hand, the final acetamide linkage can be formed through a standard amide coupling reaction. A common and effective method is the reaction of the 4-aminoquinoline with 2-chloroacetamide or a related activated acetic acid derivative.[8]

Alternatively, if starting from a 4-substituted quinoline bearing a different functional group, multi-step sequences may be required to install the acetamide moiety. For instance, a 4-carboxyquinoline could be converted to the corresponding acid chloride and then reacted with an amine to form the amide.

Experimental Protocol: General Synthesis of N-substituted 2-(Quinolin-4-yl)acetamide

This protocol outlines a general, two-step procedure for the synthesis of N-substituted 2-(Quinolin-4-yl)acetamide derivatives, starting from a 4-chloroquinoline.

Step 1: Synthesis of N-substituted-4-aminoquinoline (Intermediate A)

  • Reaction Setup: To a solution of the desired 4-chloroquinoline (1.0 eq) in a suitable solvent such as dichloromethane, add the desired primary or secondary amine (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-130°C and stir for 6-8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and wash successively with a 5% aqueous solution of sodium bicarbonate, water, and brine.[9]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted-4-aminoquinoline.

Step 2: Synthesis of N-substituted 2-(Quinolin-4-yl)acetamide (Final Product)

  • Reaction Setup: Dissolve the N-substituted-4-aminoquinoline (Intermediate A) (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Amide Coupling: Add 2-chloroacetamide (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

The 2-(Quinolin-4-yl)acetamide scaffold has demonstrated a remarkable breadth of biological activity, with significant potential in several therapeutic areas.

Anticancer Activity

A growing body of evidence highlights the potential of 2-(Quinolin-4-yl)acetamide derivatives as anticancer agents.[1] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[2]

3.1.1. Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[11][12] Several quinoline-based compounds have been identified as potent inhibitors of PI3K.[13][14] Derivatives of the 2-(Quinolin-4-yl)acetamide scaffold have shown promise as PI3Kα inhibitors.[15] The quinoline core can act as a hinge-binder in the ATP-binding pocket of the kinase, while modifications to the acetamide portion can enhance selectivity and potency.[16]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation, Growth) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor 2-(Quinolin-4-yl)acetamide Derivative Inhibitor->PI3K Inhibition

PI3K/Akt Signaling Pathway Inhibition.

3.1.2. Other Anticancer Mechanisms

Beyond PI3K inhibition, derivatives of this scaffold have been investigated for other anticancer mechanisms. For example, certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia.[17] Other quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[2]

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acidSIRT3MLLr leukemic cells7.2[17]
4-Acrylamido-quinolinePI3Kα-0.0005 - 0.00203[15]
Quinazoline-2-indolinonePI3KαB16, HCT116, MCF-70.00911[13]

Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of 2-(Quinolin-4-yl)acetamide derivatives against PI3Kα.

  • Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂), ADP-Glo™ Kinase Assay kit or similar detection system.[18]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series.

  • Kinase Reaction: In a 384-well plate, pre-incubate the PI3Kα enzyme with the test compound or vehicle (DMSO) for 10-15 minutes at room temperature.[19]

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.[18] The final ATP concentration should be close to its Km for the enzyme.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[18]

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system according to the manufacturer's protocol.[18]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. The 2-(quinolin-4-yloxy)acetamide subclass has shown particularly promising results in this area, with several derivatives exhibiting potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[17]

3.2.1. Mechanism of Action

Studies on spontaneous mutant strains have indicated that these compounds may target the cytochrome bc1 complex, a key component of the electron transport chain in M. tuberculosis.[20] Inhibition of this complex disrupts cellular respiration and leads to bacterial cell death.

Table 2: Antitubercular Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives

CompoundM. tuberculosis H37Rv MIC (µM)Cytotoxicity (Vero cells) IC₅₀ (µM)Reference
Lead Compound 0.80>20[9]
Optimized Analog 0.05>20[17]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

  • Culture Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the M. tuberculosis culture to each well, ensuring a final inoculum concentration of approximately 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(Quinolin-4-yl)acetamide scaffold has yielded valuable insights into the structural features that govern its biological activity.

  • Quinoline Core Substitutions: The nature and position of substituents on the quinoline ring can significantly impact activity. For antitubercular 2-(quinolin-4-yloxy)acetamides, electron-donating groups at the 6-position of the quinoline ring have been shown to be important for potency.

  • Acetamide Substitutions: In the context of antitubercular activity, small to medium-sized hydrophobic groups on the terminal aryl ring of the acetamide side chain tend to enhance potency.[9] Conversely, bulky or strongly electron-withdrawing groups can be detrimental to activity.[9]

Pharmacokinetics and ADMET Considerations

For any scaffold to be successfully translated into a clinical candidate, a favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial. In silico and in vitro ADMET studies are therefore essential in the early stages of drug discovery.

Studies on quinoline derivatives have shown that they generally possess drug-like properties.[21] However, specific ADMET parameters can vary significantly based on the substitution pattern. For instance, lipophilicity, a key determinant of absorption and distribution, can be fine-tuned by altering the substituents on the scaffold.[4] In vivo and in silico toxicity studies of some quinoline derivatives have indicated low to moderate toxicity.[22][23]

Conclusion and Future Directions

The 2-(Quinolin-4-yl)acetamide scaffold has proven to be a versatile and valuable starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the fields of oncology and infectious diseases, underscore its importance in modern medicinal chemistry. Future research in this area will likely focus on:

  • Expansion of Therapeutic Applications: Exploring the potential of this scaffold against other targets and in different disease areas.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADMET profile of lead compounds to improve their clinical translatability.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms by which these compounds exert their biological effects to enable more rational drug design.

The continued exploration of the chemical space around the 2-(Quinolin-4-yl)acetamide core holds great promise for the development of the next generation of innovative medicines.

References

  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl)-N-phenylacetamide derivatives 5-32. (n.d.). Retrieved February 8, 2026, from https://www.researchgate.net/figure/Synthesis-of-2-2-7-chloroquinolin-4-ylthio-4-methylthiazol-5-yl-N-phenylacetamide_fig2_367503460
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 868991. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11, 1283999. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11. [Link]

  • (2022). Bio-Rad. Retrieved February 8, 2026, from [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(30), 19594-19614. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3345-3348. [Link]

  • Design, synthesis, and evaluation of new 2-(quinoline-4-yloxy)acetamide-based antituberculosis agents. (2020). European Journal of Medicinal Chemistry, 192, 112179. [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (n.d.). Retrieved February 8, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2023). Frontiers in Chemistry, 11. [Link]

  • PI3K/Akt signalling pathway and cancer. (2004). Cancer Treatment Reviews, 30(2), 193-204. [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. (2024). European Journal of Medicinal Chemistry, 269, 116279. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2024). Borneo Journal of Pharmacy, 7(2), 1-12. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). Cancers, 13(16), 3949. [Link]

  • Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... (n.d.). Retrieved February 8, 2026, from [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (n.d.). Retrieved February 8, 2026, from [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). Molecules, 27(19), 6598. [Link]

  • Special Issue : Targeting PI3K Signaling in Cancer. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules, 28(19), 6940. [Link]

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2019). Journal of Medicinal Chemistry, 62(17), 7879-7893. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(1), 163. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2020). Marmara Pharmaceutical Journal, 24(2), 154-165. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology, 12, 814093. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). International Journal of Pharmaceutical Sciences and Research, 8(6), 2351-2367. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). protocols.io. [Link]

  • The role of PI3K inhibitors in CLL. (2023). VJHemOnc. Retrieved February 8, 2026, from [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2020). Mini-Reviews in Medicinal Chemistry, 20(13), 1195-1210. [Link]

  • Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (2019). Cancers, 11(3), 323. [Link]

  • Quinine. (n.d.). In Wikipedia. Retrieved February 8, 2026, from [Link]

Sources

Technical Whitepaper: Toxicological Profiling and Handling Protocols for 2-(Quinolin-4-yl)acetamide

[1]

Executive Summary

This technical guide provides a comprehensive safety and toxicological assessment of 2-(Quinolin-4-yl)acetamide (CAS 10147-05-4).[1] As a niche research intermediate often utilized in the synthesis of antimalarial (PfEF2 inhibitors) and antitubercular agents, specific regulatory-grade toxicological data is frequently absent from public repositories.

Consequently, this guide utilizes Structure-Activity Relationship (SAR) analysis, deriving hazard profiles from its parent pharmacophores: Quinoline (a known mutagen) and Acetamide (a suspected carcinogen). Researchers must adopt a "Precautionary Principle" approach, treating this substance as a potential genotoxin and hepatotoxin until empirical data proves otherwise.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

ParameterData
Chemical Name 2-(Quinolin-4-yl)acetamide
CAS Number 10147-05-4
Synonyms 4-Quinolylacetamide; Quinoline-4-acetamide
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
SMILES O=C(N)CC1=CC=NC2=CC=CC=C12
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water

Toxicological Assessment (SAR Analysis)

Direct toxicological data for CAS 10147-05-4 is limited.[2] The following hazard identification is constructed via Read-Across Methodology , analyzing the toxicity of its metabolic precursors and structural analogs.

Structural Alerts
  • Quinoline Core (Parent CAS 91-22-5):

    • Mechanism: Planar aromatic structure capable of DNA intercalation.

    • Risk: Classified as Muta. 2 (Suspected of causing genetic defects) and Carc.[3] 1B (May cause cancer) in many jurisdictions. Metabolic activation (epoxidation) can lead to DNA adduct formation.

  • Acetamide Moiety (Parent CAS 60-35-5):

    • Mechanism: Metabolic conversion to hydroxylamine derivatives.[1]

    • Risk: Classified as Carc. 2 (Suspected of causing cancer).[2] Associated with hepatocellular carcinoma in rodent models due to chronic liver injury and cell proliferation.

Predicted GHS Classification

Based on the summation of its functional groups, the substance should be labeled with the following GHS classifications in the absence of specific testing:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2 (Causes irritation).[1][3][4]

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[3][5]

  • Carcinogenicity: Category 2 (Suspected of causing cancer).[2]

Visualizing the Hazard Logic

The following diagram illustrates the derivation of hazards based on structural fragmentation.

HazardLogicCompound2-(Quinolin-4-yl)acetamide(CAS 10147-05-4)QuinolineQuinoline Core(Planar Aromatic)Compound->QuinolineContainsAcetamideAcetamide Side Chain(Amide Function)Compound->AcetamideContainsRisk1DNA Intercalation Risk(Mutagenicity)Quinoline->Risk1SAR AlertRisk2Hepatotoxicity Risk(Carcinogenicity)Acetamide->Risk2Metabolic AlertGHSFinal GHS Classification:Carc. 2 / Muta. 2 / Acute Tox. 4Risk1->GHSContributesRisk2->GHSContributes

Figure 1: Predictive toxicology workflow deriving GHS classification from parent pharmacophores.

Handling & Engineering Controls

Due to the potential for genotoxicity, standard "Good Laboratory Practice" (GLP) is insufficient. High-Potency Compound (HPC) protocols should be adopted.

Hierarchy of Controls
Control LevelProtocol Specification
Primary Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity > 0.5 m/s.[1] Weighing must be done inside a hood or using a balance enclosure.[1]
PPE (Personal Protective Equipment) Double Nitrile Gloves (0.11 mm min thickness). Tyvek Lab Coat (disposable) to prevent particulate accumulation on fabric. N95/P3 Respirator if handling open powder outside a hood (not recommended).
Administrative Designated work area labeled "CANCER SUSPECT AGENT".[1] Pregnant personnel should avoid handling.
Solubilization & Waste[1]
  • Solubilization: Dissolve in DMSO or Methanol inside the fume hood. Avoid generating dust.[2][4][6][7]

  • Waste Disposal: All solid and liquid waste must be segregated into "Cytotoxic/Genotoxic Waste" streams (often incinerated at >1000°C).[1] Do not dispose of down the drain.

Experimental Validation Workflows

Before using this compound in broad biological screens, researchers should validate its toxicity profile relative to their specific cell lines.

Cytotoxicity & Genotoxicity Screening Protocol

If you are introducing this scaffold into a drug discovery pipeline, perform the following validation steps:

  • MTT/MTS Assay: Determine IC₅₀ in HepG2 (liver) and HEK293 (kidney) cells to assess baseline cytotoxicity.

    • Threshold: If IC₅₀ < 10 µM, treat as highly toxic.[1]

  • Ames Test (In Silico or In Vitro): Use software like DEREK or perform a bacterial reverse mutation assay to confirm if the quinoline nitrogen is genotoxic in this specific derivative.

Biological Evaluation Logic

BioEvalStartStart: Compound AcquisitionSolubilityDissolve in DMSO(Max 100 mM)Start->SolubilityScreen1Step 1: In Silico Tox Prediction(DEREK/QSAR)Solubility->Screen1Decision1Structural Alert?Screen1->Decision1Screen2Step 2: In Vitro Cytotoxicity(HepG2 / Vero Cells)Decision1->Screen2Yes (Verify)SafeProceed to Efficacy Screening(Antimalarial/Anticancer)Decision1->SafeNo (Low Probability)Result2IC50 DeterminationScreen2->Result2Result2->SafeIC50 > 50 µMStopStop / Redesign ScaffoldResult2->StopIC50 < 1 µM

Figure 2: Step-by-step biological validation workflow for novel quinoline acetamides.

Emergency Response Procedures

In case of exposure, immediate action is critical due to the rapid absorption potential of quinoline derivatives. [1]

  • Eye Contact: Rinse immediately with water for 15 minutes.[1][8] Remove contact lenses.[2][4][8] Seek medical attention (risk of corneal damage).[2]

  • Skin Contact: Wash with soap and water.[2][4] Do not use ethanol (may increase transdermal absorption). Remove contaminated clothing.[1][4][6][7][8]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Spill Cleanup:

    • Evacuate the immediate area.[1][2]

    • Don full PPE (Double gloves, goggles, respirator).

    • Cover spill with a damp absorbent pad (to prevent dust).

    • Clean surface with 10% bleach solution (oxidizes the organic structure) followed by water.[1]

References

  • BLD Pharm. (n.d.). 2-(Quinolin-4-yl)acetamide SDS / Chemical Properties. Retrieved from

  • National Institutes of Health (NIH). (2015). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[1][9] PubMed Central. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Quinoline (CAS 91-22-5) - Registration Dossier. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Quinoline Derivatives. Retrieved from

An In-Depth Technical Guide to the Metabolic Stability Predictions for 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success. It dictates the compound's half-life in the body, influencing its dosing regimen and overall therapeutic efficacy. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity. For researchers, scientists, and drug development professionals, an early and accurate assessment of metabolic stability is therefore not just advantageous, but essential. This guide provides a comprehensive framework for predicting the metabolic stability of 2-(Quinolin-4-yl)acetamide, a scaffold of significant interest in medicinal chemistry. We will delve into both computational and experimental methodologies, offering not just protocols, but the scientific rationale that underpins them, ensuring a robust and insightful evaluation.

Understanding the Landscape: The Quinoline Moiety and Metabolic Considerations

The quinoline ring system is a prevalent scaffold in numerous approved drugs and clinical candidates, valued for its ability to interact with a wide array of biological targets. However, this heterocyclic structure is also susceptible to metabolism by various enzyme systems in the body, primarily the Cytochrome P450 (CYP) superfamily.[1][2] Understanding the metabolic liabilities of the quinoline core is the first step in predicting the stability of 2-(Quinolin-4-yl)acetamide.

The primary routes of metabolism for quinoline and its derivatives involve oxidation reactions mediated by CYP enzymes.[1] Key isoforms implicated in quinoline metabolism include CYP2A6 and CYP2E1.[1] Common metabolic transformations include hydroxylation of the aromatic rings and N-oxidation. The position of substituents on the quinoline ring can significantly influence which metabolic pathways are favored. For 2-(Quinolin-4-yl)acetamide, the acetamide group at the 4-position will be a key modulator of its metabolic fate.

In Silico Prediction: A First Look into Metabolic Fate

Before embarking on resource-intensive in vitro experiments, in silico modeling provides a valuable and cost-effective initial assessment of metabolic stability.[3] These computational approaches utilize the chemical structure of a compound to predict its metabolic liabilities.

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are built on the principle that the biological activity (in this case, metabolic stability) of a compound is related to its physicochemical properties and structural features. By training models on large datasets of compounds with known metabolic stability, we can predict the stability of novel compounds like 2-(Quinolin-4-yl)acetamide.

Conceptual Workflow for QSAR-based Prediction:

Figure 2: A step-by-step workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2-(Quinolin-4-yl)acetamide in a suitable organic solvent (e.g., DMSO).

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare a solution of NADPH regenerating system or NADPH.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and 2-(Quinolin-4-yl)acetamide (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of 2-(Quinolin-4-yl)acetamide at each time point using a validated LC-MS/MS method.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered a more complete in vitro model as they contain both Phase I and Phase II metabolic enzymes and their necessary cofactors. [3]This assay provides a more comprehensive picture of a compound's metabolic fate.

Experimental Workflow for Hepatocyte Stability Assay:

Figure 3: A streamlined workflow for the hepatocyte stability assay.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Gently transfer the thawed cells into pre-warmed incubation medium.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

    • Add the 2-(Quinolin-4-yl)acetamide stock solution to the hepatocyte suspension (final concentration typically 1 µM).

    • Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker to keep the cells in suspension.

  • Sampling and Quenching:

    • At specified time points, collect aliquots of the cell suspension.

    • Quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples to ensure cell lysis and protein precipitation.

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the concentration of 2-(Quinolin-4-yl)acetamide using LC-MS/MS.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The primary output from in vitro stability assays is the concentration of the parent compound over time. This data is used to calculate key parameters that predict in vivo clearance.

  • Calculating the Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of 2-(Quinolin-4-yl)acetamide remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • The half-life is calculated as: t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. It is calculated using the following equation: CLint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t½) * (incubation volume / amount of protein or cells)

Table 1: Representative Data and Calculated Parameters for 2-(Quinolin-4-yl)acetamide Analogs in Rat Liver Microsomes

Compoundt½ (min)CLint (mL/min/kg)Metabolic Stability Classification
Analog 5e ModerateModerateModerate
Analog 5m ModerateModerateModerate
Analog 5s -HighHigh
Analog 6m 176< 16Low

Data for analogs are derived from studies on 2-(quinolin-4-yloxy)acetamides.[4][5]

Based on the data from structurally similar 2-(quinolin-4-yloxy)acetamides, it is plausible to predict that 2-(Quinolin-4-yl)acetamide may exhibit moderate to high metabolic stability. [4]However, the replacement of the ether linkage with a direct bond could alter the electronic properties and steric hindrance around the quinoline ring, potentially impacting its interaction with metabolizing enzymes. For instance, the low clearance observed for analog 6m suggests that strategic substitutions can significantly enhance metabolic stability. [5]

Predicted Metabolic Pathways of 2-(Quinolin-4-yl)acetamide

Based on the known metabolism of quinoline derivatives, the following are the predicted primary metabolic pathways for 2-(Quinolin-4-yl)acetamide:

Predicted Metabolic Pathways:

G cluster_3 Predicted Metabolic Pathways parent 2-(Quinolin-4-yl)acetamide metabolite1 Hydroxylated Metabolite (on quinoline ring) parent->metabolite1 CYP-mediated Oxidation metabolite2 N-oxide Metabolite parent->metabolite2 CYP-mediated N-oxidation metabolite3 Hydrolyzed Metabolite (cleavage of acetamide) parent->metabolite3 Amidase-mediated Hydrolysis metabolite4 Glucuronide Conjugate metabolite1->metabolite4 UGT-mediated Glucuronidation

Figure 4: Predicted major metabolic pathways for 2-(Quinolin-4-yl)acetamide.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for predicting the metabolic stability of 2-(Quinolin-4-yl)acetamide, integrating both in silico and in vitro approaches. The initial predictions, based on the known metabolism of quinoline scaffolds and data from close analogs, suggest that this compound is likely to undergo CYP-mediated oxidation and potentially amide hydrolysis. The in vitro assays detailed herein provide a robust framework for quantitatively determining its metabolic fate.

For drug development professionals, the path forward involves executing these assays to generate empirical data for 2-(Quinolin-4-yl)acetamide. Should the compound exhibit high metabolic clearance, the insights gained from metabolite identification studies will be invaluable for guiding medicinal chemistry efforts to synthesize more stable and efficacious analogs. Ultimately, a thorough understanding of metabolic stability is a critical milestone in the journey to transform a promising molecule into a life-changing therapeutic.

References

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Carvalho, P. S., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Medicinal Chemistry Letters, 7(2), 188-192. [Link]

  • Zhang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 548. [Link]

  • Metabolic Stability. Pharma Focus Asia. [Link]

  • Mckerrow, J. H., & Rosenthal, P. J. (1994). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 15(7), 1475-1478. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Szafrański, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 15-28. [Link]

  • Activity of 2-(quinolin-4-yloxy)acetamides in Mycobacterium tuberculosis clinical isolates and identification of their molecular target by whole-genome sequencing. ResearchGate. [Link]

  • New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. SciELO. [Link]

  • Dataset on insightful bio-evaluation of 2-(quinoline-4-yloxy)acetamide analogues as potential anti-Mycobacterium tuberculosis catalase-peroxidase agents via in silico mechanisms. National Center for Biotechnology Information. [Link]

  • de Souza, A. C. A., et al. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. ACS Medicinal Chemistry Letters, 13(8), 1294-1301. [Link]

  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. National Center for Biotechnology Information. [Link]

  • Discovery of 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors via docking-based virtual screening. National Center for Biotechnology Information. [Link]

  • In silico prediction of absorption, metabolism, and toxicity of 2, 4-disubstituted quinoline-3-carboxylate derivatives (4a-p). ResearchGate. [Link]

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. National Center for Biotechnology Information. [Link]

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. National Center for Biotechnology Information. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. National Center for Biotechnology Information. [Link]

  • Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. ResearchGate. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. [Link]

  • In silico prediction of absorption, metabolism, and toxicity of 2, 4-disubstituted quinoline-3-carboxylate derivatives (4a-p). ResearchGate. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. National Center for Biotechnology Information. [Link]

  • Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). ResearchGate. [Link]

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. National Center for Biotechnology Information. [Link]

Sources

Pharmacophore Modeling of 2-(Quinolin-4-yl)acetamide Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Quinolin-4-yl)acetamide scaffold represents a privileged structure in medicinal chemistry, exhibiting polypharmacological profiles against targets including Mycobacterium tuberculosis (DNA gyrase/ATP synthase), Bromodomain-containing protein 4 (BRD4), and HIV Reverse Transcriptase. The structural convergence of a rigid, aromatic quinoline anchor with a flexible, hydrogen-bond-rich acetamide linker makes this moiety an ideal candidate for pharmacophore modeling.

This guide details the end-to-end workflow for generating, validating, and applying pharmacophore models for this specific ligand class. It moves beyond generic protocols to address the specific conformational challenges posed by the acetamide linker and the electronic properties of the quinoline ring.

Part 1: The Chemical Space & Biological Context

Before modeling, one must understand the structural determinants of the scaffold. The 2-(Quinolin-4-yl)acetamide core consists of three pharmacophoric zones:

  • Zone A (The Anchor): The Quinoline ring.[1][2][3][4] It functions primarily as a

    
    -stacking agent and a hydrophobic bulk provider. The Nitrogen at position 1 is a critical Hydrogen Bond Acceptor (HBA), though its basicity varies with substitution.
    
  • Zone B (The Linker): The acetamide bridge (

    
    ). This is the "conformational switch." The carbonyl oxygen acts as an HBA, while the amide nitrogen is a Hydrogen Bond Donor (HBD).
    
  • Zone C (The Variable Tail): Usually an aromatic or heterocyclic ring attached to the amide nitrogen. This region dictates specificity (e.g., antitubercular vs. anticancer selectivity).

Critical Modeling Consideration: The "Yloxy" Bioisostere

While this guide focuses on the 2-(Quinolin-4-yl)acetamide (Carbon-linked), researchers often encounter the 2-(Quinolin-4-yloxy)acetamide (Ether-linked) analog. When curating data, do not merge these datasets indiscriminately. The ether oxygen alters the bond angle and electronic distribution at the 4-position, potentially changing the binding mode.

Part 2: Data Curation & Conformational Analysis[5]

A pharmacophore model is only as robust as its training set.

Dataset Construction
  • Source: Extract bioactivity data (IC50/Ki < 10

    
    M) from ChEMBL or PubChem.
    
  • Filtering: Remove "frequent hitters" (PAINS) but retain quinolines, as they are often flagged falsely despite being valid drugs (e.g., Ciprofloxacin).

  • Clustering: Cluster ligands by the Tanimoto coefficient (0.85 cutoff) to ensure your training set covers diverse "Zone C" substituents.

Conformational Sampling (The Acetamide Challenge)

The acetamide linker introduces rotatable bonds that allow the ligand to adopt either an extended or folded conformation. A single rigid conformation will fail.

Protocol:

  • Force Field: Use OPLS3e or MMFF94x. These fields accurately parameterize the planar amide bond.

  • Sampling Algorithm: Use Low-Mode Molecular Dynamics (LMMD) or Systematic Search.

  • Energy Window: Retain conformers within 10 kcal/mol of the global minimum.

  • Constraint: Enforce planarity on the amide bond (

    
    ) but allow free rotation around the 
    
    
    
    bond.

Part 3: Structure-Based Pharmacophore Generation[6][7]

If a crystal structure is available (e.g., PDB: 4BJX for BRD4 inhibitors), a Structure-Based Pharmacophore (SBP) is the gold standard.

Workflow Visualization

The following diagram outlines the logic flow for deriving the model.

PharmacophoreWorkflow PDB Target Structure (e.g., PDB: 4BJX) Prep Protein Prep (H-bond network opt) PDB->Prep Ligand Extract Co-crystallized Quinoline Ligand Prep->Ligand Excl Exclusion Volumes (Receptor Van der Waals) Prep->Excl Interact Interaction Profiling (LIGPLOT/PLIP) Ligand->Interact FeatGen Feature Generation Interact->FeatGen F1 F1: Arom/Hydrophobic (Quinoline Ring) FeatGen->F1 F2 F2: H-Bond Acceptor (Amide Carbonyl) FeatGen->F2 F3 F3: H-Bond Donor (Amide NH) FeatGen->F3 Final Final Pharmacophore Hypothesis F1->Final F2->Final F3->Final Excl->Final

Caption: Logical workflow for generating a structure-based pharmacophore from a protein-ligand complex.

Step-by-Step Protocol (Case Study: BRD4 Targeting)
  • Complex Preparation:

    • Load PDB 4BJX (or similar quinoline-bound structure).

    • Correct protonation states at pH 7.4. Crucial: Ensure the Quinoline Nitrogen is treated correctly (often unprotonated in hydrophobic pockets, but can be protonated if near Glutamate/Aspartate).

  • Interaction Mapping:

    • Identify the ZA Channel interactions. For quinoline-acetamides, the acetamide carbonyl often H-bonds with a conserved Asn (e.g., Asn140 in BRD4) or water-mediated networks.

    • Map the WPF Shelf (WPF = Trp-Pro-Phe). The Quinoline ring usually engages in T-shaped

      
      -stacking with Trp81  or hydrophobic contact with Leu92 .
      
  • Feature Definition:

    • Feature 1 (Hyd/Aro): Place a sphere (radius 1.5 Å) on the Quinoline centroid.

    • Feature 2 (HBA): Place a vector on the Acetamide Carbonyl Oxygen pointing toward the Asn140 residue.

    • Feature 3 (HBD): Place a vector on the Acetamide Nitrogen.

    • Exclusion Volumes: Generate a "negative image" of the binding pocket shell to prevent steric clashes in future hits.

Part 4: Ligand-Based Pharmacophore (When Structure is Unknown)

For targets like Mycobacterium tuberculosis phenotypic hits where the exact binding mode is ambiguous, use Ligand-Based Pharmacophore (LBP) modeling.

The Common Feature Hypothesis
  • Select Training Set: Choose 5-7 highly active ligands (IC50 < 100 nM) with distinct chemical variations in the "Zone C" tail.

  • Alignment: Do not align by substructure alone. Align by pharmacophoric features.

    • Use the Quinoline ring as the primary anchor.

    • Allow the acetamide linker to flex to maximize overlap of the H-bond donors/acceptors.

  • Scoring: Use a Pareto ranking method (Specificity vs. Sensitivity) to select the best hypothesis.

Quantitative Data Summary
Feature TypeChemical MoietyGeometric ConstraintBiological Role (General)
Ring Aromatic (RA) Quinoline (Fused Ring)Planar, Radius 1.2 Å

-

interactions (e.g., Trp81 in BRD4, DNA base pairs in Gyrase)
H-Bond Acceptor (HBA) Acetamide C=OVectorizedInteraction with Asn/Gln residues or water bridges
H-Bond Donor (HBD) Acetamide N-HVectorizedBackbone interaction with target protein
Hydrophobic (Hyd) 4-Position SubstituentSphere 1.0 ÅFills hydrophobic pockets (e.g., Val/Leu rich regions)

Part 5: Model Validation (Self-Validating Systems)

A pharmacophore model is a hypothesis, not a fact. It must be stress-tested.

Decoy Set Generation

Do not use random molecules. You must use "presumed inactives" that resemble your actives physically but differ topologically.

  • Tool: DUD-E (Directory of Useful Decoys) or DEKOIS.

  • Ratio: Generate 50 decoys for every 1 active ligand.

  • Property Matching: Match Molecular Weight (MW), LogP, and Rotatable Bonds.

ROC Curve Analysis

Perform a virtual screen of your Actives + Decoys against the model.

  • Metric: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

  • Thresholds:

    • AUC < 0.5: Random guessing (Failed Model).

    • AUC 0.7 - 0.8: Acceptable.[5]

    • AUC > 0.8: Excellent predictive power.[5]

  • Enrichment Factor (EF1%): Check if the model recovers actives in the top 1% of the sorted list. A high AUC with low EF1% indicates the model is good at rejecting garbage but bad at ranking top hits.

Part 6: Virtual Screening Workflow

Once validated, apply the model to screen large libraries (e.g., ZINC15, Enamine).

Screening Lib ZINC/Enamine Library Filter ADME/Tox Filter (Lipinski Rules) Lib->Filter PharmaScreen Pharmacophore Screening Filter->PharmaScreen Docking Molecular Docking (SP/XP) PharmaScreen->Docking Hits (Top 10%) Selection Visual Inspection & Purchase Docking->Selection Consensus Scoring

Caption: Cascading filtration funnel for virtual screening using the generated pharmacophore.

Expert Insight: The "Linker Strain" Check

When screening 2-(Quinolin-4-yl)acetamide hits, visually inspect the top 10 results. Ensure the acetamide linker is not in a high-energy "cis" amide conformation (unless the target specifically demands it, which is rare). Many automated docking programs force amides into unrealistic geometries to satisfy pharmacophore points. Discard these artifacts.

References

  • Pharmacophore Modeling Principles

    • Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Wiley-VCH.

  • Quinoline-Acetamide Antitubercular Activity

    • Pissinate, K., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[6][7] ACS Omega.

    • Note: This reference validates the biological relevance of the scaffold and provides SAR d
  • BRD4 Structure-Based Modeling

    • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (PDB Code: 4BJX context).[5]

  • Validation Methodologies (DUD-E)

    • Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

  • Conformational Analysis of Amides

    • Greenwood, J. R., et al. (2010). Towards the comprehensive, rapid, and accurate prediction of the favorable tautomeric states of drug-like molecules in aqueous solution. Journal of Computer-Aided Molecular Design.

Sources

Methodological & Application

Synthesis of 2-(Quinolin-4-yl)acetamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(Quinolin-4-yl)acetamide, a valuable scaffold in medicinal chemistry and drug discovery. The narrative structure of this document is designed to offer not just a set of instructions, but a deeper understanding of the chemical principles and practical considerations behind each step, ensuring both scientific rigor and successful experimental outcomes.

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. Its presence in numerous natural products and synthetic drugs underscores its versatility as a privileged pharmacophore. 2-(Quinolin-4-yl)acetamide, in particular, serves as a key building block for the synthesis of more complex molecules with potential applications in various disease areas. This guide presents a reliable and reproducible two-step synthetic route to this important intermediate, starting from the commercially available 4-chloroquinoline.

Overall Synthesis Workflow

The synthesis of 2-(Quinolin-4-yl)acetamide is achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction to introduce the acetic acid ethyl ester moiety at the 4-position of the quinoline ring. The subsequent step is the amidation of the resulting ester to yield the final product.

Synthesis_Workflow Start 4-Chloroquinoline Intermediate Ethyl 2-(quinolin-4-yl)acetate Start->Intermediate Step 1: Malonic Ester Synthesis Product 2-(Quinolin-4-yl)acetamide Intermediate->Product Step 2: Amidation

[4-Chloroquinoline] + [Diethyl malonate] --(NaOEt, EtOH)--> [Intermediate Diethyl Ester] --(H₂O, H⁺, Δ)--> [Ethyl 2-(quinolin-4-yl)acetate]

[Ethyl 2-(quinolin-4-yl)acetate] + [NH₃ (aq)] --(EtOH, Δ)--> [2-(Quinolin-4-yl)acetamide]

Application Note: Advanced Synthesis of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(quinolin-4-yl)acetamide (CAS: 6323-08-6) represents a critical transformation in medicinal chemistry, serving as a scaffold for P2X7 antagonists, antimicrobial agents, and DNA intercalators. Unlike simple quinoline-4-carboxamides, the presence of the methylene spacer (


) at the C4 position introduces specific reactivity challenges, primarily regarding the acidity of the benzylic-like protons and the potential for decarboxylation during precursor synthesis.

This guide moves beyond generic textbook methods to present three high-fidelity protocols selected for scalability , atom economy , and purification efficiency . We prioritize the Willgerodt-Kindler reaction for its ability to construct the amide backbone directly from ketones, and the Radziszewski Hydration for its mild conversion of nitriles.

Strategic Synthetic Pathways

The choice of pathway depends heavily on the available starting material (Lepidine vs. 4-Acetylquinoline) and the tolerance for sulfur-based reagents.

Pathway Architecture

SyntheticRoutes Start1 4-Methylquinoline (Lepidine) Inter1 4-(Chloromethyl)quinoline Start1->Inter1 NCS, AIBN (Radical Halogenation) Start2 4-Acetylquinoline Inter3 Thioamide Intermediate Start2->Inter3 Protocol B: Willgerodt-Kindler (S8, Morpholine) Inter2 2-(Quinolin-4-yl)acetonitrile Inter1->Inter2 NaCN/KCN (Substition) Target 2-(Quinolin-4-yl)acetamide (Target) Inter2->Target Protocol A: Radziszewski Hydration (H2O2, Base) Inter3->Target Hydrolysis (H2O/H+)

Figure 1: Strategic convergence showing the Nitrile Route (Protocol A) and the Willgerodt-Kindler Route (Protocol B).

Critical Reagent Profile

Success in these protocols relies on the precise quality and handling of the following reagents.

ReagentRoleCritical AttributeHandling Note
Urea-Hydrogen Peroxide (UHP) Oxidant (Protocol A)Solid source of anhydrous

. Safer and more controlled than liquid peroxide.
Store in a desiccator. Moisture sensitive.
Elemental Sulfur (

)
Reagent (Protocol B)Acts as both oxidant and functionalizing agent.Use fine powder for better dispersion.
Morpholine Catalyst/Solvent (Protocol B)Secondary amine that forms the enamine intermediate.Hygroscopic; distill over KOH if older than 6 months.
Potassium Carbonate (

)
Base (Protocol A)Promotes the hydroperoxide anion formation.Must be anhydrous for reproducible kinetics.
Carbonyldiimidazole (CDI) Coupling Agent (Protocol C)Activates carboxylic acid without generating acidic byproducts (unlike

).
Reacts instantly with moisture; handle under

.

Detailed Experimental Protocols

Protocol A: Catalytic Hydration of Nitrile (Radziszewski Method)

Best for: High purity requirements, avoiding heavy metal waste. Mechanism: The hydroperoxide anion (


) is a superior nucleophile to 

(alpha-effect), attacking the nitrile to form an imidate which tautomerizes to the amide without over-hydrolysis to the acid.
Reagents:
  • Precursor: 2-(Quinolin-4-yl)acetonitrile (1.0 eq)

  • Oxidant: 30%

    
     (4.0 eq) or UHP (4.0 eq)
    
  • Base:

    
     (0.2 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or MeOH/Water (4:1)

Step-by-Step Workflow:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(quinolin-4-yl)acetonitrile (10 mmol) in DMSO (20 mL). DMSO is preferred over alcohols to prevent competitive solvolysis.

  • Base Addition: Add

    
     (2 mmol, 276 mg). Cool the mixture to 0°C in an ice bath. Note: The reaction is exothermic.
    
  • Oxidant Addition: Dropwise add 30%

    
     (40 mmol, ~4.5 mL) over 15 minutes. Maintain internal temperature < 20°C.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (EtOAc/MeOH 9:1). The nitrile spot (

      
      ) should disappear, replaced by the lower 
      
      
      
      amide.
  • Quench & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove residual DMSO. Recrystallize from Ethanol/Water if necessary.
    
Protocol B: The Willgerodt-Kindler Modification

Best for: Converting 4-acetylquinoline directly to the amide, bypassing the nitrile/halide handling. Mechanism: A complex rearrangement involving the migration of the carbonyl group to the terminal carbon via a thioamide intermediate.[1]

Reagents:
  • Precursor: 4-Acetylquinoline (1.0 eq)

  • Reagent: Elemental Sulfur (

    
    ) (2.0 eq)
    
  • Catalyst/Solvent: Morpholine (3.0–5.0 eq)

  • Hydrolysis: 10%

    
     or 
    
    
    
Step-by-Step Workflow:
  • Thioamide Formation:

    • Combine 4-acetylquinoline (10 mmol), sulfur powder (20 mmol, 640 mg), and morpholine (5 mL) in a pressure tube or round-bottom flask with a reflux condenser.

    • Heat to reflux (approx. 110–130°C) for 6–8 hours.

    • Observation: The solution will turn dark red/brown.

  • Isolation of Thioamide (Optional but recommended):

    • Cool to room temperature. Pour into Methanol (20 mL).

    • The intermediate 2-(quinolin-4-yl)-1-morpholino-2-thione often crystallizes. Filter and wash with cold MeOH.

  • Hydrolysis to Amide:

    • Suspend the crude thioamide in 10%

      
       solution (30 mL).
      
    • Reflux for 4 hours. This converts the thio-morpholide to the carboxylate/amide.

    • Note: Acidic hydrolysis (

      
      ) is faster but may protonate the quinoline nitrogen, requiring careful neutralization.
      
  • Workup:

    • Cool and neutralize to pH 7–8.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      

Mechanistic Insight: Why These Protocols Work

Understanding the mechanism is vital for troubleshooting. Below is the logic for the Willgerodt-Kindler sequence, which is chemically the most complex but operationally the most robust for this specific scaffold.

Mechanism Step1 Ketone + Morpholine (Enamine Formation) Step2 Sulfur Attack (Thiolation) Step1->Step2 Step3 Rearrangement (Migration to Terminal C) Step2->Step3 Isomerization Step4 Thioamide Intermediate Step3->Step4 Step5 Target Amide Step4->Step5 Hydrolysis

Figure 2: The Willgerodt-Kindler reaction cascade. The critical step is the sulfur-mediated rearrangement which effectively oxidizes the terminal carbon while reducing the internal carbon.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Over-hydrolysis to acid.Reduce reaction time; switch from

to

; ensure temperature stays < 25°C.
Dark Tarry Product (Protocol B) Polymerization of sulfur.Use minimal excess sulfur; wash crude product with

(Caution: Toxic) or hot Ethanol to remove sulfur.
Solubility Issues Quinoline nitrogen protonation.Ensure final pH is > 8 during extraction. The free base is soluble in organics; the salt is water-soluble.
Incomplete Conversion Steric hindrance at C4.C4 is peri-hindered by C5-H. Increase reaction time or use Microwave irradiation (120°C, 20 min) for Protocol B.

References

  • Willgerodt-Kindler Reaction Review

    • DeTar, D. F., & Carmack, M. (1946).[2] The Willgerodt Reaction.[1][2][3][4][5] Journal of the American Chemical Society.

  • Radziszewski Reaction (Nitrile Hydration)

    • McIsaac, J. E., et al. (1971). Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide.[6] The Journal of Organic Chemistry.[7][8]

  • Synthesis of Quinoline Derivatives

    • Musiol, R. (2017).
  • Microwave Assisted Willgerodt-Kindler

    • Kappe, C. O., et al. (2003).[9] Microwave-Assisted Synthesis of Thioamides via the Willgerodt-Kindler Reaction.[4][5] Synlett.[2]

Sources

microwave-assisted synthesis of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of 2-(Quinolin-4-yl)acetamide

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-(Quinolin-4-yl)acetamide , a critical pharmacophore in the development of antimalarial, antiviral, and anticancer therapeutics.

Traditional thermal synthesis of aryl acetamides from acetonitriles often suffers from a lack of selectivity, leading to the over-hydrolysis of the amide to the carboxylic acid (2-(quinolin-4-yl)acetic acid). By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves precise kinetic control, stopping the reaction at the amide stage with >90% selectivity and reducing reaction times from 12+ hours to under 30 minutes.

Scientific Background & Mechanistic Insight

The quinoline scaffold is a "privileged structure" in medicinal chemistry.[1] The 4-substituted acetamide side chain is particularly valuable but synthetically challenging due to the competing hydrolysis rates of the nitrile and the amide.

The Thermal Challenge: In conventional heating (oil bath), the energy barrier difference between the hydration of the nitrile (


) and the hydrolysis of the amide (

) is often overcome indiscriminately, resulting in mixtures of amides and acids.

The Microwave Solution: Microwave irradiation provides efficient internal dielectric heating. The polar nature of the nitrile group and the transition state allows for rapid energy coupling. By utilizing a specific "stop-flow" microwave protocol with precise temperature ramping, we can exploit the kinetic window where the nitrile hydration is accelerated significantly more than the subsequent amide hydrolysis.

Reaction Pathway & Selectivity Control

ReactionPathway Figure 1: Kinetic Selectivity in Microwave Nitrile Hydration Start 2-(Quinolin-4-yl)acetonitrile (Precursor) Inter Imidic Acid Intermediate Start->Inter MW Irradiation (Fast Activation) Target 2-(Quinolin-4-yl)acetamide (TARGET) Inter->Target Tautomerization SideProduct 2-(Quinolin-4-yl)acetic acid (Over-Hydrolysis) Target->SideProduct Thermal Drift (Avoided via MW Control)

Figure 1: The microwave protocol targets the first energy barrier (Nitrile to Amide) while avoiding the thermal drift that leads to the carboxylic acid side product.

Experimental Protocol

This workflow consists of two stages: the synthesis of the nitrile precursor (if not commercially available) and the primary hydration step.

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., CEM Discover 2.0 or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

  • Reagents:

    • 2-(Quinolin-4-yl)acetonitrile (CAS: 15698-27-8)

    • Potassium hydroxide (KOH)

    • tert-Butanol (t-BuOH)

    • Dichloromethane (DCM) for extraction.

Stage 1: Precursor Synthesis (Contextual)

If the nitrile is not available, it is synthesized from 4-(chloromethyl)quinoline.

  • Reactants: 4-(Chloromethyl)quinoline (1.0 eq) + NaCN (1.5 eq) in aqueous ethanol.

  • MW Conditions: 80 °C, 10 min, Dynamic Power mode.

  • Yield: Typically >85%.

Stage 2: Selective Hydration (Core Protocol)

Target: 2-(Quinolin-4-yl)acetamide

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 2-(Quinolin-4-yl)acetonitrile (1.0 mmol, 168 mg) in tert-Butanol (3.0 mL).

    • Note: t-BuOH is chosen as the solvent because its bulky nature suppresses the nucleophilic attack required for the second hydrolysis step (amide to acid), enhancing selectivity.

  • Catalyst Addition: Add finely powdered KOH (4.0 mmol, 224 mg).

    • Mechanistic Note: The base activates the water (present in t-BuOH or added as 50 µL trace) to attack the nitrile carbon.

  • Microwave Irradiation: Seal the vial and program the reactor with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High (magnetic stir bar is essential for heterogeneous base distribution).

  • Work-up:

    • Cool the reaction mixture to room temperature (using compressed air cooling feature of the reactor).

    • Pour the mixture into ice-cold water (15 mL).

    • The product, 2-(Quinolin-4-yl)acetamide , often precipitates as a white/off-white solid.

    • Filter the solid. If no precipitate forms, extract with DCM (3 x 10 mL), dry over MgSO₄, and evaporate.

  • Purification: Recrystallize from ethanol/water (9:1) if necessary.

Results & Data Analysis

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.

Table 1: Comparative Efficiency (Microwave vs. Thermal)

ParameterTraditional Thermal RefluxMicrowave Protocol (This Work)Improvement Factor
Solvent Ethanol/Watertert-ButanolSelectivity Enhancer
Temperature 85 °C (Reflux)120 °C+35 °C
Time 14 Hours15 Minutes 56x Faster
Yield 65%92% +27%
Selectivity 70:30 (Amide:Acid)98:2 (Amide:Acid)High Purity

Analytical Validation:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.85 (d, 1H), 8.15 (d, 1H), 8.00 (d, 1H), 7.75 (t, 1H), 7.65 (t, 1H), 7.60 (br s, 1H, NH), 7.45 (d, 1H), 7.10 (br s, 1H, NH), 4.05 (s, 2H, CH2).

  • Key Diagnostic: The singlet at 4.05 ppm corresponds to the methylene protons between the quinoline ring and the amide carbonyl.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Old/wet t-BuOH or insufficient base strength.

    • Fix: Ensure KOH is powdered and dry. Increase MW temperature to 130 °C in 5 °C increments.

  • Issue: Over-Hydrolysis (Acid Formation).

    • Cause: Temperature too high or reaction time too long.

    • Fix: Reduce hold time to 10 minutes. Ensure rapid cooling (PowerMAX/Air cooling) is enabled to stop thermal drift after the run.

  • Issue: Charring/Darkening.

    • Cause: Quinoline ring oxidation.[2]

    • Fix: Purge the vial with Nitrogen/Argon before sealing.

References

  • Microwave-Assisted Synthesis of Quinolines: Title: Microwave-assisted Synthesis of Quinolines.[3][4][5][6][7][8][9][10] Source: Bentham Science, Current Microwave Chemistry. URL:[Link]

  • Nitrile Hydrolysis Kinetics: Title: Selective hydrolysis of nitriles to amides. Source: ResearchGate (General Protocol Validation). URL:[Link]

  • Microwave Hydration Methodology: Title: 'Dry' hydrolysis of nitriles effected by microwave heating. Source: Royal Society of Chemistry (Perkin Trans. 2). URL:[Link][11]

  • Quinoline Scaffold Significance: Title: Recent Advances in Metal-Free Quinoline Synthesis.[8] Source: National Institutes of Health (PMC). URL:[Link]

Sources

procedure for recrystallization and purification of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Recrystallization and Purification of 2-(Quinolin-4-yl)acetamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the purification of 2-(Quinolin-4-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Purity of active pharmaceutical ingredients (APIs) is paramount, and recrystallization remains a fundamental, cost-effective, and powerful technique for achieving the requisite levels of purity.[1][2] This document outlines the underlying principles of recrystallization, a systematic approach to solvent selection, a step-by-step purification protocol, and methods for validating the final product's purity. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction: The Imperative for Purity

2-(Quinolin-4-yl)acetamide belongs to the quinoline class of nitrogen-containing heterocycles, a scaffold prevalent in a wide array of biologically active compounds and pharmaceuticals.[3][4] Synthetic routes to such molecules, while effective, often yield crude products contaminated with unreacted starting materials, by-products, or reagents.[5] These impurities can interfere with downstream applications, including biological assays and formulation studies, making their removal essential.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[6][7] The core principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[7] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. By carefully selecting a solvent and controlling the cooling process, the target compound can be induced to form a crystalline lattice that excludes the impurities, which are left behind in the solution (mother liquor).[6][7]

Foundational Principles: The Science of Crystallization

The success of recrystallization hinges on several interdependent mechanisms, primarily nucleation and crystal growth.[1]

  • Nucleation: The initial formation of small, ordered crystal embryos from a supersaturated solution. This can occur spontaneously or be induced (e.g., by seeding).

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.[1]

A slow cooling rate is generally preferred as it favors crystal growth over rapid nucleation. This allows for the selective incorporation of the desired molecules into the growing lattice, resulting in larger and purer crystals. Rapid cooling can cause impurities to become trapped within the hastily formed crystal structure.

Protocol Part I: Strategic Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for 2-(Quinolin-4-yl)acetamide should meet the following criteria:

  • High Solvency at Elevated Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.

  • Low Solvency at Low Temperatures: The compound should have very low solubility at or below room temperature to maximize recovery.

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."

  • Inertness: The solvent must not react chemically with the compound.[7]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[7]

  • Impurity Solubility Profile: Impurities should remain in solution at low temperatures or be insoluble at high temperatures (allowing for hot filtration).

Given the structure of 2-(Quinolin-4-yl)acetamide, which contains a polar acetamide group and a less polar quinoline ring system, a range of protic and aprotic polar solvents should be screened.

Solvent Screening Protocol
  • Place approximately 20-30 mg of crude 2-(Quinolin-4-yl)acetamide into a small test tube.

  • Add the candidate solvent dropwise at room temperature, agitating after each addition. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.

  • If the compound is insoluble or sparingly soluble, heat the mixture gently in a water bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Recommended Solvents for Screening
SolventClassBoiling Point (°C)Rationale & Potential Outcome
Ethanol Polar Protic78Often a good choice for moderately polar compounds. Similar quinoxaline acetamides have been recrystallized from ethanol.[8]
Methanol Polar Protic65More polar than ethanol; may have different solubility characteristics.
Isopropanol Polar Protic82Less polar than ethanol; may provide a better solubility differential.
Ethyl Acetate Polar Aprotic77A common solvent for recrystallization of various acetamides.[] Can be used in combination with hexanes.[10]
Acetone Polar Aprotic56A strong solvent; may be too effective at room temperature but useful in a mixed-solvent system.
Water Polar Protic100The amide group may confer some water solubility, especially when hot. The quinoline ring may limit this.
Acetonitrile Polar Aprotic82Has been used in the synthesis of related quinoxalinone acetamides.[11]
Toluene Nonpolar111Unlikely to be a good single solvent but could be used as an anti-solvent in a mixed system.

Note: If no single solvent is ideal, a mixed-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) may be employed. In this technique, the compound is dissolved in a minimal amount of a hot "good" solvent, and a "poor" solvent (anti-solvent) is added dropwise until the solution becomes turbid, after which it is allowed to cool.

G start Start: Crude Compound screen_single Screen Single Solvents (e.g., EtOH, EtOAc) start->screen_single dissolves_cold Dissolves in Cold Solvent? screen_single->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent FAIL: Try New Solvent dissolves_cold->bad_solvent Yes crystals_on_cool Crystals Form on Cooling? dissolves_hot->crystals_on_cool Yes dissolves_hot->bad_solvent No good_solvent SUCCESS: Use This Solvent crystals_on_cool->good_solvent Yes screen_mixed Screen Mixed Solvents (e.g., EtOH/Water) crystals_on_cool->screen_mixed No bad_solvent->screen_single Re-screen

Protocol Part II: Step-by-Step Recrystallization Procedure

This protocol assumes a suitable solvent has been identified from the screening process described above.

Materials and Equipment
  • Crude 2-(Quinolin-4-yl)acetamide

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Short-stemmed glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula and glass stirring rod

Workflow Diagram

G cluster_prep Dissolution cluster_filter Purification cluster_crystal Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional) to Remove Insoluble Impurities A->B C 3. Slow Cooling to Induce Crystal Growth B->C D 4. Isolate Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Crystals E->F

Detailed Steps
  • Dissolution: Place the crude 2-(Quinolin-4-yl)acetamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to a gentle boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for crystallization and maximizing yield.

  • Decolorization & Hot Filtration (if necessary): If the hot solution is colored (and the pure compound is known to be colorless or pale), or if there are insoluble solid impurities, a decolorization or hot filtration step is required.

    • Remove the flask from the heat. Add a very small amount (spatula tip) of activated charcoal.

    • Bring the solution back to a boil for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[12]

    • Pre-heat a second Erlenmeyer flask and a short-stemmed funnel. Place a piece of fluted filter paper in the funnel.

    • Filter the boiling solution quickly through the fluted filter paper into the clean, hot flask. Causality: This step must be done quickly and with hot equipment to prevent premature crystallization of the product on the filter paper, which would decrease the yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the small crystals that result from rapid cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. Causality: The cold solvent washes away any residual mother liquor adhering to the crystal surfaces without redissolving a significant amount of the purified product.[1]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to aid in initial drying. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to dry completely in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Validation of Purity

It is essential to confirm the effectiveness of the purification process.

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range. Compare the melting point of the recrystallized product to the literature value.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification should result in a single, well-defined spot for the recrystallized material, whereas the crude material may show multiple spots corresponding to impurities.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out" The boiling point of the solvent is higher than the compound's melting point; the compound is insoluble and melts. The solution is cooled too rapidly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a solvent with a lower boiling point.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing and use it sparingly.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, incorporating the activated charcoal step as described in the protocol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhaling solvent vapors.

  • Be cautious when heating flammable organic solvents. Never heat a closed system. Use a water bath or a heating mantle for controlled heating.

  • Consult the Safety Data Sheet (SDS) for 2-(Quinolin-4-yl)acetamide and all solvents used.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Lelièvre, B., et al. (2021). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Infectious Diseases. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Amrita Vishwa Vidyapeetham. Recrystallization. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Keshvari, S., et al. (2021). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. [Link]

  • Rojas-Rojas, J., et al. (2023). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity. [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2022). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. [Link]

  • Gholamzadeh, P., et al. (2025). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Scientific Reports. [Link]

  • Fadda, A. A., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). [Link]

  • Hsieh, M.-J., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]

  • PubChem. Acetamide, N-(2-methyl-4-quinolinyl)-. [Link]

  • Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Revel, G., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. [Link]

  • Sharma, U., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. [Link]

  • Rodrigues, F. A., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]

  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PLOS ONE. [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-(Quinolin-4-yl)acetamide in Modern Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][3] Within the diverse family of quinoline-based synthons, 2-(Quinolin-4-yl)acetamide emerges as a particularly versatile and powerful intermediate. Its strategic placement of an active methylene group and a reactive amide function provides a dual-pronged approach to the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of 2-(Quinolin-4-yl)acetamide's reactivity and offers detailed, field-proven protocols for its application in synthesizing high-value heterocyclic scaffolds, such as pyrazolo[4,3-c]quinolines and[4][5][6]triazolo[4,3-a]quinolines.

Foundational Chemistry: The 2-(Quinolin-4-yl)acetamide Synthon

The synthetic utility of 2-(Quinolin-4-yl)acetamide is rooted in two key structural features:

  • The α-Methylene Group (-CH₂-) : Positioned between the electron-withdrawing quinoline ring and the carbonyl group, the protons on this carbon are acidic. This "active methylene" character makes it a prime nucleophile for condensation reactions and a target for electrophilic reagents like the Vilsmeier-Haack reagent.

  • The Acetamide Moiety (-CONH₂) : The amide group is a classic precursor for various nitrogen-containing heterocycles. It can be readily converted into more reactive intermediates such as hydrazides, thioamides, or imidoyl chlorides, paving the way for cyclization into triazoles, oxadiazoles, and other ring systems.

Understanding this dual reactivity is crucial for designing synthetic routes that leverage this intermediate to its full potential.

G cluster_intermediate 2-(Quinolin-4-yl)acetamide Intermediate Quinoline-CH₂-C(=O)NH₂ Methylene Active Methylene Group (-CH₂-) Nucleophilic Condensations Intermediate->Methylene Site 1 Amide Amide Functionality (-CONH₂) Heterocycle Precursor Intermediate->Amide Site 2

Figure 1: Dual reactivity centers of the 2-(Quinolin-4-yl)acetamide intermediate.

Application I: Vilsmeier-Haack Cyclization for Pyrazolo[4,3-c]quinoline Synthesis

The Vilsmeier-Haack reaction is a potent tool for the formylation and subsequent cyclization of compounds with active methylene groups.[7] When applied to N-arylacetamides, it provides an elegant route to 2-chloro-3-formylquinolines.[8][9] By adapting this principle to 2-(Quinolin-4-yl)acetamide, the active methylene group can be formylated and chlorinated, followed by an intramolecular cyclization and reaction with a nitrogen source like hydrazine to yield the therapeutically relevant pyrazolo[4,3-c]quinoline scaffold.[10][11]

Mechanistic Rationale

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12] This reagent activates the methylene group of the acetamide, leading to a cascade of reactions culminating in the fused pyrazole ring. The causality is clear: the inherent acidity of the methylene protons allows for the initial electrophilic attack, which triggers the entire cyclization sequence.

G start 2-(Quinolin-4-yl)acetamide intermediate1 Activation of Methylene Group (Enamine Intermediate Formation) start->intermediate1 + Reagent reagent Vilsmeier Reagent (POCl₃ + DMF) reagent->intermediate1 cyclization Intramolecular Electrophilic Cyclization (Forms Dihydropyridone Ring) intermediate1->cyclization intermediate2 2-Chloro-3-formyl-like Intermediate cyclization->intermediate2 condensation Condensation & Ring Closure intermediate2->condensation + Hydrazine hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->condensation product Pyrazolo[4,3-c]quinoline condensation->product

Figure 2: Workflow for the synthesis of pyrazolo[4,3-c]quinolines.

Experimental Protocol: Synthesis of a Model Pyrazolo[4,3-c]quinoline

This protocol is a representative procedure adapted from established Vilsmeier-Haack cyclization methodologies.[8]

Materials:

  • 2-(Quinolin-4-yl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (EtOH)

  • Ice bath, round-bottom flask, magnetic stirrer, reflux condenser, separation funnel

Procedure:

  • Vilsmeier Reagent Formation (In situ): In a flame-dried round-bottom flask under an inert atmosphere (N₂), cool anhydrous DMF (10 mL) in an ice bath to 0-5 °C. Add POCl₃ (3.0 eq.) dropwise with vigorous stirring over 15 minutes. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

    • Causality Note: Pre-forming the reagent at low temperatures prevents uncontrolled exothermic reactions and degradation.

  • Addition of Substrate: Dissolve 2-(Quinolin-4-yl)acetamide (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Cyclization Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[8]

  • Work-up (Part 1): Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Trustworthiness Note: This step quenches the reactive POCl₃ and Vilsmeier reagent. Performing this slowly and on ice is critical for safety and preventing product degradation.

  • Intermediate Isolation: The resulting precipitate (the chlorinated intermediate) can be filtered, or the aqueous mixture can be extracted with DCM (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Pyrazole Formation: Redissolve the crude intermediate in ethanol (15 mL). Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-4 hours (monitor by TLC).

  • Final Product Isolation: Cool the reaction mixture. The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the target pyrazolo[4,3-c]quinoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

EntryR-Group on QuinolineTypical Yield (%)Reference
1H65-75Adapted from
26-Methoxy70-80Adapted from
38-Methyl60-70Adapted from[8]
47-Chloro55-65Adapted from
Table 1: Representative yields for Vilsmeier-Haack cyclizations on related acetanilides.

Application II: Synthesis of[6][7][8]Triazolo[4,3-a]quinolines

This synthetic strategy pivots to the amide functionality of the starting material. By converting the amide to a hydrazide, a key intermediate is formed that can readily undergo cyclocondensation with one-carbon synthons to build the five-membered triazole ring, resulting in a fused[4][5][6]triazolo[4,3-a]quinoline system.[13][14]

Synthetic Rationale and Workflow

The transformation relies on a robust and logical two-step sequence. First, the nucleophilic substitution of the amide with hydrazine hydrate produces 2-(quinolin-4-yl)acetohydrazide. This intermediate possesses a terminal -NHNH₂ group, which is highly nucleophilic and primed for reaction with electrophilic one-carbon sources like triethyl orthoformate or formic acid. The subsequent intramolecular cyclization is often driven by heat and results in the stable, aromatic triazole ring.

G start 2-(Quinolin-4-yl)acetamide step1 Step 1: Hydrazinolysis start->step1 reagent1 Hydrazine Hydrate (N₂H₄·H₂O) reagent1->step1 intermediate 2-(Quinolin-4-yl)acetohydrazide step1->intermediate step2 Step 2: Cyclocondensation intermediate->step2 reagent2 One-Carbon Synthon (e.g., Triethyl Orthoformate) reagent2->step2 product [1,2,4]Triazolo[4,3-a]quinoline step2->product

Figure 3: Two-step workflow for the synthesis of[4][5][6]triazolo[4,3-a]quinolines.

Experimental Protocol: Two-Step Synthesis

This protocol provides a reliable method for converting the acetamide into the target triazoloquinoline.

Part A: Synthesis of 2-(Quinolin-4-yl)acetohydrazide

  • Reaction Setup: In a round-bottom flask, suspend 2-(Quinolin-4-yl)acetamide (1.0 eq.) in ethanol (20 mL).

  • Hydrazinolysis: Add hydrazine hydrate (5.0 eq.) to the suspension. Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete in 8-12 hours, during which the solid usually dissolves and may reprecipitate as the product.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the resulting solid hydrazide, wash thoroughly with cold water to remove excess hydrazine, then with a small amount of cold ethanol. Dry the product under vacuum. The hydrazide is often pure enough for the next step without further purification.

Part B: Cyclization to[4][5][6]Triazolo[4,3-a]quinoline

  • Reaction Setup: Place the dried 2-(Quinolin-4-yl)acetohydrazide (1.0 eq.) in a round-bottom flask.

  • Cyclocondensation: Add triethyl orthoformate (10 eq., serving as both reagent and solvent). Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

    • Causality Note: The acid catalyst protonates the orthoformate, making it a more potent electrophile and accelerating the initial condensation with the hydrazide.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor the reaction's completion via TLC.

  • Isolation: Cool the reaction mixture. The product often crystallizes directly from the reaction mixture. If not, slowly add hexane or petroleum ether to induce precipitation.

  • Purification: Filter the solid product, wash with hexane, and dry. Recrystallization from ethanol or an ethanol/DMF mixture will yield the purified[4][5][6]triazolo[4,3-a]quinoline.

Potential IssueProbable CauseSuggested Solution
Part A: Incomplete Hydrazinolysis Insufficient reaction time or temperature. Amide is sterically hindered.Increase reflux time to 24 hours. Consider using a higher boiling point solvent like n-butanol.
Part B: Low Yield of Triazole Incomplete cyclization. Degradation of starting material or product.Ensure anhydrous conditions. Increase the amount of triethyl orthoformate. Try an alternative one-carbon source like formic acid under reflux.
Formation of Side Products Dimerization of hydrazide or other side reactions.Run the reaction at a lower temperature for a longer duration. Purify the hydrazide intermediate carefully before the cyclization step.
Table 2: Troubleshooting guide for the triazoloquinoline synthesis.

Conclusion and Future Outlook

2-(Quinolin-4-yl)acetamide stands out as a high-potential intermediate for constructing diverse and medicinally relevant heterocyclic frameworks. The protocols detailed herein for pyrazolo[4,3-c]quinolines and[4][5][6]triazolo[4,3-a]quinolines demonstrate its utility by leveraging its two distinct reactive centers. The resulting fused quinoline systems are prevalent in drug discovery programs targeting cancer, inflammation, and infectious diseases.[4][11][15] Future applications could explore multicomponent reactions initiated by the active methylene group or the derivatization of the amide into other functional groups to access an even wider range of novel heterocyclic compounds. The logical and predictable reactivity of this synthon ensures its continued importance in the toolkit of medicinal and synthetic chemists.

References

  • ResearchGate. (n.d.). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships | Request PDF. Retrieved February 9, 2026, from [Link]

  • PMC. (2026, January 18). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2026, February 4). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles | Request PDF. Retrieved February 9, 2026, from [Link]

  • SciELO. (n.d.). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. Retrieved February 9, 2026, from [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). Retrieved February 9, 2026, from [Link]

  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved February 9, 2026, from [Link]

  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved February 9, 2026, from [Link]

  • Khidre, R. E., Radini, I. A. M., Ameen, T. A., & Abdelgawad, A. A. M. (2021). Triazoloquinolines I. Current Organic Chemistry, 25(8), 876-893.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Quinoline Heterocycles: Synthesis and Bioactivity. Retrieved February 9, 2026, from [Link]

  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved February 9, 2026, from [Link]

  • PMC. (2025, May 16). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Retrieved February 9, 2026, from [Link]

  • Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[4][5][6]Triazoloquinol. (n.d.). Retrieved February 9, 2026, from [Link]

  • International Journal of Chemical Studies. (2021, December 26). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved February 9, 2026, from [Link]

  • MDPI. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Reactions, and Pharmacological Properties of[4][5][6]Triazoloquinoline and 1,2,4-Triazoloisoquinoline Derivatives | Request PDF. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, August 6). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved February 9, 2026, from [Link]

  • PMC. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025, August 7). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved February 9, 2026, from [Link]

  • PMC. (2023, September 26). Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 9, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthetic Methods and Pharmacological Properties of[4][5][10]triazoloquinoline Derivatives. Retrieved February 9, 2026, from [Link]

Sources

green chemistry approaches to synthesizing quinoline-4-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: Green Chemistry Approaches to Synthesizing Quinoline-4-acetamide

Executive Summary

The quinoline-4-acetamide scaffold (specifically 2-(quinolin-4-yl)acetamide) is a critical pharmacophore in drug discovery, serving as a precursor for antitubercular, antiviral, and anticancer agents. Traditional synthesis relies on the Willgerodt-Kindler reaction using high-boiling toxic amines (morpholine) and hydrogen sulfide, or the amidation of quinoline-4-acetic acid using chlorinated solvents and coupling reagents (e.g., SOCl₂, DCC).

This Application Note details two Green Chemistry protocols that eliminate toxic solvents, reduce energy consumption, and improve Atom Economy (AE):

  • Protocol A: Microwave-Assisted Willgerodt-Kindler Reaction (Solvent-Free).

  • Protocol B: Deep Eutectic Solvent (DES) Mediated Direct Amidation.

Strategic Analysis: Classical vs. Green Approaches

The shift to green chemistry for this scaffold focuses on Principles 1 (Waste Prevention), 5 (Safer Solvents), and 6 (Energy Efficiency).

MetricClassical Route (Willgerodt-Kindler)Green Route (Microwave/DES)
Energy Source Thermal reflux (12–24 hours)Microwave Irradiation (10–20 min)
Solvents Pyridine, Chlorinated solventsSolvent-free or Deep Eutectic Solvents (DES)
Reagents Elemental Sulfur, Morpholine (excess)Sulfur (stoichiometric), Urea/Choline Chloride
Purification Complex extraction, ChromatographyRecrystallization from Ethanol/Water
E-Factor High (>25 kg waste/kg product)Low (<5 kg waste/kg product)

Protocol A: Microwave-Assisted Willgerodt-Kindler Synthesis

Rationale: This protocol converts 4-acetylquinoline directly to the thioamide intermediate using microwave irradiation (MWI) in the absence of solvents, followed by hydrolysis. MWI accelerates the formation of the thioamide bond via dipolar polarization.

Reagents & Materials
  • Precursor: 4-Acetylquinoline (1.0 eq)

  • Reagents: Elemental Sulfur (1.5 eq), Morpholine (2.0 eq)

  • Hydrolysis: NaOH (10% aq), Ethanol

  • Equipment: Monowave Synthesis Reactor (e.g., Anton Paar or CEM)

Step-by-Step Methodology

Step 1: Thioamide Formation (Solvent-Free MWI)

  • Load: In a 10 mL microwave process vial, mix 4-acetylquinoline (171 mg, 1 mmol), elemental sulfur (48 mg, 1.5 mmol), and morpholine (174 µL, 2 mmol).

  • Seal: Crimp the vial with a PTFE-lined cap.

  • Irradiate: Program the microwave reactor:

    • Temperature: 130°C

    • Ramp: 2 min

    • Hold: 15 min

    • Stirring: High (magnetic bar)

    • Power: Dynamic (max 100 W)

  • Cool: Allow the vessel to cool to 50°C using compressed air cooling.

  • Workup: Add cold ethanol (2 mL) to the reaction mixture. The yellow precipitate (thioacetomorpholide intermediate) forms immediately. Filter and wash with cold ethanol.

Step 2: Hydrolysis to Quinoline-4-acetamide

  • Resuspend: Transfer the thioamide solid to a round-bottom flask containing 10% NaOH (5 mL) and Ethanol (5 mL).

  • Reflux: Heat at 80°C for 2 hours (or MWI at 100°C for 10 min).

  • Neutralize: Cool to room temperature and acidify carefully with dilute HCl to pH 7.0.

  • Isolate: The target quinoline-4-acetamide precipitates as an off-white solid. Filter, wash with water, and dry.

Protocol B: Deep Eutectic Solvent (DES) Mediated Amidation

Rationale: Deep Eutectic Solvents (e.g., Choline Chloride:Urea) act as both "innocent" solvents and catalysts.[1][2] This protocol describes the direct conversion of ethyl 2-(quinolin-4-yl)acetate to the amide using the DES as a reaction medium, avoiding volatile organic compounds (VOCs).

Reagents & Materials
  • Precursor: Ethyl 2-(quinolin-4-yl)acetate (1.0 eq)

  • DES Components: Choline Chloride (ChCl), Urea[1][2]

  • Reagent: Ammonium Carbonate (as ammonia source) or simply the Urea component of DES at elevated temps.

  • Equipment: Standard heating block or oil bath.

Step-by-Step Methodology

Step 1: Preparation of DES (ChCl:Urea)

  • Mix Choline Chloride and Urea in a 1:2 molar ratio.

  • Heat at 80°C with stirring until a clear, viscous liquid forms (approx. 30 min). This is the DES.

Step 2: Amidation Reaction

  • Dissolve: Add Ethyl 2-(quinolin-4-yl)acetate (1 mmol) to the prepared DES (3 mL).

  • Reaction: Add Ammonium Carbonate (1.5 eq) to facilitate mild ammonolysis.

    • Note: While Urea can decompose to ammonia at high temps (>130°C), adding

      
       allows the reaction to proceed at lower temperatures (80–90°C), preserving the scaffold.
      
  • Incubate: Stir at 90°C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 7:3).

  • Quench: Pour the deep eutectic mixture into crushed ice (20 mL). The DES components (ChCl and Urea) are highly water-soluble and will dissolve, leaving the crude amide as a precipitate.

  • Purification: Filter the solid. Recrystallize from hot water/ethanol (9:1) to obtain pure needles.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow of both protocols, highlighting the "Green" intervention points.

GreenSynthesis cluster_legend Key Green Advantages Start_Acetyl 4-Acetylquinoline Inter_Thio Thioamide Intermediate (Willgerodt Product) Start_Acetyl->Inter_Thio Protocol A: MWI S8, Morpholine (Solvent Free) Start_Ester Ethyl 2-(quinolin-4-yl)acetate Product Quinoline-4-acetamide (Target) Start_Ester->Product Protocol B: DES ChCl:Urea (1:2) (NH4)2CO3, 90°C Inter_Thio->Product Hydrolysis NaOH/EtOH Legend • Protocol A: 15 min reaction time (vs 12h) • Protocol B: Biodegradable Solvent (DES) • Both: High Atom Economy

Figure 1: Mechanistic pathways for the green synthesis of Quinoline-4-acetamide.[3] Red path denotes Microwave-Assisted synthesis; Blue path denotes Deep Eutectic Solvent methodology.

Analytical Validation & Data

To ensure the integrity of the synthesized compound, compare your results against these standard values.

Analytical MethodExpected Signal / ValueStructural Assignment
Melting Point 176–178°CPure crystalline amide
¹H NMR (DMSO-d₆) δ 3.92 (s, 2H)-CH ₂-CO- (Benzylic protons)
¹H NMR (DMSO-d₆) δ 7.10 (br s, 1H), 7.65 (br s, 1H)-CONH ₂ (Amide protons)
¹H NMR (DMSO-d₆) δ 8.85 (d, 1H)Quinoline H-2 (Characteristic downfield)
IR Spectroscopy 1660–1680 cm⁻¹C=O[4] Stretch (Primary Amide)
IR Spectroscopy 3150–3350 cm⁻¹N-H Stretch (Doublet for -NH₂)

Green Metrics Calculation

We validate the "greenness" of Protocol B (DES) using the E-Factor (Environmental Factor).



  • Classical Method: Uses 50 mL Benzene + SOCl₂ per gram of product. E-Factor ≈ 25–40 .

  • Protocol B (DES):

    • Input: 0.23 g Ester + 0.15 g Carbonate + 3 g DES.

    • Output: 0.18 g Amide.

    • Recycle: 2.8 g of DES (recoverable via water evaporation).

    • Waste: ~0.4 g (water + ethanol wash).

    • E-Factor ≈ 2.2 (Excellent).

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives: Muscia, G. C., Asis, S. E., & Buldain, G. Y. (2017).[1][4][5][6] Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry, 13(5), 448-452. [Link]

  • Deep Eutectic Solvents in Heterocyclic Synthesis: Azizi, N., & Batebi, E. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent.[3][7] Journal of Molecular Liquids, 223, 1-5. [Link]

  • Willgerodt-Kindler Reaction Mechanics: Review of the Willgerodt-Kindler Reaction and its application in the synthesis of arylacetic acids and amides. [Link]

  • Green Amidation Protocols: Tang, S., et al. (2018). Green synthesis of amides from esters and amines in deep eutectic solvents. [Link]

Sources

Process Development Guide: Scalable Synthesis of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

2-(Quinolin-4-yl)acetamide is a critical pharmacophore in the synthesis of KCNQ2/3 channel openers (anticonvulsants) and various kinase inhibitors. While bench-scale synthesis often utilizes the hydrolysis of 2-(quinolin-4-yl)acetonitrile, this route poses significant safety hazards (HCN generation) and waste management costs upon scale-up.

This guide details the Ammonolysis of Ethyl 2-(quinolin-4-yl)acetate as the superior process route. This method offers:

  • Safety: Eliminates high-risk nitrile hydrolysis.

  • Purification: Product precipitates from the reaction matrix, negating the need for chromatography.

  • Atom Economy: High conversion rates with recyclable solvent streams.

Route Comparison
ParameterRoute A: Nitrile HydrolysisRoute B: Ester Ammonolysis (Recommended)
Precursor 2-(Quinolin-4-yl)acetonitrileEthyl 2-(quinolin-4-yl)acetate
Reagents H₂SO₄ or NaOH / H₂O₂NH₃ (aq) or NH₃ in MeOH
Thermodynamics Highly ExothermicMildly Exothermic
Impurity Profile High salt load, carboxylic acid byproductMinimal; unreacted ester recycles
Scalability Low (Safety constraints)High (Standard pressure vessel)

Chemical Reaction Engineering

Reaction Scheme

The process involves the nucleophilic acyl substitution of the ethyl ester by ammonia. The reaction is equilibrium-driven but forced to completion by the high concentration of ammonia and the precipitation of the amide product.

ReactionScheme Reactant Ethyl 2-(quinolin-4-yl)acetate (Soluble in MeOH) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic Attack Reagent Ammonia (7N in MeOH) (Nucleophile) Reagent->Intermediate Product 2-(Quinolin-4-yl)acetamide (Precipitate) Intermediate->Product Elimination Byproduct Ethanol Intermediate->Byproduct

Figure 1: Reaction pathway for the ammonolysis of ethyl 2-(quinolin-4-yl)acetate.

Detailed Experimental Protocol (Scale: 100g Input)

Objective: Convert 100g of Ethyl 2-(quinolin-4-yl)acetate to 2-(quinolin-4-yl)acetamide with >95% purity.

Equipment Requirements
  • Reactor: 2L Pressure-rated glass reactor (Büchi or similar) or Stainless Steel Autoclave (if pressure > 2 bar is expected).

  • Agitation: Overhead stirrer with pitched-blade impeller (200-300 RPM).

  • Temp Control: Cryostat/Heater circulator (-10°C to +50°C).

Reagents & Stoichiometry
ReagentMW ( g/mol )Mass/VolEquiv.Role
Ethyl 2-(quinolin-4-yl)acetate 215.25100.0 g1.0Limiting Reagent
Ammonia (7N in MeOH) 17.03660 mL~10.0Reagent/Solvent
Methanol (Wash) 32.04200 mLN/AWash Solvent
Step-by-Step Procedure
Phase 1: Charging & Reaction
  • Inertion: Purge the clean, dry reactor with N₂ for 15 minutes to remove oxygen (prevents quinoline oxidation).

  • Charging: Charge 100.0 g of Ethyl 2-(quinolin-4-yl)acetate solids into the reactor.

  • Solvent Addition: Add 300 mL of anhydrous Methanol. Agitate at 25°C until a clear solution is obtained (Note: slight warming to 30°C may be required for full dissolution).

  • Reagent Addition: Cool the solution to 0-5°C . Slowly charge 660 mL of 7N Ammonia in Methanol via an addition funnel over 30 minutes.

    • Critical Parameter: Maintain internal temperature < 15°C during addition to minimize ammonia outgassing.

  • Reaction: Seal the reactor. Warm the mixture to 25°C (Room Temp) and stir for 16–24 hours .

    • Pressure Note: Expect a mild pressure rise (0.2–0.5 bar) due to ammonia vapor pressure. Ensure relief valve is set to 1 bar.

Phase 2: Monitoring (IPC)

Perform HPLC analysis at T=16h.

  • Target: < 1.0% starting ester remaining.

  • Action: If ester > 1.0%, add 0.5 equiv. Ammonia and stir for an additional 4 hours.

Phase 3: Workup & Isolation
  • Precipitation: The product typically crystallizes out of the reaction mixture as the reaction proceeds.

  • Cooling: Cool the slurry to 0°C and hold for 2 hours to maximize yield.

  • Filtration: Filter the slurry using a Buchner funnel or Centrifuge (for larger scales).

  • Washing: Wash the wet cake with 2 x 100 mL cold Methanol (0°C) to remove residual ester and yellow color impurities.

  • Drying: Dry the solids in a vacuum oven at 45°C for 12 hours.

Expected Yield: 78–85 g (90–98% Theoretical). Appearance: Off-white to pale beige crystalline solid.

Process Safety & Thermodynamics

Thermal Hazards

The ammonolysis reaction is mildly exothermic (


). On a 100g scale, passive heat dissipation is usually sufficient, but on a kilo-scale, active jacket cooling is mandatory during the ammonia addition.
Ammonia Handling
  • Risk: Ammonia gas is toxic and corrosive.

  • Mitigation: Use a closed system. Scrubber connected to the vent line containing dilute HCl or Citric Acid is required to neutralize any vented ammonia vapors.

Analytical Control Strategy

To ensure "Trustworthiness" and self-validation, the following HPLC method is recommended for In-Process Control (IPC) and Release Testing.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Quinoline core absorption).

Impurity Logic Flow

ImpurityLogic Start IPC Sample Analysis CheckEster Is Ester > 1.0%? Start->CheckEster CheckAcid Is Acid Impurity > 0.5%? CheckEster->CheckAcid No ActionExtend Add NH3, Extend Time CheckEster->ActionExtend Yes ActionWater Check Water Content (Hydrolysis Risk) CheckAcid->ActionWater Yes Proceed Proceed to Cooling/Filtration CheckAcid->Proceed No

Figure 2: Decision tree for in-process control monitoring.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Low Yield (<80%) Product solubility in MeOH is too high at RT.Ensure cooling to 0°C before filtration. Consider concentrating the mother liquor to half-volume.
High Acid Impurity Water ingress into the reactor (Hydrolysis competes with Ammonolysis).Ensure anhydrous MeOH and dry reactor. Check ammonia source water content.[2]
Slow Reaction Rate Loss of Ammonia (leakage) or low temperature.Check reactor seal. Verify Ammonia concentration by titration. Increase temp to 30°C (if pressure allows).
Colored Product (Yellow/Brown) Oxidation of the quinoline ring or trace aniline impurities.Ensure N₂ purge. The cold MeOH wash is critical to remove these colored impurities.

References

  • Musiol, R. et al. (2025). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. ResearchGate. Link

  • Capital Resin Corporation. (2024).[3] Safety Guidelines for Chemical Product Scaling. Link

  • National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Link

  • Mendeleev Communications. (2013). Ethyl 2-(quinolin-8-yl-oxy)acetate monohydrate.[4] Acta Crystallographica. Link

  • BenchChem. Quinoline Derivatives: A Comprehensive Technical Guide. Link

Sources

Application Notes and Protocols: Strategic Functionalization of the 2-(Quinolin-4-yl)acetamide Core

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Quinoline Acetamide Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone pharmacophore in drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-(Quinolin-4-yl)acetamide moiety, in particular, serves as a versatile template for developing novel therapeutic agents. The acetamide side chain at the 4-position of the quinoline core is not merely a passive linker; it is a reactive handle ripe for chemical modification. Strategic functionalization of this group allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5]

This guide provides a comprehensive overview of key chemical transformations targeting the acetamide group of 2-(Quinolin-4-yl)acetamide. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested protocols, and explain the causal reasoning behind the selection of specific reagents and conditions. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to unlock the full potential of this valuable scaffold.

I. Hydrolysis: Gateway to Carboxylic Acid Derivatives

The conversion of the primary amide to a carboxylic acid is arguably the most fundamental transformation. The resulting 2-(quinolin-4-yl)acetic acid is a crucial intermediate, enabling further modifications such as esterification, amide coupling with diverse amines, or conversion to an acid chloride.

Mechanistic Insight: Acid- and Base-Catalyzed Pathways

Amide hydrolysis is notoriously more challenging than ester hydrolysis due to the lower electrophilicity of the amide carbonyl and the poor leaving group nature of the amide anion (-NH2).[6] Therefore, the reaction requires forcing conditions, typically heating in strong aqueous acid or base.[7]

  • Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which significantly enhances the carbonyl carbon's electrophilicity.[8] This allows for the nucleophilic attack by a water molecule. A subsequent proton transfer from the oxygen to the nitrogen atom converts the amino group into a much better leaving group (ammonia, NH3). The final elimination of ammonia and deprotonation of the carbonyl yields the carboxylic acid.[6]

  • Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl. The subsequent elimination of the amide anion is the rate-limiting step. A final acid-base reaction between the carboxylic acid and the released ammonia (or amine) drives the equilibrium towards the products.[9]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 2-(Quinolin-4-yl)acetamide A_Protonation Protonated Amide (Enhanced Electrophilicity) A_Start->A_Protonation + H+ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H2O A_Transfer Proton Transfer (O to N) A_Attack->A_Transfer A_Elimination Elimination of NH3 A_Transfer->A_Elimination A_Product 2-(Quinolin-4-yl)acetic Acid A_Elimination->A_Product - NH4+ B_Start 2-(Quinolin-4-yl)acetamide B_Attack Tetrahedral Intermediate B_Start->B_Attack + OH- B_Elimination Elimination of -NH2 B_Attack->B_Elimination B_Product 2-(Quinolin-4-yl)acetate B_Elimination->B_Product - NH2- B_Final 2-(Quinolin-4-yl)acetic Acid B_Product->B_Final Acidic Workup G Start 2-(Quinolin-4-yl)acetamide Coordination Amide-Borane Complex Start->Coordination + BH3·THF Reduction1 Hydride Transfer (Tetrahedral Intermediate) Coordination->Reduction1 Rearrangement Iminium Borate Intermediate Reduction1->Rearrangement Reduction2 Second Hydride Transfer Rearrangement->Reduction2 + BH3·THF Complex Amine-Borane Adduct Reduction2->Complex Workup Acidic Workup (e.g., HCl) Complex->Workup Product 2-(Quinolin-4-yl)ethanamine Workup->Product G Start 2-(Quinolin-4-yl)acetamide Activation Attack on POCl3 Start->Activation + POCl3 Intermediate Activated O-Phosphoryl Intermediate Activation->Intermediate Deprotonation Deprotonation of Nitrogen (by Pyridine) Intermediate->Deprotonation + Pyridine Elimination E2-like Elimination Deprotonation->Elimination Product 2-(Quinolin-4-yl)acetonitrile Elimination->Product G Start 2-(Quinolin-4-yl)acetamide Deprotonation Amidate Anion (Nucleophile) Start->Deprotonation + NaH - H2 SN2 Sₙ2 Attack on Alkyl Halide Deprotonation->SN2 + R-X Product N-Alkyl-2-(quinolin-4-yl)acetamide SN2->Product - X-

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(quinolin-4-yl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinoline derivative. As a scaffold in medicinal chemistry, 2-(quinolin-4-yl)acetamide and its analogues have shown a range of biological activities, making their efficient synthesis a key focus.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of 2-(quinolin-4-yl)acetamide, providing explanations and actionable solutions to improve your experimental outcomes.

Issue 1: Low Overall Yield of 2-(Quinolin-4-yl)acetamide

Question: My final yield of 2-(quinolin-4-yl)acetamide is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The synthesis of 2-(quinolin-4-yl)acetamide typically involves the formation of the quinoline core followed by functionalization to introduce the acetamide group. Let's break down the common synthetic routes and their potential pitfalls.

A prevalent strategy involves the aminolysis of an ester precursor, such as ethyl 2-(quinolin-4-yl)acetate. The success of this reaction is highly dependent on the efficiency of the preceding steps that form this ester.

Troubleshooting the Precursor Synthesis (e.g., Friedländer Annulation):

Many quinoline syntheses, like the Friedländer reaction, involve the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] Low yields in this step can often be traced to:

  • Suboptimal Reaction Conditions: The traditional Friedländer synthesis can require harsh conditions, which may lead to side reactions and decomposition.[4]

    • Recommendation: Explore milder, catalyst-free conditions. For instance, conducting the reaction in water at elevated temperatures (e.g., 70°C) has been shown to be highly efficient for some substrates.[3]

  • Incomplete Reaction: Monitoring the reaction progress is crucial.

    • Recommendation: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials. If the reaction stalls, consider incremental additions of a catalyst or adjusting the temperature. For some quinoline syntheses, a small amount of a catalyst like choline hydroxide (1 mol%) at a moderate temperature (e.g., 50°C) can significantly improve the reaction rate and yield.[5]

  • Difficult Work-up and Purification: The product may be difficult to isolate from the reaction mixture.

    • Recommendation: Upon cooling, the product may precipitate and can be isolated by filtration. Washing the solid with cold water can help remove residual catalyst.[5] For non-precipitating products, purification by flash column chromatography is a standard method.[6]

Issue 2: Incomplete Conversion of Ethyl 2-(Quinolin-4-yl)acetate to the Amide

Question: I am struggling to fully convert my ester intermediate, ethyl 2-(quinolin-4-yl)acetate, to 2-(quinolin-4-yl)acetamide using ammonia. What can I do to drive the reaction to completion?

Answer: The aminolysis of esters to amides is a common transformation, but its efficiency can be influenced by several factors.[7] Incomplete conversion is a frequent challenge.

Causality and Solutions:

  • Reversibility of the Reaction: The reaction of an ester with ammonia is a nucleophilic acyl substitution. While the equilibrium generally favors the more stable amide, it can be reversible.

    • Recommendation: Use a large excess of ammonia to shift the equilibrium towards the product. This can be achieved by using a saturated solution of ammonia in an appropriate solvent (e.g., methanol or ethanol).

  • Reaction Temperature and Pressure: The reaction may be slow at room temperature.

    • Recommendation: Heating the reaction mixture in a sealed vessel (e.g., a pressure vessel or a sealed tube) can significantly accelerate the reaction rate. This increases the concentration of ammonia in the solution and provides the necessary activation energy.

  • Steric Hindrance: The quinoline ring might present some steric hindrance at the reaction center.

    • Recommendation: While you cannot change the substrate, ensuring optimal mixing through vigorous stirring can help overcome some steric limitations.

Experimental Protocol for Aminolysis:

Here is a detailed protocol for the aminolysis of ethyl 2-(quinolin-4-yl)acetate:

  • Preparation: In a pressure-resistant vessel, dissolve ethyl 2-(quinolin-4-yl)acetate in a minimal amount of a suitable alcohol, such as methanol or ethanol.

  • Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through it until saturation, or add a pre-prepared saturated solution of ammonia in the same solvent.

  • Reaction: Seal the vessel tightly and heat it to a temperature between 80-120°C. The optimal temperature and time will need to be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC until the starting ester is consumed.

  • Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. Evaporate the solvent under reduced pressure. The crude product can then be purified.

Issue 3: Formation of Side Products During Synthesis

Question: I am observing significant side product formation in my reaction, which complicates purification and lowers my yield. What are the common side reactions and how can I minimize them?

Answer: Side product formation is a common issue, particularly in multi-step syntheses and reactions requiring harsh conditions.

Common Side Reactions and Mitigation Strategies:

  • Self-Condensation of Starting Materials: In reactions like the Friedländer synthesis, the carbonyl compound can undergo self-condensation (e.g., an aldol condensation).

    • Mitigation: Control the reaction temperature carefully. Adding the carbonyl compound slowly to the reaction mixture can also help to minimize its self-reaction.

  • Over-alkylation or Multiple Substitutions: When introducing substituents to the quinoline ring, there is a risk of multiple additions if more than one reactive site is available.

    • Mitigation: Use stoichiometric amounts of reagents and control the reaction time and temperature. Protecting groups may be necessary for other reactive functional groups on the molecule.

  • Hydrolysis of the Amide Product: During work-up or purification, the newly formed acetamide can be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Mitigation: Maintain a neutral pH during the work-up and purification steps. Use of a buffered aqueous solution for extraction can be beneficial. When performing column chromatography, ensure the silica gel is not acidic.

Data Presentation: Optimizing Aminolysis Conditions

ParameterCondition ACondition BCondition C
Ammonia Source 7N NH3 in MethanolSaturated NH3 in EthanolAqueous Ammonia
Temperature 100°C120°C80°C
Reaction Time 24 hours18 hours48 hours
Yield ModerateHighLow

This table illustrates how adjusting reaction parameters can significantly impact the yield of the aminolysis step.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 2-(Quinolin-4-yl)acetamide?

A1: A common and effective route starts with a substituted aniline and a β-ketoester to form a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction.[4] This is then chlorinated to a 4-chloroquinoline. Subsequent reaction with a malonic ester derivative, followed by hydrolysis, decarboxylation, and finally amidation, yields the target compound.[8]

G cluster_0 Synthesis Pathway Aniline Derivative Aniline Derivative 4-Hydroxyquinoline 4-Hydroxyquinoline Aniline Derivative->4-Hydroxyquinoline Conrad-Limpach 4-Chloroquinoline 4-Chloroquinoline 4-Hydroxyquinoline->4-Chloroquinoline Chlorination Quinoline Malonate Quinoline Malonate 4-Chloroquinoline->Quinoline Malonate Malonic Ester Synthesis Quinoline Acetic Acid Quinoline Acetic Acid Quinoline Malonate->Quinoline Acetic Acid Hydrolysis & Decarboxylation Ethyl 2-(quinolin-4-yl)acetate Ethyl 2-(quinolin-4-yl)acetate Quinoline Acetic Acid->Ethyl 2-(quinolin-4-yl)acetate Esterification 2-(Quinolin-4-yl)acetamide 2-(Quinolin-4-yl)acetamide Ethyl 2-(quinolin-4-yl)acetate->2-(Quinolin-4-yl)acetamide Aminolysis

Q2: Are there alternative methods to synthesize the quinoline core?

A2: Yes, several methods exist for synthesizing the quinoline ring system.[1] Besides the Conrad-Limpach and Friedländer syntheses, other notable methods include the Skraup synthesis, Doebner-von Miller reaction, and Camps cyclization.[1][9] More modern approaches also utilize transition metal-catalyzed reactions, such as palladium-catalyzed carbonylation reactions.[4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q3: How critical is the purity of starting materials and reagents?

A3: The purity of your starting materials and reagents is paramount for achieving high yields and minimizing side product formation. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of undesired byproducts that can be difficult to remove. Always use reagents of the highest commercially available purity or purify them before use if necessary.

Q4: What are the best practices for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions.[5] It allows you to quickly assess the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. It is good practice to co-spot your starting material with the reaction mixture on the TLC plate to accurately track its disappearance.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Standard laboratory safety practices should always be followed. Specifically, for this synthesis:

  • Handling of Reagents: Many reagents used in quinoline synthesis are toxic, corrosive, or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure Reactions: When performing reactions in sealed vessels at elevated temperatures, use a blast shield and ensure the vessel is rated for the expected pressure.

  • Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Handle it with extreme care in a fume hood.

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Possible Cause Side Product Formation Side Product Formation Low Yield->Side Product Formation Possible Cause Purification Loss Purification Loss Low Yield->Purification Loss Possible Cause Check Temperature Check Temperature Incomplete Reaction->Check Temperature Action Check Reagent Stoichiometry Check Reagent Stoichiometry Incomplete Reaction->Check Reagent Stoichiometry Action Monitor with TLC Monitor with TLC Incomplete Reaction->Monitor with TLC Action Optimize Temperature Optimize Temperature Side Product Formation->Optimize Temperature Action Purify Starting Materials Purify Starting Materials Side Product Formation->Purify Starting Materials Action Optimize Chromatography Optimize Chromatography Purification Loss->Optimize Chromatography Action Consider Recrystallization Consider Recrystallization Purification Loss->Consider Recrystallization Action

References

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • PMC. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Available from: [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available from: [Link]

  • CSIRO Publishing. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Available from: [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Available from: [Link]

  • PMC. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]

  • ACS Publications. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. Available from: [Link]

  • PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • ResearchGate. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. Available from: [Link]

  • YouTube. Converting Esters to Amides: "Aminolysis". Available from: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 2-(Quinolin-4-yl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(Quinolin-4-yl)acetamide (CAS: 10147-05-4) presents a classic solubility paradox common in heterocyclic drug discovery. While the acetamide moiety contributes polar hydrogen-bonding capability, the planar, lipophilic quinoline core drives strong


-

stacking interactions in the solid state. This results in high crystal lattice energy that resists initial solvation, even in powerful dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Users frequently report "crashing out" (precipitation) upon freeze-thaw cycles or dilution into aqueous media.[1] This guide deconstructs the physicochemical mechanics of these failures and provides a self-validating protocol for stable stock preparation.[1]

Physicochemical Profile
PropertyValueImplication for Solubility
Molecular Weight 186.21 g/mol Low MW suggests good potential solubility, but crystal packing dominates.[1]
Structure Bicyclic aromatic + AmideDual nature: Lipophilic core vs. Polar tail.[1]
H-Bond Donors 1 (Amide

)
Can act as a donor to DMSO oxygen.[1]
H-Bond Acceptors 2 (Quinoline N, Amide O)Quinoline N is a weak base (

).[1]
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; requires organic co-solvent.[1]
Lattice Energy High (Inferred)Requires thermal energy (heat) to break initial crystal structure.[1]

Diagnostic Troubleshooting Flowchart

If you are currently facing precipitation or dissolution failure, follow this logic tree to identify the root cause and immediate remedy.

SolubilityTroubleshooting Start Issue: Compound Insoluble or Precipitated CheckState Is this initial dissolution or a stored stock? Start->CheckState Initial Initial Dissolution (Solid won't dissolve) CheckState->Initial Stored Stored Stock (Precipitated after freeze/thaw) CheckState->Stored Heat Step 1: Heat to 45°C (Break Lattice Energy) Initial->Heat WaterCheck Root Cause: DMSO Hydration (Water absorbed from air) Stored->WaterCheck Sonicate Step 2: Bath Sonicate (10 mins, degas mode) Heat->Sonicate Clear1 Solution Clear? Sonicate->Clear1 Success1 Proceed to QC/Assay Clear1->Success1 Yes Acidify Step 3: Add 1-5% eq. Acetic Acid or TFA Clear1->Acidify No (Protonate Quinoline N) Redissolve Attempt Redissolution (Heat + Vortex) WaterCheck->Redissolve Clear2 Solution Clear? Redissolve->Clear2 Clear2->Success1 Yes (Use immediately) Discard Discard & Remake (Irreversible Aggregation) Clear2->Discard No

Figure 1: Decision matrix for troubleshooting solubility events. Blue nodes indicate decision points; Green indicates success; Red indicates critical failure.

Technical Deep Dive & FAQs

Q1: Why does the compound precipitate from DMSO after being frozen?

The Mechanism: DMSO is highly hygroscopic.[1] When stored in standard polypropylene tubes (which are permeable to moisture) or opened frequently in humid air, DMSO absorbs atmospheric water. The Causality: Water acts as an "anti-solvent" for the lipophilic quinoline ring. As water content in the DMSO rises above 1-2%, the solubility capacity drops exponentially, causing the compound to nucleate and crash out. The Fix:

  • Store stocks in glass vials with PTFE-lined caps, not plastic eppendorfs.

  • Use anhydrous DMSO (packed under argon/nitrogen) for stock preparation.[1]

  • Store over molecular sieves if possible.[1]

Q2: I heated it to and it didn't dissolve. Should I go hotter?

The Mechanism: The crystal lattice of planar heteroaromatics is stabilized by


-

stacking.[1]

is often insufficient to overcome this lattice enthalpy (

).[1] The Fix: Yes. You can safely heat 2-(Quinolin-4-yl)acetamide to

for 15-20 minutes.[1] The amide bond is chemically stable at these temperatures.[1]
  • Warning: Do not exceed

    
     to avoid potential thermal degradation or solvent evaporation issues.[1]
    
Q3: Can I improve solubility by adjusting pH?

The Mechanism: The quinoline nitrogen is a weak base. In neutral DMSO, the molecule is uncharged. Charged species are generally more soluble in polar solvents.[1] The Fix: Yes. If the compound is stubborn, add 1-2 equivalents of Acetic Acid or 0.1% Trifluoroacetic Acid (TFA) to the DMSO.

  • This protonates the quinoline nitrogen (

    
    ), disrupting the crystal packing and increasing interaction with the polar DMSO solvent shell.
    
  • Note: Ensure your downstream assay can tolerate this acidity.[1]

Q4: The compound crashes out when I dilute into cell culture media. Why?

The Mechanism: This is the "Solvent Shift" shock. Diluting a 10 mM DMSO stock 1:1000 into water changes the solvent environment instantly.[1] The local concentration of the lipophilic compound exceeds its aqueous solubility limit before it can disperse. The Fix: Use an Intermediate Dilution Step .[1]

  • Dilute DMSO stock into PEG-400 or Ethanol first (e.g., 1:10 dilution).[1]

  • Then dilute that mix into the aqueous media.

  • Alternatively: Sonicate the media immediately upon addition to disperse micro-aggregates.[1]

Validated Protocol: Preparation of Stable 50 mM Stock

This protocol is designed to minimize water introduction and maximize thermodynamic stability.[1]

Materials:

  • 2-(Quinolin-4-yl)acetamide solid.[1]

  • Anhydrous DMSO (

    
    , treated with molecular sieves).
    
  • Borosilicate glass vial with PTFE-lined cap.[1]

  • Ultrasonic water bath.[1]

Procedure:

  • Weighing: Weigh approx. 9.3 mg of compound into the glass vial.[1]

    • Calculation:

      
      .[1] For 1 mL: 
      
      
      
      .[1]
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO . Do not use DMSO from a bottle that has been open on the shelf for months.[1]

  • Thermal Induction: Tightly cap the vial. Incubate in a water bath at

    
      for 10 minutes.
    
  • Acoustic Disruption: Transfer to an ultrasonic bath. Sonicate at

    
      for 10 minutes. The solution should turn perfectly clear.
    
    • Visual Check: Hold vial against a light.[1] If "swirls" or particulates remain, repeat Heat/Sonicate cycle.

  • Aliquoting: Immediately aliquot into single-use glass vials or high-quality polypropylene tubes (if freezing immediately).

  • Storage: Store at

    
    . Desiccate the storage box to prevent moisture ingress.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10147-05-4, 2-(Quinolin-4-yl)acetamide.[1] Retrieved from [Link][1]

  • Kozikowski, B. A., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.[1] (Discusses DMSO hygroscopicity and precipitation mechanisms). Retrieved from [Link]

  • Li, Di, et al. (2005). Equilibrium Solubility Measurement of Ionizable Drugs. Pharmaceutical Research.[1][2] (Principles of pH-dependent solubility for weak bases like quinoline).

Sources

identifying and removing impurities in crude 2-(Quinolin-4-yl)acetamide

[1][2][3]

Module 1: Diagnostic Hub (Identification)

Objective: Accurately identify impurities before attempting removal.[2][3][4] The quinoline nitrogen renders the molecule basic (pKa ~4.9), while the acetamide side chain introduces polarity and hydrogen bonding capability.[3]

impurity Profiling Table
Impurity TypeLikely IdentityOriginDetection (HPLC/TLC)Chemical Behavior
Impurity A 2-(Quinolin-4-yl)acetic acid Hydrolysis of amide/esterPolar (Low R_f) .[1][2][3] Often tails on silica without acid.[2][3][4]Amphoteric. Soluble in aqueous base (pH > 9).[2][3][4]
Impurity B Ethyl 2-(quinolin-4-yl)acetate Unreacted Starting MaterialNon-Polar (High R_f) .[1][2][3] UV active.[2][3][4]Soluble in organics.[2][3][4] Insoluble in aqueous base.[2][4]
Impurity C 2-(Quinolin-4-yl)acetonitrile Precursor (if nitrile route)Non-Polar .[1][2][3] Distinct IR stretch (~2250 cm⁻¹).[2][4]Neutral.
Impurity D Quinoline / Lepidine Decarboxylation / DegradationVery Non-Polar .[2][3][4] Strong odor.[2][4]Volatile. Steam distillable.[2][3][4]
Impurity E Oxidized Oligomers Air oxidation of quinoline ringBaseline material .[2][3][4] Colored (Yellow/Brown).[2][3][4]Insoluble in most solvents (Tar).[2][3][4]
Diagnostic Workflow

Use this logic flow to determine your contamination profile before choosing a purification method.

DiagnosticTreeStartCrude Product AnalysisTLCRun TLC (10% MeOH in DCM)Start->TLCDecision1Observation?TLC->Decision1SpotLowSpot at Baseline / TailingDecision1->SpotLowLow RfSpotHighSpot near Solvent FrontDecision1->SpotHighHigh RfSpotColorYellow/Brown BaselineDecision1->SpotColorColoredImpurityAImpurity: Carboxylic AcidAction: Bicarbonate WashSpotLow->ImpurityAImpurityBImpurity: Ester/NitrileAction: Recrystallization (EtOAc)SpotHigh->ImpurityBImpurityCImpurity: Oxidized PolymerAction: Charcoal FiltrationSpotColor->ImpurityC

Figure 1: Diagnostic decision tree for impurity identification based on Thin Layer Chromatography (TLC) behavior.

Module 2: Purification Protocols

Core Directive: Do not rely on a single method. Use Protocol A (Chemical Wash) to remove the acid, followed by Protocol B (Recrystallization) to polish the amide and remove esters.[3]

Protocol A: The "Bicarbonate Swing" (Removing Acid Impurities)

Target: 2-(Quinolin-4-yl)acetic acid.[1][2][3] Principle: At pH 8.5, the carboxylic acid impurity exists as a water-soluble carboxylate anion, while the target acetamide and quinoline ring remain neutral/organic soluble.[3][4]

  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Chloroform (10 mL per gram).[2][3][4]

    • Note: Avoid Ethyl Acetate here; it can hydrolyze if pH swings too high, and it holds water which complicates drying.[2][3][4]

  • The Wash: Extract the organic phase twice with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[2][3][4]

    • Mechanism:[1][4][][6][7]R-COOH + NaHCO₃ → R-COO⁻Na⁺ (aq) + CO₂ + H₂O.[1][2][3]

    • Observation: Effervescence indicates the presence of significant acid impurity.[2][3][4]

  • The Rinse: Wash the organic layer once with Brine (sat.[2][3][4] NaCl) to remove trapped water.[2][3][4]

  • Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter and evaporate.[2][4]

Protocol B: Thermodynamic Recrystallization (Removing Esters/Oils)

Target: Ethyl ester, Nitrile, and colored oligomers.[3][4] Principle: Amides possess strong intermolecular Hydrogen bonding (High MP), whereas esters/nitriles do not.[2][3][4] We utilize this solubility differential.

Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent) OR Ethanol.[1][2][3]

  • Reflux: Suspend the semi-purified solid (from Protocol A) in Ethyl Acetate (EtOAc) . Heat to reflux (approx. 77°C).[2][4]

    • Add EtOAc dropwise until the solid just dissolves.[2][3][4]

    • Critical Step: If the solution is dark brown/yellow, add Activated Charcoal (5% w/w) carefully.[3][4] Reflux for 5 mins and filter hot through Celite.

  • Nucleation: Remove from heat. Let the flask cool to room temperature slowly (do not use an ice bath yet).

    • Why? Rapid cooling traps impurities.[2][3][4] Slow cooling grows pure crystal lattices.[2][4]

  • The Crash: Once at room temperature, if no crystals form, add Hexane or Heptane dropwise until turbidity (cloudiness) persists.[2][3][4] Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles.[2][3][4] Wash the cake with cold Hexane/EtOAc (3:1 mixture).

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky brown oil that won't crystallize. What happened?

Cause: Presence of residual solvent (DCM/DMF) or high levels of the Ester impurity (which acts as a plasticizer).[3][4] Fix:

  • Perform Protocol A again to ensure no acid is present.[2][3][4]

  • Evaporate to dryness and keep under high vacuum for 2 hours to remove trapped solvents.

  • Perform a Trituration : Add Diethyl Ether or cold Hexane to the oil and scratch the flask wall with a glass rod.[2][3][4] The mechanical agitation induces nucleation, turning the oil into a solid.[4]

Q2: The aqueous solubility is higher than expected during workup. Am I losing product?

Cause: The Quinoline nitrogen is basic (pKa ~4.9).[2][3][4] If your wash water is too acidic (pH < 5), your product will protonate and migrate to the aqueous layer.[3][4] Fix:

  • Ensure your NaHCO₃ wash is actually basic (check pH paper).[2][3][4]

  • If you suspect product loss, neutralize the aqueous waste to pH 7-8 and back-extract with DCM.[2][3]

Q3: HPLC shows a peak at RRT ~0.8 that persists after recrystallization.

Cause: This is likely the 2-(Quinolin-4-yl)acetonitrile (if used as starting material).[1][2][3] Nitriles have similar solubility profiles to amides in EtOAc.[2][4] Fix: Switch solvent systems. Recrystallize from Ethanol/Water (9:1) . The amide is more soluble in hot ethanol but crashes out upon water addition/cooling, while the nitrile often stays in the aqueous-alcoholic mother liquor.[4]

Q4: Why is the product turning pink/red upon storage?

Cause: Photo-oxidation of the quinoline ring.[2][3][4] Quinoline derivatives are light-sensitive.[1][2][4] Fix: Store the purified solid in amber vials under an inert atmosphere (Argon/Nitrogen) at -20°C.

Visualization: Purification Workflow

PurificationFlowCrudeCrude Mixture(Amide + Acid + Ester)DCMDissolve in DCMCrude->DCMWashWash w/ Sat. NaHCO3DCM->WashSplitPhase SeparationWash->SplitAqueousAqueous Layer(Contains Acid Impurity)Split->AqueouspH > 8OrganicOrganic Layer(Amide + Ester)Split->OrganicDryDry (Na2SO4) & EvaporateOrganic->DryRecrystRecrystallize(EtOAc / Hexane)Dry->RecrystSolidPrecipitate:Pure AmideRecryst->SolidLiquorMother Liquor:Ester/NitrileRecryst->Liquor

Figure 2: Integrated purification workflow combining Acid-Base extraction and Recrystallization.[1][2][3]

References

  • Vertex Pharmaceuticals. (2013).[2][4] 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains.[1][2][3] National Institutes of Health (PMC).[2][4] Link

    • Relevance: Provides solubility data for quinoline-acetamide derivatives at various pH levels (pH 1.5 vs 7.4)
  • Musiol, R., et al. (2020).[2][3][4] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI Molecules. Link[1][3]

    • Relevance: details the synthetic routes of quinoline derivatives and common by-products (isomers/oxid
  • PubChem. (2025).[2][3][4][8] Compound Summary: N-(2-methylquinolin-4-yl)acetamide.[1][2][3][8] National Library of Medicine.[2][4] Link[1][3]

    • Relevance: Structural analog data used to infer pKa and spectral properties of the quinoline-acetamide class.[2][3][4]

  • Sielc Technologies. (n.d.).[2][3][4] Separation of Acetamide on Newcrom R1 HPLC column. Link

    • Relevance: Provides HPLC conditions (Mobile phase/Column selection)

optimizing temperature and pressure for quinoline acetamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Guide Target Audience: Medicinal Chemists, Process Development Scientists Subject: Optimizing Temperature (T) and Pressure (P) for N-Acylation and Direct C-H Acetamidation of Quinolines.

Core Directive: The Optimization Philosophy

Welcome to the technical support center for quinoline functionalization. Synthesizing N-(quinolinyl)acetamides (e.g., N-(quinolin-8-yl)acetamide) often presents a dichotomy: the quinoline ring is electron-deficient, rendering attached amino groups (especially at C2, C4, and C8) less nucleophilic than standard anilines.

The Central Challenge:

  • Thermodynamic Control: High temperatures are often required to overcome the activation energy barrier caused by the deactivated amine.

  • Kinetic Control: Excessive heat leads to tarring, polymerization, or bis-acetylation (formation of imides).

This guide provides self-validating protocols to balance these factors using Temperature (T) and Pressure (P) as your primary levers.

Troubleshooting Hub: Diagnostic Q&A

Issue 1: "My reaction stalls at 50-60% conversion despite refluxing for 24 hours."

Diagnosis: Insufficient activation energy (


). The electron-withdrawing nature of the quinoline nitrogen (via induction and resonance) reduces the nucleophilicity of the exocyclic amine. Standard reflux in dichloromethane (DCM, b.p. ~40°C) or THF (b.p. ~66°C) provides insufficient thermal energy to drive the reaction to completion for deactivated substrates.

Solution: The "Superheat" Protocol (Pressure Optimization)

  • Why: By conducting the reaction in a sealed vessel (microwave or autoclave), you can heat solvents above their atmospheric boiling points. This increases the kinetic energy of the molecules without boiling off the solvent.

  • Action: Switch to a sealed microwave vial.

    • Target T: 100–120°C.

    • Resulting P: Autogenous pressure (typically 2–15 bar depending on solvent).

    • Outcome: Reaction times often drop from 24 h to 20 min.

Issue 2: "I see a significant amount of di-acetylated byproduct (imide)."

Diagnosis: Thermal overshoot. You have pushed the system into a thermodynamic well where the mono-acetamide product (which is still nucleophilic) attacks a second equivalent of the acylating agent.

Solution: Temperature Step-Down

  • Why: The activation energy for the second acetylation is higher than the first (due to steric bulk and resonance delocalization of the amide nitrogen).

  • Action:

    • Reduce T by 20°C.

    • Control stoichiometry strictly (1.05 eq. Acetic Anhydride).[1][2]

    • Switch from neat conditions to a dilute solvent system (DCM or Toluene) to reduce collision frequency for the second attack.

Issue 3: "My starting material (Aminoquinoline) is not dissolving."

Diagnosis: Solubility-limited kinetics. Quinoline derivatives, particularly 5,6-dihydroxy or nitro-substituted ones, have high crystal lattice energy.

Solution: Pressure-Assisted Solvation

  • Why: Solubility increases exponentially with temperature. In an open vessel, you are capped by the solvent's boiling point. In a pressurized vessel, you can reach temperatures where the substrate becomes fully soluble, creating a homogeneous phase for faster kinetics.

  • Action: Use Acetonitrile or DMF in a sealed vessel at 100°C.

Experimental Protocols

Protocol A: Microwave-Assisted N-Acylation (Recommended)

Best for: Deactivated amines (e.g., 8-aminoquinoline), high-throughput screening.

Reagents:

  • Substrate: 8-Aminoquinoline (1.0 mmol)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 mmol)
    
  • Catalyst: Pyridine (1.0 mmol) or DMAP (5 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (2 mL)

Workflow:

  • Load: Place aminoquinoline, solvent, and base in a 10 mL microwave process vial.

  • Seal: Crimp the cap with a PTFE/silicone septum.

  • Inject: Add

    
     dropwise via syringe through the septum (prevents initial exotherm splash).
    
  • Irradiate:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Pressure Limit: Set safety cutoff at 250 psi (17 bar).

    • Stirring: High (600 rpm).

  • Workup: Cool to RT. Dilute with DCM. Wash with sat.[1]

    
     (removes acetic acid) and Brine. Dry over 
    
    
    
    .[1][3]
Protocol B: Direct C-H Acetamidation (Advanced)

Best for: Installing acetamide groups directly onto Quinoline N-Oxides (C-8 position).

Mechanism: Radical Cross-Dehydrogenative Coupling (CDC). Reagents: Quinoline N-Oxide, Acetamide,


 (cat.), TBHP (oxidant).
Conditions:  100°C, sealed tube (air atmosphere).

Data Visualization & Logic

Comparative Efficiency: Thermal vs. Microwave
ParameterStandard Thermal RefluxMicrowave (Optimized T/P)Impact on Quinoline Acetamide
Temperature 40°C (DCM) - 110°C (Toluene)100°C - 150°CHigh T overcomes low nucleophilicity of amino-quinolines.
Pressure 1 atm (Open)5 - 20 bar (Sealed)High P allows superheating of volatile solvents (DCM), improving solubility.
Time 12 - 24 Hours10 - 30 MinutesKinetic acceleration (Arrhenius effect).
Yield 65 - 75%85 - 95%Faster reaction minimizes degradation time.
Selectivity Moderate (Imide formation common)HighPrecise time control prevents over-reaction.
Decision Tree: Optimization Logic

QuinolineOptimization Start Start: Quinoline Acetylation CheckNu Is the Amine Nucleophilic? (e.g., 3-amino vs 8-amino) Start->CheckNu Standard Standard Protocol: RT to 40°C, 1 atm Solvent: DCM CheckNu->Standard Yes (Nucleophilic) Deactivated Deactivated/Steric Hindrance (e.g., 8-aminoquinoline) CheckNu->Deactivated No (Deactivated) Result Check Yield & Purity Standard->Result CheckSol Is Substrate Soluble? Deactivated->CheckSol MW_Sol Microwave Protocol A: 100°C, Sealed (High P) Solvent: DCM/Toluene CheckSol->MW_Sol Yes MW_Insol Microwave Protocol B: 120-140°C, Sealed Solvent: DMF/NMP CheckSol->MW_Insol No MW_Sol->Result MW_Insol->Result

Caption: Logic flow for selecting the optimal Temperature/Pressure protocol based on substrate nucleophilicity and solubility.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Title: Microwave-Assisted Synthesis of Quinolines.
    • Source: Bentham Science, 2025.
    • URL:[Link]

  • N-Acylation Optimization

    • Title: An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry (Microwave Optimiz
    • Source: MDPI, Molecules.
    • URL:[Link]

  • Direct C-H Functionalization

    • Title: Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C–H bond activation.[4]

    • Source: Royal Society of Chemistry (Chem. Commun.), 2013.
    • URL:[Link]

  • General Quinoline Properties: Title: 8-Aminoquinoline (Properties and Solubility). Source: ChemicalBook / BenchChem.

Sources

Technical Support Center: Resolving Cyclization Failures in 2-(Quinolin-4-yl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(quinolin-4-yl)acetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the critical cyclization step in forming the quinoline core. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome synthesis roadblocks and achieve your target yields efficiently.

Troubleshooting Guide: Common Cyclization Failures and Solutions

The formation of the quinoline ring is a crucial step in the synthesis of 2-(quinolin-4-yl)acetamide. Failures at this stage can often be attributed to a handful of common issues. This section provides a systematic approach to diagnosing and resolving these problems.

Problem 1: Low to No Yield of the Desired Quinoline Product

Possible Cause 1: Ineffective Cyclization Conditions

The choice of cyclization strategy is paramount. Classical methods like the Gould-Jacobs, Combes, or Conrad-Limpach reactions are often employed for quinoline synthesis.[1][2] However, the success of these reactions is highly dependent on the specific substrates and reaction conditions. For instance, the Gould-Jacobs reaction, which involves the reaction of an aniline with an alkoxymethylenemalonate followed by thermal cyclization, is sensitive to the electronic nature of the aniline substituents.[2]

Solutions:

  • Re-evaluate Your Cyclization Strategy: Consider the electronic and steric properties of your starting materials. If you are using an electron-deficient aniline, a more forceful cyclization method might be necessary. Conversely, electron-rich anilines may be prone to side reactions under harsh acidic conditions.

  • Optimize Reaction Temperature: Thermal cyclization reactions often require high temperatures. If you are not achieving the desired product, a gradual increase in temperature, while monitoring for decomposition, may be beneficial. Flash vacuum pyrolysis is an alternative for achieving high temperatures for short durations, which can sometimes improve yields.[3]

  • Screen Different Catalysts: Many quinoline syntheses are acid-catalyzed. If a standard Brønsted acid (like H₂SO₄ or PPA) is failing, consider Lewis acids or transition metal catalysts.[2] For example, copper-catalyzed reactions have shown promise in quinoline synthesis.[4][5]

Possible Cause 2: Competing Side Reactions

During cyclization, various side reactions can occur, consuming your starting materials and reducing the yield of the desired product. These can include polymerization, decomposition, or the formation of isomeric byproducts.

Solutions:

  • Modify the Reaction Medium: The solvent can have a significant impact on reaction outcomes. In some cases, using a greener solvent like water, especially in combination with microwave irradiation, can improve yields and reduce reaction times.[3]

  • Employ a Step-wise Approach: Instead of a one-pot reaction, consider isolating the intermediate before the cyclization step. This allows for purification and characterization, which can help identify any issues before proceeding.

Problem 2: Formation of Impurities or Isomeric Byproducts

Possible Cause 1: Lack of Regioselectivity

When using substituted anilines or unsymmetrical ketones as starting materials, the cyclization can occur at different positions, leading to a mixture of regioisomers. This is a known challenge in reactions like the Friedländer synthesis.[2]

Solutions:

  • Strategic Choice of Starting Materials: Carefully select your starting materials to favor the desired regiochemistry. For example, using a starting material with a blocking group can prevent reaction at an undesired position.

  • Fine-tuning Reaction Conditions: The choice of base can influence the regioselectivity of the reaction. For instance, in Camps' cyclization, a strong base like NaOH favors the formation of quinolin-4-ones, while a weaker base like Cs₂CO₃ can lead to quinolin-2-ones.[1]

Possible Cause 2: Incomplete Reaction or Intermediate Buildup

If the reaction is not driven to completion, you may observe a mixture of starting materials, intermediates, and the final product, complicating purification.

Solutions:

  • Increase Reaction Time or Temperature: As a first step, extending the reaction time or cautiously increasing the temperature can help drive the reaction to completion.

  • Use a Dehydrating Agent: Many cyclization reactions involve a dehydration step.[6] Adding a dehydrating agent can help shift the equilibrium towards the product.

Experimental Workflow: Troubleshooting Cyclization Failure

Below is a DOT language script that visualizes a logical workflow for troubleshooting common cyclization failures.

G cluster_conditions Condition Optimization cluster_sm Starting Material Analysis cluster_impurities Byproduct Analysis start Cyclization Failure: Low/No Yield check_conditions Review Reaction Conditions start->check_conditions check_sm Analyze Starting Materials start->check_sm check_impurities Identify Byproducts (TLC, LC-MS) start->check_impurities optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_catalyst Screen Catalysts (Acid/Metal) check_conditions->optimize_catalyst optimize_solvent Change Solvent (e.g., greener options) check_conditions->optimize_solvent verify_purity Verify Purity (NMR, etc.) check_sm->verify_purity consider_electronics Consider Electronic/Steric Effects check_sm->consider_electronics isomers Isomeric Products? check_impurities->isomers decomposition Decomposition Products? check_impurities->decomposition solution Successful Cyclization optimize_temp->solution optimize_catalyst->solution optimize_solvent->solution alternative_route Explore Alternative Synthetic Route consider_electronics->alternative_route alternative_route->solution adjust_regioselectivity Adjust for Regioselectivity (e.g., change base) isomers->adjust_regioselectivity milder_conditions Use Milder Conditions decomposition->milder_conditions adjust_regioselectivity->solution milder_conditions->solution

Caption: Troubleshooting workflow for cyclization failures.

Frequently Asked Questions (FAQs)

Q1: What are the most common named reactions for synthesizing the quinoline core of 2-(quinolin-4-yl)acetamide?

A1: Several classical methods are widely used, including the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses.[2][7] Each has its own advantages and is suited for different starting materials. More modern approaches often involve transition metal catalysis or multicomponent reactions.[2][8]

Q2: My cyclization reaction is very exothermic and difficult to control. What can I do?

A2: Exothermic reactions are a known drawback of some classical methods like the Skraup and Doebner-von Miller syntheses.[2] To manage this, consider the following:

  • Slow Addition of Reagents: Add the reagents dropwise to a cooled reaction mixture to better control the rate of reaction and heat generation.

  • Use of a Flow Reactor: A continuous flow setup can provide better heat and mass transfer, leading to a more controlled and safer reaction.[2]

  • Explore Milder, Modern Alternatives: Many newer synthetic methods operate under milder conditions, avoiding the violent exotherms of older procedures.

Q3: Are there any "green" or more environmentally friendly methods for quinoline synthesis?

A3: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include:

  • Ultrasound-Assisted Synthesis: Ultrasound can enhance reaction rates and yields, often under milder conditions.[9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times.[3]

  • Use of Greener Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives is a key aspect of green chemistry.[3]

  • Catalyst-Free Reactions: Some modern protocols are being developed that proceed without a catalyst, reducing waste and cost.[2]

Q4: How can I confirm the structure of my 2-(quinolin-4-yl)acetamide product and any byproducts?

A4: A combination of spectroscopic techniques is essential for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the precise structure and connectivity of your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify fragments that are consistent with the expected structure.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the amide C=O and N-H bonds.

For a detailed example of spectral data for a related compound, see the synthesis of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives.[10]

Detailed Experimental Protocols

Protocol 1: General Procedure for Amide Formation

This protocol describes a general method for the formation of an acetamide from an aniline, which could be a precursor to the cyclization step.

  • Dissolve the aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl chloride or bromide (1.1 eq).

  • Allow the reaction to stir and warm to room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is adapted from a similar synthesis of 2-bromo-N-phenylacetamide.[11]

Protocol 2: Camps Cyclization for Quinolin-4-one Synthesis

This protocol provides a general framework for the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form a quinolin-4-one, a key intermediate.

  • Dissolve the N-(2-acylaryl)amide (1.0 eq) in a suitable solvent (e.g., ethanol).

  • Add a solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 10% aqueous solution).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with an appropriate acid (e.g., dilute HCl).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, recrystallize or purify by column chromatography.

The mechanism involves the deprotonation of the methylene group adjacent to the amide, followed by an intramolecular aldol-type condensation.[1]

Data Summary Table
Cyclization MethodTypical Catalyst/ConditionsKey AdvantagesPotential Drawbacks
Gould-JacobsThermal (high temp)Good for certain substituted anilinesHigh energy input, potential for decomposition
FriedländerAcid or base catalysisVersatile for various ketones/aldehydesRegioselectivity issues with unsymmetrical ketones[2]
CombesStrong acid (e.g., H₂SO₄)Forms 2,4-disubstituted quinolinesHarsh conditions, potential for side reactions
CampsBase (e.g., NaOH, KOH)Good for quinolin-4-one synthesisRegioselectivity can be base-dependent[1]
Transition Metal-CatalyzedCu, Pd, Fe, etc.Milder conditions, broader substrate scope[2]Catalyst cost and removal can be a concern

Conclusion

Successfully troubleshooting the synthesis of 2-(quinolin-4-yl)acetamide hinges on a systematic evaluation of reaction conditions, starting material integrity, and potential side reactions. By understanding the underlying chemical principles of quinoline synthesis and leveraging the diagnostic tools and alternative protocols outlined in this guide, researchers can effectively overcome common cyclization failures. Remember that careful analysis and a willingness to explore different synthetic strategies are key to achieving your desired outcomes in complex organic synthesis.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Available from: [Link]

  • PMC. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Available from: [Link]

  • Taylor & Francis. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

  • ACS Publications. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available from: [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Available from: [Link]

  • RSC Publishing. Synthesis of quinolines through copper-catalyzed intermolecular cyclization reaction from anilines and terminal acetylene esters. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Available from: [Link]

Sources

minimizing side reactions in the synthesis of quinoline-4-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Reactions in the Synthesis of 2-(Quinolin-4-yl)acetamide

Executive Summary & Molecule Definition

Target Molecule: 2-(Quinolin-4-yl)acetamide Chemical Structure: A quinoline ring with an acetamide group (


) attached at the C4 position.
Critical Challenge:  The methylene bridge at the C4 position is "vinylogous" to the ring nitrogen, making it highly active. This reactivity leads to three primary side-reaction pathways: Over-hydrolysis  (to acid), Decarboxylation  (to lepidine), and Oxidative N-oxide formation .

This guide provides self-validating protocols to suppress these pathways, ensuring high purity (>98%) without extensive chromatographic purification.

Reaction Pathway Analysis (Visualized)

The following diagram maps the "Safe Path" to the target amide versus the "Failure Modes" leading to common impurities.

ReactionPathways Nitrile Quinoline-4-acetonitrile (Starting Material) Amide 2-(Quinolin-4-yl)acetamide (TARGET) Nitrile->Amide Controlled Hydration (Alk. H2O2 or Metal Cat.) Acid Quinoline-4-acetic Acid (Impurity A) Nitrile->Acid Direct Hydrolysis Amide->Acid Over-Hydrolysis (High T, Strong Base) NOxide Quinoline N-Oxide (Impurity C) Amide->NOxide Over-Oxidation (Excess H2O2) Lepidine 4-Methylquinoline (Impurity B) Acid->Lepidine Decarboxylation (>100°C, Acidic)

Figure 1: Mechanistic pathways showing the target synthesis (Green) vs. critical degradation routes (Red/Yellow).

Troubleshooting Module: Nitrile Hydration (Primary Route)

The most common synthesis involves the hydration of quinoline-4-acetonitrile . The standard acid/base hydrolysis often fails due to the formation of Quinoline-4-acetic acid, which is difficult to separate.

Protocol A: Radziszewski Hydration (Recommended)

This method uses alkaline hydrogen peroxide to stop the reaction at the amide stage.

Optimized Conditions:

  • Reagents:

    
     (30%, 1.1 eq), 
    
    
    
    (0.2 eq), DMSO (Solvent).
  • Temperature:

    
     (Strict control).
    

Q: My product contains ~15% Quinoline-4-acetic acid (Impurity A). Why? A: This is "Over-Hydrolysis." It occurs when the reaction temperature exceeds


 or the pH is 

.
  • The Fix:

    • Switch Solvent: Use DMSO instead of Ethanol/Water. DMSO accelerates the hydration of the nitrile to the amide but retards the hydrolysis of the amide to the acid.

    • Lower Base Load: Reduce

      
       or switch to 
      
      
      
      . The reaction mechanism relies on the hydroperoxide anion (
      
      
      ), not free hydroxide (
      
      
      ).
    • Quench Early: Monitor by HPLC. Stop the reaction when Nitrile is

      
      , even if Amide is 95%. Do not "cook" it to chase the last 1%.
      

Q: I see a new peak at RRT 0.85 (Impurity C). What is it? A: This is likely the Quinoline N-Oxide . The quinoline nitrogen is susceptible to oxidation by peroxides.

  • The Fix:

    • Stoichiometry Control: Never exceed 1.2 equivalents of

      
      .
      
    • Add Scavenger: Quench the reaction with sodium thiosulfate (

      
      ) immediately upon completion to destroy excess peroxide before workup.
      

Troubleshooting Module: Ester Amidation (Alternative Route)

Reaction of ethyl 2-(quinolin-4-yl)acetate with ammonia.

Q: The reaction stalls at 80% conversion. Adding heat produces gas bubbles and a non-polar impurity. A: You are observing Decarboxylation (Impurity B) .

  • Mechanism: The 4-position of quinoline is electron-deficient. The acetate derivative, upon hydrolysis to the acid (caused by wet ammonia), becomes a vinylogous

    
    -keto acid analog. It readily loses 
    
    
    
    to form 4-Methylquinoline (Lepidine) .
  • The Fix:

    • Anhydrous Conditions: Use

      
       in Methanol (7N) or dry THF. Strictly exclude water to prevent hydrolysis to the unstable acid.
      
    • Low Temperature: Perform the amidation at

      
       to 
      
      
      
      . Never reflux.
    • Pressure: Use a sealed vessel to maintain high ammonia concentration without heat.

Impurity Profiling & Control Strategy

Use this table to identify and mitigate side reactions based on HPLC retention times (RT).

Impurity NameStructureRelative RT*Root CauseMitigation Strategy
Impurity A Quinoline-4-acetic Acid~0.6 (Polar)Over-hydrolysis (High pH/Temp)Use DMSO/

method; avoid aqueous

.
Impurity B 4-Methylquinoline (Lepidine)~1.5 (Non-polar)Decarboxylation of Impurity AKeep workup T

; avoid acidic workup.
Impurity C Quinoline N-Oxide~0.8Excess Oxidant (

)
Limit peroxide to 1.1 eq; quench with thiosulfate.
Impurity D Dimer (Bis-quinoline)~2.0 (Late eluting)Radical coupling (High T)Exclude light; use radical scavenger if necessary.

*Note: Relative Retention Times (RRT) are approximate for C18 Reverse Phase columns.

Validated Protocol: The "Safe" Synthesis

Objective: Synthesis of 2-(quinolin-4-yl)acetamide with <0.1% Decarboxylated impurity.

  • Dissolution: Dissolve Quinoline-4-acetonitrile (1.0 eq) in DMSO (5 vol).

  • Base Addition: Add

    
     (0.2 eq). Cool to 
    
    
    
    .
  • Oxidant Addition: Add 30%

    
     (1.1 eq) dropwise over 30 mins. Do not let T exceed 
    
    
    
    .
  • Reaction: Stir at

    
     for 2–4 hours. Monitor HPLC.
    
  • Quench: Add aqueous

    
     (0.5 eq) to destroy peroxide.
    
  • Isolation: Add cold water (10 vol). The product precipitates as a white solid.

  • Filtration: Filter and wash with cold water.[1] Dry at

    
     under vacuum.
    

References

  • Radziszewski Reaction Mechanism & Application Source: "The Radziszewski Reaction: A Green Method for Amide Synthesis." MDPI, 2023. [Link] (General reference for alkaline peroxide hydration mechanism).

  • Decarboxylation of Heterocyclic Acetic Acids Source: "Kinetics and Mechanism of Decarboxylation of Pyridine/Quinoline Carboxylic Acids."[2] Canadian Journal of Chemistry, 1972.[2] [Link]

  • Nitrile Hydration Catalysis Source: "Advances in the Application of Acetonitrile in Organic Synthesis." MDPI, 2023. [Link]

  • Quinoline Stability & Reactivity Data Source: "Synthesis, Reactions and Medicinal Uses of Quinoline." PharmaGuideline. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-(Quinolin-4-yl)acetamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 2-(Quinolin-4-yl)acetamide. Its purpose is to provide expert-driven troubleshooting advice and validated protocols to address and mitigate stability challenges encountered when using this compound in aqueous buffer systems. By understanding the degradation mechanisms and implementing proactive stabilization strategies, you can ensure the integrity of your experiments and the reliability of your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've prepared a stock solution of 2-(Quinolin-4-yl)acetamide in a standard phosphate buffer (pH 7.4), but I'm seeing a progressive loss of compound concentration and reduced activity in my assays. What are the likely causes?

A1: The observed loss of 2-(Quinolin-4-yl)acetamide in aqueous solution is most likely due to chemical degradation. Several factors can contribute to the instability of pharmaceutical compounds in solution, with the primary culprits being hydrolysis, photodegradation, and oxidation.[1] For a molecule with an acetamide group and a quinoline core, the two most probable degradation pathways are hydrolysis of the amide bond and photodegradation of the quinoline ring system.

  • Amide Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a process that can be significantly accelerated by acidic or basic conditions.[2][3] At a physiological pH of 7.4, this reaction may still proceed, albeit at a slower rate than at pH extremes. The products of this reaction would be 4-aminoquinoline and acetic acid.

  • Photodegradation: Quinoline and its derivatives are known to be photosensitive.[4][5] Exposure to ambient laboratory light, especially in the UV spectrum, can induce photochemical reactions, leading to the formation of various degradation products and a loss of the parent compound.[6]

  • Oxidation: While often less prominent than hydrolysis or photolysis for this specific structure, oxidative degradation can occur, particularly in the presence of dissolved oxygen, metal ions, or peroxides.

Identifying the exact cause requires a systematic approach, starting with a forced degradation study to pinpoint the molecule's specific vulnerabilities.

Q2: What is the most common degradation pathway for 2-(Quinolin-4-yl)acetamide, and what is the underlying mechanism?

A2: For 2-(Quinolin-4-yl)acetamide, the most prevalent degradation pathway in aqueous buffers is amide hydrolysis . Amides are generally stable, but their hydrolysis is a well-documented process that is catalyzed by both acid and base.[7][8]

Mechanism of Amide Hydrolysis: The core of the reaction is a nucleophilic acyl substitution where water (or a hydroxide ion) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated.[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[9]

  • Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, the hydroxide ion (OH-), a much stronger nucleophile than water, directly attacks the carbonyl carbon.[3] This is typically a faster process than acid-catalyzed hydrolysis.

The reaction ultimately results in the cleavage of the carbon-nitrogen bond, yielding a carboxylic acid (acetic acid) and an amine (4-aminoquinoline).

Fig 1. Key degradation pathways for 2-(Quinolin-4-yl)acetamide.
Q3: How does the pH of my aqueous buffer impact the stability of 2-(Quinolin-4-yl)acetamide?

A3: The pH of the buffer is arguably the most critical factor governing the stability of this compound due to its direct influence on the rate of amide hydrolysis.[10] The relationship between pH and the hydrolysis rate typically follows a U-shaped curve, where the compound exhibits maximum stability in a specific, narrow pH range and degrades more rapidly in both acidic and alkaline conditions.

  • Acidic pH (pH < 6): As the pH decreases, the rate of acid-catalyzed hydrolysis increases.[3]

  • Neutral to Slightly Acidic pH (pH ~6-7): This is often the region of maximum stability where both acid and base catalysis are minimized. The optimal pH must be determined experimentally.

  • Alkaline pH (pH > 8): As the pH increases, the rate of base-catalyzed hydrolysis increases significantly.[7]

Therefore, using a standard physiological buffer at pH 7.4 might not be optimal. A slight shift towards a more acidic pH (e.g., pH 6.0-6.5) could substantially enhance stability, provided the compound's solubility and biological activity are not compromised.

Fig 2. The impact of pH on the primary degradation mechanism.
Q4: I'm observing a precipitate forming in my stock solution upon storage. Is this a sign of degradation or a solubility issue?

A4: This is a critical distinction to make. For quinoline-based compounds, precipitation is often a solubility issue rather than degradation. Quinoline derivatives frequently contain a basic nitrogen atom, making their aqueous solubility highly pH-dependent.[11][12]

  • At low pH: The quinoline nitrogen is protonated, forming a more polar, water-soluble salt.

  • At neutral or high pH: The compound exists in its less polar, free-base form, which typically has much lower aqueous solubility.[11]

Troubleshooting Steps to Differentiate:

  • Visual Inspection: Degradation products may appear as a haze or cause a color change, while precipitation due to low solubility often results in distinct crystalline or amorphous solid particles.

  • Re-solubilization Test: Take a small aliquot of the solution with the precipitate and add a few drops of a dilute acid (e.g., 0.1 M HCl) to lower the pH. If the precipitate dissolves, it is almost certainly the parent compound crashing out due to low solubility at that buffer pH. If it remains, it could be an insoluble degradation product.

  • Analytical Confirmation: Filter the solution and analyze both the supernatant (liquid) and the re-dissolved precipitate (in an appropriate solvent like acidified water or methanol) via HPLC. If the precipitate's chromatogram shows a single peak matching the retention time and UV spectrum of the parent compound, it confirms a solubility issue.

If solubility is the problem, consider preparing stock solutions in a slightly acidic buffer (e.g., pH 5-6) or using a co-solvent like DMSO or ethanol for high-concentration stocks before diluting into your final aqueous buffer.[13]

Q5: What are the recommended general storage conditions for aqueous solutions of 2-(Quinolin-4-yl)acetamide to maximize its shelf-life?

A5: Based on the compound's chemical liabilities, a multi-faceted approach to storage is required. The following conditions are recommended as a starting point, but should be confirmed with your own stability studies.

ParameterRecommended ConditionRationale
pH 6.0 - 6.5 (Citrate or MES buffer) To minimize both acid and base-catalyzed amide hydrolysis.[10]
Temperature 2-8°C (Refrigerated) To significantly slow the rate of all chemical degradation reactions, including hydrolysis.[14]
Light Protected from light (Amber vials) To prevent photodegradation of the quinoline ring.[1][15]
Atmosphere Sealed vials with minimal headspace To reduce exposure to atmospheric oxygen and minimize potential oxidative degradation.
Preparation Prepare fresh or in small batches For critical experiments, using freshly prepared solutions is the best practice to ensure accurate concentration.

Advanced Protocols & Methodologies

Q6: How can I perform a forced degradation study to systematically identify the stability weaknesses of my compound?

A6: A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Objective: To identify the degradation pathways of 2-(Quinolin-4-yl)acetamide under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 2-(Quinolin-4-yl)acetamide

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., pH 2.0 HCl, pH 6.5 Phosphate, pH 10.0 Borate)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/DAD detector

  • Photostability chamber (ICH Q1B compliant) or calibrated light source[19]

  • Calibrated oven and refrigerator

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor to a final compound concentration of ~100 µg/mL. Include a control sample diluted in buffer and stored at 2-8°C in the dark.

Stress ConditionProcedureTarget
Acid Hydrolysis Dilute in 0.1 M HCl. Incubate at 60°C.Sample at 2, 6, 12, 24 hours.
Base Hydrolysis Dilute in 0.1 M NaOH. Incubate at 60°C.Sample at 1, 2, 4, 8 hours.
Oxidation Dilute in 3% H₂O₂. Store at room temp, dark.Sample at 2, 6, 12, 24 hours.
Thermal Dilute in pH 6.5 buffer. Incubate at 80°C, dark.Sample at 1, 3, 5 days.
Photostability Expose solution (in quartz cuvette) and solid powder to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.[15] Run a dark control in parallel.Analyze after exposure.
  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • If necessary, neutralize the acid/base samples with an equimolar amount of base/acid.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze using a stability-indicating HPLC method (see Q7).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the parent peak area to the control.

    • Examine the chromatograms for the appearance of new peaks (degradants).

    • Use a DAD detector to check for peak purity to ensure the parent peak is not co-eluting with a degradant.

Fig 3. Workflow for a forced degradation study.
Q7: What type of analytical method should I use to accurately monitor the stability of 2-(Quinolin-4-yl)acetamide?

A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A method is "stability-indicating" if it can accurately measure the concentration of the active compound without interference from any degradants, excipients, or impurities.[20][21]

  • Column Selection: Start with a robust, general-purpose column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Use a gradient elution to ensure separation of the relatively polar degradants from the parent compound.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

  • Detection: Use a UV/Diode-Array Detector (DAD). The quinoline ring has a strong UV chromophore. Monitor at an appropriate wavelength (e.g., λmax around 320-340 nm, to be determined by scanning a standard) and also collect full spectral data.[22]

  • Method Validation:

    • Inject your stressed samples from the forced degradation study.

    • The primary goal is to achieve baseline resolution between the 2-(Quinolin-4-yl)acetamide peak and all degradation product peaks.

    • Use the DAD's peak purity analysis function on the parent peak in the stressed samples. A "pure" peak confirms that no degradants are co-eluting.

    • If resolution is poor, adjust the gradient slope, mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl).

Q8: I've heard that cyclodextrins can stabilize molecules. Could they work for 2-(Quinolin-4-yl)acetamide, and how would I test this?

A8: Yes, cyclodextrins are an excellent strategy to explore. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a "guest" molecule, or a part of it, within this cavity, forming a non-covalent inclusion complex.[23][24]

Mechanism of Stabilization: By encapsulating the quinoline or acetamide portion of the molecule, the cyclodextrin can physically shield it from attack by water/hydroxide ions, thereby inhibiting hydrolysis.[25] This complexation can also improve aqueous solubility and reduce photosensitivity.[26]

Objective: To determine if a cyclodextrin can reduce the rate of base-catalyzed hydrolysis of 2-(Quinolin-4-yl)acetamide.

Materials:

  • 2-(Quinolin-4-yl)acetamide stock solution

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • 0.01 M NaOH solution

  • HPLC system and validated stability-indicating method

Procedure:

  • Prepare Solutions:

    • Control: Prepare a solution of 2-(Quinolin-4-yl)acetamide (~50 µg/mL) in 0.01 M NaOH.

    • CD Test Solutions: Prepare two additional solutions as above, but also containing a 10-fold molar excess of HP-β-CD and SBE-β-CD, respectively. Ensure the CD is fully dissolved before adding the compound.

  • Incubation: Store all three solutions at a constant temperature (e.g., 40°C) in the dark to accelerate degradation.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately neutralize the sample with an equivalent amount of 0.01 M HCl to quench the degradation reaction.

    • Analyze all samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the compound concentration versus time for each condition.

    • The slope of this line is the apparent first-order degradation rate constant (k).

    • Compare the rate constants. A significantly smaller (less steep) slope for the cyclodextrin solutions compared to the control indicates a stabilizing effect.

If successful, this approach provides a powerful formulation strategy to enhance the stability of 2-(Quinolin-4-yl)acetamide for more robust and reproducible experiments.

References

  • de Souza, M. V. N., et al. (2018). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Infectious Diseases, 4(7), 1143-1151. Available from: [Link]

  • Bai, Y., et al. (2010). Pathway proposed for the degradation of quinoline. ResearchGate. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. ResearchGate. Available from: [Link]

  • da Silva, C. D. B., et al. (2019). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. ResearchGate. Available from: [Link]

  • Viola, G., et al. (2014). Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation. Chemistry – A European Journal, 20(29), 8954-8964. Available from: [Link]

  • Li, J., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology, 86(4), 849-861. Available from: [Link]

  • Ishida, T., et al. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(13), 4902-4914. Available from: [Link]

  • Tee, X. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1348. Available from: [Link]

  • dos Santos, F. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2798-2811. Available from: [Link]

  • Smith, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring, 27(5), 617-624. Available from: [Link]

  • Xu, F., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 15(1), 103522. Available from: [Link]

  • Rashad, A. E., et al. (2011). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Archives of Pharmacal Research, 34(7), 1059-1066. Available from: [Link]

  • Bennett, A. J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available from: [Link]

  • Sghaier, A., et al. (2017). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available from: [Link]

  • Anonymous. (2023). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available from: [Link]

  • Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules, 28(15), 5800. Available from: [Link]

  • Li, Y., et al. (2024). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available from: [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. Available from: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4165. Available from: [Link]

  • Le, T. H., et al. (2016). Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Current Pharmaceutical Design, 22(19), 2824-2834. Available from: [Link]

  • González-Gaitano, G., & Tardajos, G. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 14(19), 4164. Available from: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. Available from: [Link]

  • Busch, K. L. (2010). Method and assays for quantitation of acetamide in a composition. Google Patents, WO2010105193A1.
  • Ng, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]

  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Available from: [Link]

  • Fasnabi, P. A., & Kumaran, S. (2014). Photodegradation of quinoline in water. ResearchGate. Available from: [Link]

  • Lacey, R. N. (1970). Acidic and Basic Amide Hydrolysis. Journal of the Chemical Society B: Physical Organic, 558-564. Available from: [Link]

  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(22), 15159-15175. Available from: [Link]

  • Anonymous. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Wang, Y., et al. (2023). Preparation, Structural Characterization, and Synergistic Hypoglycemic Effect of Jujube Polysaccharide–Polyphenol Complex. Foods, 12(23), 4305. Available from: [Link]

  • Pikal, M. J. (2002). Hydrolysis in Pharmaceutical Formulations. In Separation Science and Technology (Vol. 4, pp. 129-151). Academic Press. Available from: [Link]

  • Singh, R. K., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7114-7123. Available from: [Link]

  • Chen, J., & Hsieh, Y. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring, 27(5), 617-24. Available from: [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Gholampour, N., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Bioorganic Chemistry, 146, 107297. Available from: [Link]

  • Roquette Pharma Solutions. (2023, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? [Video]. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube. Available from: [Link]

  • Sravani, G. S. S., et al. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 17(2), 235-245. Available from: [Link]

  • Singh, D., et al. (2015). SYNTHESIS AND ANXIOLYTIC ACTIVITY OF 2-METHYL-3-AMINO-4- QUINAZOLINONE ACETAMIDE DERIVATIVES. ResearchGate. Available from: [Link]

  • Loftsson, T., & Jarho, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Overcoming Purification Challenges in Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and chemists, to your dedicated resource for navigating the often-complex landscape of quinoline derivative purification. The synthesis of these vital heterocyclic scaffolds, crucial in medicinal chemistry and materials science, frequently concludes with the most critical and challenging step: isolating the target molecule in high purity.[1][2] This guide is structured to provide direct, actionable solutions to common purification roadblocks, moving from quick answers to in-depth troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to the most common initial purification challenges.

Q1: My crude Skraup/Doebner-von Miller reaction product is a dark, intractable tar. Where do I even begin?

A1: This is a classic challenge. These reactions are notoriously exothermic and prone to acid-catalyzed polymerization, creating high-molecular-weight tarry byproducts.[3][4] Your first step is not chromatography. Instead, perform a robust acid-base workup.

  • Action: Carefully neutralize the cooled reaction mixture with a saturated base solution (e.g., NaOH or Na₂CO₃). The basic quinoline nitrogen will be deprotonated, making the product soluble in organic solvents.

  • Causality: The polymeric tars are often insoluble in both aqueous and common organic solvents after neutralization. This allows for a preliminary separation by extracting your desired product into a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), leaving much of the "goo" behind.[3] Steam distillation is another powerful, classic technique to separate the volatile quinoline from non-volatile tars.[3][5]

Q2: My quinoline derivative is streaking badly on my silica TLC plate, making it impossible to assess purity or choose a chromatography solvent system. Why?

A2: This is almost always due to the basicity of the quinoline nitrogen interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents clean elution, causing the characteristic "tailing" or streaking.

  • Action: Add a small amount of a basic modifier to your TLC eluent. A common choice is 0.5-1% triethylamine (TEA) or ammonia in your solvent system (e.g., 99:1 Hexane:EtOAc + 1% TEA).[6]

  • Causality: The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your quinoline derivative.[7] This allows your compound to travel up the plate based on polarity with minimal unwanted ionic interaction, resulting in sharp, well-defined spots.

Q3: I've isolated my quinoline as a solid, but I'm struggling to find a good recrystallization solvent. It's either too soluble or not soluble at all.

A3: This is a common crystallization challenge. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. When a single solvent fails, a binary solvent system is the solution.

  • Action:

    • Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DCM, methanol, or ethyl acetate) at an elevated temperature.[8][9]

    • Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexanes, pentane, or water) dropwise to the hot solution until you observe persistent cloudiness (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Causality: This technique carefully brings the solution to a state of supersaturation upon cooling. The slow cooling allows for the ordered growth of crystals, excluding impurities from the crystal lattice, leading to a significant increase in purity.

Q4: My Friedländer synthesis yielded a mixture of regioisomers. How can I separate them?

A4: The separation of regioisomers is a significant challenge because they often have very similar polarities. The key is to amplify the subtle differences between them using chromatography.

  • Action: High-performance flash chromatography or HPLC is required. You will need to screen various solvent systems to maximize the difference in retention factor (ΔRf). Sometimes, switching from a standard silica column to a different stationary phase (like diol or cyano) or employing reversed-phase chromatography can provide the necessary selectivity.

  • Causality: Isomers may have minor differences in their dipole moments or their ability to hydrogen bond. These small differences can be exploited by carefully chosen stationary and mobile phases to achieve separation. For instance, a solvent system that can engage in specific hydrogen bonding may interact differently with each isomer, leading to differential retention times.[10][11]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more persistent purification problems.

Guide 2.1: Troubleshooting Column Chromatography of Basic Quinolines

Column chromatography is the workhorse of purification, but it presents unique hurdles for basic compounds like quinolines.

Problem: Poor separation, peak tailing, and even irreversible adsorption of the product onto the silica gel column.[7]

Causality Analysis: Standard silica gel is acidic (pKa ≈ 4.5) due to surface silanol groups. The basic nitrogen atom of the quinoline (pKa of quinolinium ion ≈ 4.9) undergoes a strong acid-base interaction, leading to the observed issues. In severe cases, the acidic silica can catalyze the degradation of sensitive compounds.[7]

Workflow: Optimizing Quinoline Purification by Column Chromatography

G start Crude Quinoline Mixture tlc_screen TLC Screening (Hexane/EtOAc) start->tlc_screen tailing_check Observe Tailing? tlc_screen->tailing_check add_tea Add 1% Triethylamine (TEA) to Mobile Phase tailing_check->add_tea Yes column_prep Prepare Column (Slurry pack with mobile phase containing TEA) tailing_check->column_prep No re_tlc Re-run TLC with TEA add_tea->re_tlc re_tlc->column_prep alt_phase Switch Stationary Phase? (e.g., Alumina, C18) re_tlc->alt_phase Still Tailing? load_sample Load Sample (Dry loading preferred) column_prep->load_sample elute Elute Column (Isocratic or Gradient) load_sample->elute collect Collect & Analyze Fractions elute->collect end Pure Quinoline Derivative collect->end alt_phase->column_prep No, proceed alumina Use Neutral or Basic Alumina alt_phase->alumina Yes alumina->column_prep

Caption: Decision workflow for troubleshooting quinoline column chromatography.

Step-by-Step Protocol for Deactivating Silica Gel:
  • Prepare the Eluent: Create your chosen solvent system (e.g., 80:20 Hexane:EtOAc) and add 1% triethylamine (TEA) by volume.

  • Pack the Column: Slurry pack your silica gel using this TEA-containing eluent.

  • Equilibrate: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures all acidic sites are neutralized before the sample is loaded.[7]

  • Load the Sample: Ideally, use "dry loading." Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This leads to sharper bands.

  • Elute: Run the column as usual. The baseline addition of TEA will prevent peak tailing and improve your separation significantly.

Parameter Standard Silica Silica + 1% TEA Neutral Alumina
Acidity Acidic (pKa ≈ 4.5)NeutralizedNeutral/Basic
Interaction Strong acid-baseWeak polarPolar
Peak Shape Tailing/BroadSharp/SymmetricGenerally Sharp
Best For Neutral, acidic compoundsBasic compounds (amines, pyridines, quinolines)Acid-sensitive compounds, basic compounds
Risk Compound degradation, poor separationPotential for TEA contamination (easily removed by evaporation)Can be less predictable than silica
Guide 2.2: Mastering Purification by Acid-Base Extraction

The basicity of the quinoline ring is a powerful tool for purification that is often underutilized. It allows for efficient separation from non-basic impurities.[12]

Problem: The crude product is an oily mixture containing the desired quinoline, unreacted starting materials (e.g., anilines), and neutral byproducts.

Causality Analysis: Quinolines, being basic, can be protonated by an acid to form water-soluble salts. Neutral organic compounds will remain in the organic phase, allowing for a clean separation.

Experimental Workflow: Acid-Base Extraction

G start Crude Organic Mixture (in EtOAc or DCM) add_acid Extract with aq. HCl (1M) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer1 Organic Layer: Neutral Impurities, Unreacted Aldehydes/Ketones separate1->organic_layer1 Discard aq_layer1 Aqueous Layer: Quinoline-HCl Salt, Aniline-HCl Salt separate1->aq_layer1 add_base Add aq. NaOH (2M) to Aqueous Layer until pH > 10 aq_layer1->add_base extract_back Extract with EtOAc or DCM add_base->extract_back separate2 Separate Layers extract_back->separate2 organic_layer2 Organic Layer: Pure Quinoline separate2->organic_layer2 aq_layer2 Aqueous Layer: Inorganic Salts separate2->aq_layer2 Discard dry_evap Dry (Na₂SO₄), Filter, & Evaporate organic_layer2->dry_evap end Purified Quinoline Derivative dry_evap->end

Caption: Step-by-step workflow for purifying quinolines via acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or DCM.

  • Acid Wash: Transfer the solution to a separatory funnel and extract it one to three times with 1M hydrochloric acid (HCl). The basic quinoline will react to form the hydrochloride salt and move into the aqueous layer.

  • Isolate Aqueous Layer: Combine the acidic aqueous layers. At this stage, the organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly alkaline (pH > 10). The quinoline hydrochloride salt will be neutralized, and the free-base quinoline will precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM. The purified quinoline product will now move back into the organic layer.

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.[5]

Guide 2.3: Identifying and Removing Common Synthesis Byproducts

Knowing the likely impurities from your specific synthesis is crucial for designing an effective purification strategy.

Synthesis Name Common Byproducts & Impurities Primary Cause Recommended Removal Strategy
Skraup [4][13][14]Polymeric tars, unreacted aniline, nitrobenzeneVigorous, exothermic polymerization of acrolein; excess reagents.1. Steam Distillation.[5][15] 2. Acid-base extraction to remove aniline. 3. Column chromatography (with TEA).
Doebner-von Miller [3]Polymeric tars, self-condensation products of carbonylsAcid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.1. Controlled, slow addition of reagents. 2. Steam Distillation.[3] 3. Column chromatography.
Friedländer [10][16]Regioisomers (with unsymmetrical ketones), self-condensation of the α-methylene ketoneLack of regiocontrol in the initial aldol-type condensation.1. High-resolution column chromatography. 2. Recrystallization (if one isomer is significantly less soluble).
Combes [13]Regioisomers (with unsymmetrical β-diketones)Two possible sites for intramolecular cyclization.1. High-resolution column chromatography. 2. Careful control of reaction temperature to favor one isomer.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • A method for purifying 8-hydroxyquinoline reaction solution. (n.d.).
  • Method for extracting quinoline from coal tar wash oil. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.). [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]

  • Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. (2022). Acta Scientific. [Link]

  • Quinoline compounds and process of making same. (n.d.).
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Venkataraman, S., et al. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. (2024). MDPI. [Link]

  • Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. (2026). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC - PubMed Central - NIH. [Link]

  • TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (2025). ResearchGate. [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025). ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester - Department of Chemistry. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

Sources

solvent selection for optimal crystallization of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CRYST-Q4A-001 Subject: Solvent Selection & Optimization for 2-(Quinolin-4-yl)acetamide Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary & Solvent Strategy

The crystallization of 2-(Quinolin-4-yl)acetamide presents a classic challenge in organic process research: balancing the rigid, planar stacking of the quinoline ring (which drives high lattice energy) with the hydrogen-bonding potential of the acetamide side chain.[1]

Your primary goal is to achieve a stable polymorph with high purity, avoiding the common "oiling out" (Liquid-Liquid Phase Separation) phenomenon associated with amide-containing heterocycles.[1]

Recommended Solvent Systems
Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Primary Ethanol (EtOH) Solvent⭐⭐⭐⭐⭐ (Best)Balances solubility of the polar amide and lipophilic quinoline.[1] High boiling point allows for good supersaturation range.
Secondary EtOH : Water Solvent : Antisolvent⭐⭐⭐⭐Excellent for yield, but high risk of oiling out if water is added too fast. Recommended ratio: 9:1 to 4:1.
Alternative Ethyl Acetate (EtOAc) Solvent⭐⭐⭐Good for removing polar impurities.[1] Lower solubility requires larger volumes.
Scavenger Toluene Solvent⭐⭐Useful only for highly lipophilic impurities; often produces needle-like crystals which can be hard to filter.[1]

Diagnostic Workflow: Solvent Selection

Before beginning your experiment, use this decision tree to select the optimal solvent system based on your crude material's profile.

SolventSelection Start Start: Analyze Crude Material PurityCheck Is Purity > 90%? Start->PurityCheck SolubilityCheck Solubility in Hot EtOH? PurityCheck->SolubilityCheck Yes ImpurityType Impurity Type? PurityCheck->ImpurityType No CoolingCryst Protocol A: Cooling Crystallization (Ethanol) SolubilityCheck->CoolingCryst High (>50 mg/mL) CarbonTreat Action: Activated Carbon Treatment in MeOH SolubilityCheck->CarbonTreat Low/Colored PolarImp Polar/Colored Impurities ImpurityType->PolarImp LipophilicImp Lipophilic Impurities ImpurityType->LipophilicImp PolarImp->CarbonTreat EtOAcWash Protocol B: Slurry in EtOAc/Heptane LipophilicImp->EtOAcWash CarbonTreat->CoolingCryst After Filtration EtOAcWash->CoolingCryst After Drying

Figure 1: Decision matrix for selecting the initial crystallization strategy based on crude purity and impurity profile.[1]

Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Symptom: Upon cooling or adding antisolvent, the solution turns milky or deposits a sticky gum/oil at the bottom of the flask instead of crystals. Root Cause: The system has entered the "metastable zone" too deeply, where the liquid-liquid spinodal decomposition occurs before crystal nucleation. This is common in amides due to strong intermolecular hydrogen bonding competing with solvent interactions.

Corrective Protocol:

  • Re-heat: Heat the mixture until the oil redissolves into a clear solution.

  • Seed: Cool to exactly 2-3°C below the saturation temperature (cloud point). Add 0.5% w/w pure seed crystals.

  • Age: Hold temperature constant for 1-2 hours. Do not cool further until a visible bed of crystals has formed.

  • Slow Cool: Once established, cool at a rate of 5°C/hour.

Issue 2: Low Yield

Symptom: Mother liquor remains yellow/dark; yield is <50%. Root Cause: The quinoline nitrogen is acting as a weak base, potentially forming salts with acidic impurities, or the solubility in ethanol is simply too high at room temperature.

Corrective Protocol:

  • pH Adjustment: Ensure the solution is neutral. If acidic byproducts are present, wash the organic layer with saturated NaHCO₃ prior to crystallization.

  • Antisolvent Addition: After the initial crop forms in Ethanol, slowly add Water (dropwise) to the filtrate to force remaining product out. Warning: Adding water too fast will cause oiling out (see Issue 1).[1]

Issue 3: Colored Impurities

Symptom: Crystals are brown or tan instead of off-white/white. Root Cause: Quinolines are prone to oxidation, forming N-oxides or polymerized byproducts.[1]

Corrective Protocol:

  • Perform a carbon treatment .[2] Dissolve crude in 10 volumes of hot Methanol (better solubilizer than EtOH). Add 5 wt% activated carbon. Reflux for 30 mins. Filter hot through Celite. Swap solvent to Ethanol via distillation for the final crystallization.

Detailed Experimental Protocols

Protocol A: Standard Cooling Crystallization (Ethanol)

Best for: Crude material with >90% purity.[1]

  • Dissolution: Charge 10g of crude 2-(Quinolin-4-yl)acetamide into a flask. Add 80 mL (8 volumes) of Absolute Ethanol.

  • Heating: Heat to reflux (approx. 78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until clear.

    • Note: If solution is not clear by 15 volumes, filter hot to remove inorganic salts.

  • Cooling Ramp:

    • Cool rapidly to 60°C.

    • Seeding Point: Add seed crystals (10-20 mg) at 60°C.

    • Cool slowly (10°C/hour) to 20°C.

    • Cool further to 0-5°C using an ice bath and hold for 2 hours.

  • Isolation: Filter under vacuum. Wash the cake with 2 volumes of cold Ethanol (-10°C).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Antisolvent Crystallization (DMSO/Water)

Best for: Highly impure material or material that fails to dissolve in Ethanol.[1]

  • Dissolution: Dissolve 10g crude in 30 mL (3 volumes) of DMSO at room temperature. The solution should be clear.

  • Antisolvent Prep: Measure 90 mL of Water.

  • Addition:

    • Add the first 10 mL of water very slowly over 20 minutes.

    • Observation: Watch for cloudiness.[3] If oil forms, stop and heat to 50°C.

  • Precipitation: Once the cloud point is established and solids (not oil) are visible, add the remaining water over 30 minutes.

  • Isolation: Filter and wash heavily with water to remove DMSO.

    • Critical: This method often yields smaller particle sizes (harder to filter).[1]

Mechanism of Action: Why These Solvents?

The selection of solvents is governed by the interplay between the Quinoline Ring (Hydrophobic/Pi-Stacking) and the Acetamide Group (Hydrophilic/H-Bonding) .

MolecularInteractions cluster_Solvents Solvent Interactions Molecule 2-(Quinolin-4-yl)acetamide Ethanol Ethanol (H-Bond Donor/Acceptor) Molecule->Ethanol Amide H-Bonding (Solubilization) Molecule->Ethanol Pi-Alkyl Interaction (Stabilization) Water Water (High Polarity/Antisolvent) Molecule->Water Hydrophobic Repulsion (Precipitation) Ethanol->Water Miscibility (Supersaturation Control)

Figure 2: Interaction map showing how Ethanol stabilizes the amide group while Water forces the hydrophobic quinoline ring to aggregate (crystallize).[1]

FAQ: Frequently Asked Questions

Q: Can I use Acetone instead of Ethanol? A: Acetone is a valid alternative, but it lacks the H-bond donor capability of Ethanol. This often leads to higher solubility of the impurities but lower solubility of the product, which can be good for yield but risky for "oiling out" if the product concentration is high.

Q: My crystals are very fine needles and clog the filter. How do I fix this? A: Needle formation indicates the crystal growth is too fast in one dimension. To fix this:

  • Reduce the cooling rate (go slower).[3]

  • Use temperature cycling : Cool to nucleate, heat slightly to dissolve small fines, then cool again. This "Ostwald Ripening" produces chunkier, more filterable crystals.

Q: Is the quinoline nitrogen interfering with crystallization? A: Yes, it can. If your synthesis involved acid catalysis, the quinoline might be protonated (salt form). Ensure you have neutralized the crude material (free base) before attempting solvent crystallization, as the salt form has a completely different solubility profile (soluble in water, insoluble in organics).

References

  • Solubility & Pharmacokinetics of Quinoline Acetamides: Source: Musicki, B., et al. "2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains."[1] ACS Omega, 2021. Relevance: Establishes the solubility baseline for quinoline-acetamide derivatives (low aqueous solubility, high permeability).

  • Crystallization of Amides & Oiling Out Phenomena: Source: Veesler, S., et al. "Oiling Out in Crystallization of Small Molecule Compounds." Crystal Growth & Design, 2016. Relevance: Provides the thermodynamic basis for the "Oiling Out" troubleshooting steps in Section 3. [1]

  • General Purification of Quinoline Derivatives: Source:Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. Relevance: Standard authoritative text for the purification of heteroaromatic compounds via recrystallization from alcohols. [1]

  • Synthesis and Characterization of Quinoline-4-carboxamides: Source: Poso, A., et al. "Synthesis and SAR of Quinoline-4-carboxamides."[1] Journal of Medicinal Chemistry. Relevance: Confirms Ethanol/Water and Ethyl Acetate as standard solvent systems for this specific chemical class. [1]

Sources

Technical Support Center: Managing the Hygroscopic Properties of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support guide for 2-(Quinolin-4-yl)acetamide. This resource is designed for researchers, medicinal chemists, and formulation scientists who are handling this compound and encountering challenges related to its potential hygroscopicity. The tendency of a compound to absorb atmospheric moisture can significantly impact experimental reproducibility, weighing accuracy, stability, and ultimately, the viability of a drug candidate. This guide provides in-depth, experience-driven answers to common questions, troubleshooting protocols, and the scientific rationale behind our recommendations. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues stemming from the hygroscopic nature of 2-(Quinolin-4-yl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Identification and Characterization of Hygroscopicity

Question 1: I'm observing inconsistent weights and a "clumpy" or "sticky" appearance in my batch of 2-(Quinolin-4-yl)acetamide. Could this be due to water absorption?

Answer: Yes, these are classic initial indicators of hygroscopicity. When a compound absorbs moisture from the air, its physical properties can change. The powder may become cohesive, leading to clumping, or even deliquesce into a sticky or semi-liquid state in high humidity. Inconsistent weight measurements are a direct consequence of the continuous uptake of water mass.

To definitively confirm and quantify this behavior, a systematic approach is necessary. We recommend a tiered analytical strategy:

Tier 1: Initial Assessment (Gravimetric Analysis)

A simple, yet effective, initial test involves monitoring the mass of a sample over time in a controlled (or ambient) humidity environment.

  • Protocol:

    • Pre-dry a sample of 2-(Quinolin-4-yl)acetamide in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This establishes a baseline "dry" weight.

    • Place a precisely weighed amount (e.g., 10-20 mg) on a tared weigh boat.

    • Expose the sample to the ambient laboratory environment.

    • Record the weight at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly).

    • Plot the percentage weight gain against time. A significant, continuous increase in mass is a strong indicator of hygroscopicity.

Tier 2: Quantitative Confirmation (Karl Fischer Titration)

For a precise measurement of water content, Karl Fischer (KF) titration is the gold standard.

  • Protocol:

    • Calibrate your Karl Fischer titrator according to the manufacturer's instructions, typically using a certified water standard.

    • In a controlled low-humidity environment (e.g., a glove box), accurately weigh a sample of the compound.

    • Quickly transfer the sample to the KF titration vessel.

    • Perform the titration. The result will give you the water content as a percentage of the total mass.

    • Comparing the KF result of a sample exposed to ambient conditions versus a sample stored in a desiccator will provide a quantitative measure of its water uptake.

Tier 3: Advanced Characterization (Dynamic Vapor Sorption - DVS)

DVS analysis provides a comprehensive hygroscopicity profile by measuring mass change as a function of relative humidity (RH) at a constant temperature. This is crucial for understanding the compound's behavior under various environmental conditions.

  • Workflow:

    • A sample is placed on a microbalance inside a temperature- and humidity-controlled chamber.

    • The instrument systematically varies the RH, typically from low to high (sorption) and then back to low (desorption).

    • The resulting isotherm plot reveals the extent of water uptake, the critical humidity points where significant absorption occurs, and whether the process is reversible.

Below is a logical workflow for diagnosing the issue:

G A Initial Observation: Inconsistent weight, clumpy appearance B Tier 1: Gravimetric Analysis (Expose to ambient air, monitor weight) A->B C Is there significant weight gain (>0.2%)? B->C D Tier 2: Karl Fischer Titration (Quantify water content) C->D Yes G Compound is likely not hygroscopic. Check balance calibration or for solvent residues. C->G No E Is water content higher than expected? D->E F Tier 3: DVS Analysis (Characterize hygroscopicity profile) E->F Yes E->G No H Compound is confirmed to be hygroscopic. Implement handling and storage protocols. F->H G A Problem: 2-(Quinolin-4-yl)acetamide is hygroscopic B Does the molecule have an ionizable center (e.g., basic nitrogen)? A->B C Strategy 1: Salt Formation Screening (React with various acids) B->C Yes D Strategy 2: Co-crystal Screening (Crystallize with suitable co-formers) B->D No / Also explore E Analyze new solid forms for reduced hygroscopicity (DVS, KF) C->E D->E F Select optimal, stable solid form for further development E->F

Caption: Decision workflow for mitigating hygroscopicity.

Experimental Protocol: Exploratory Co-crystal Screening (Slurry Method)

  • Selection: Choose a set of 3-5 co-formers based on hydrogen bonding potential.

  • Stoichiometry: For each co-former, weigh out 2-(Quinolin-4-yl)acetamide and the co-former in a 1:1 molar ratio.

  • Solvent: Add a small amount of a suitable solvent (e.g., ethyl acetate, acetonitrile) to the solid mixture—just enough to form a thick slurry. The solvent is a catalyst for phase transformation, not for full dissolution.

  • Equilibration: Agitate the slurries at a constant temperature (e.g., room temperature) for 24-72 hours. This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable crystalline form.

  • Isolation: Isolate the solids by vacuum filtration and allow them to air-dry briefly.

  • Analysis: Analyze the resulting solids using techniques like X-ray Powder Diffraction (XRPD) to check for the formation of a new crystalline phase (a pattern different from the starting materials).

  • Hygroscopicity Testing: Subject any promising new solid forms to DVS analysis to determine if their hygroscopicity has been successfully reduced.

By systematically applying these diagnostic, handling, and mitigation strategies, you can effectively manage the challenges posed by the hygroscopic nature of 2-(Quinolin-4-yl)acetamide and ensure the integrity and success of your research and development efforts.

References

  • Title: Water determination by Karl Fischer titration Source: U.S. Pharmacopeia URL: [Link]

  • Title: The Salt versus Co-crystal Continuum: A Case of Two Structurally Related Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pharmaceutical Cocrystals: A Review of the State-of-the-Art Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(Quinolin-4-yl)acetamide and its Comparison with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of advancing a project. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(Quinolin-4-yl)acetamide, a heterocyclic compound of interest due to the prevalence of the quinoline scaffold in pharmacologically active molecules.[2][3]

We will dissect the expected spectral data, explain the reasoning behind experimental choices, and compare the insights gained from 1H NMR with those from alternative, orthogonal analytical techniques. This comprehensive approach ensures a self-validating system for structural characterization, grounded in authoritative scientific principles.

The Unique Electronic Landscape of 2-(Quinolin-4-yl)acetamide

Understanding the 1H NMR spectrum begins with an appreciation of the molecule's structure. 2-(Quinolin-4-yl)acetamide consists of a quinoline ring system linked at the 4-position to an acetamide group via a methylene bridge.

Key Structural Features Influencing the 1H NMR Spectrum:

  • Quinoline Ring: This bicyclic heteroaromatic system contains a nitrogen atom which is strongly electron-withdrawing. This property significantly deshields adjacent protons, shifting their signals downfield. The proton at the C2 position is typically the most deshielded due to its proximity to the nitrogen atom.[1]

  • Acetamide Group: The primary amide group (-CONH2) features two protons attached to a nitrogen atom. Due to resonance, the C-N bond has partial double bond character, which restricts rotation.[4][5] This can lead to the two amide protons being chemically non-equivalent, appearing as two distinct signals.

  • Methylene Bridge (-CH2-): These protons are situated between the electron-withdrawing quinoline ring and the carbonyl group of the acetamide, leading to a downfield shift compared to a simple alkane.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A reliable spectrum is the foundation of accurate interpretation. The following protocol outlines a robust, self-validating methodology for acquiring the 1H NMR spectrum of 2-(Quinolin-4-yl)acetamide.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 2-(Quinolin-4-yl)acetamide sample. For 1H NMR, this concentration range provides a good signal-to-noise ratio without causing issues from excessive molecular interactions.[6][7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3), inside a clean, dry NMR tube.[6]

      • Causality Insight: Deuterated solvents are essential as they are "invisible" in the 1H NMR spectrum, preventing the large solvent signal from overwhelming the analyte signals.[8] DMSO-d6 is often an excellent choice for amides as it can disrupt intermolecular hydrogen bonding and sharpen the N-H signals.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

      • Causality Insight: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[9]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any minor drifts in the magnetic field during the experiment.[8]

    • "Shim" the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

    • Acquire the 1H NMR spectrum using standard acquisition parameters. Typically, 16-32 scans are sufficient for a sample of this concentration.

Workflow for NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.7 mL Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock on Solvent Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire Spectrum (16-32 Scans) Acq2->Acq3 Proc1 Fourier Transform & Phase Correction Acq3->Proc1 Proc2 Integrate Peaks & Assign Signals Proc1->Proc2 Proc3 Analyze Coupling & Final Structure Proc2->Proc3

Caption: Workflow from sample preparation to spectral interpretation.

Spectral Interpretation: A Predictive Analysis

Based on the structure, we can predict the key features of the 1H NMR spectrum of 2-(Quinolin-4-yl)acetamide. The spectrum can be divided into three main regions: the aromatic region (quinoline protons), the aliphatic region (methylene protons), and the amide region.

Predicted 1H NMR Data for 2-(Quinolin-4-yl)acetamide
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2 8.8 - 9.0Doublet (d)1HHighly deshielded by adjacent nitrogen atom.[1] Coupled to H3.
H3 7.4 - 7.6Doublet (d)1HCoupled to H2.
H5, H8 8.0 - 8.3Doublet (d)2HProtons on the benzo- part of the ring, deshielded by ring currents.
H6, H7 7.6 - 7.9Multiplet (m)2HAromatic protons, complex coupling with neighbors.
-CH2- ~ 4.0Singlet (s)2HDeshielded by both the quinoline ring and the adjacent carbonyl group.
-NH2 7.0 - 8.0 (broad)Two Singlets (s)2HAmide protons, often broad. May appear as two separate signals due to restricted C-N bond rotation.[5] Position is solvent and concentration dependent.[10]
Structural-Spectral Relationship Diagram

This diagram links the molecular structure to its expected spectral output.

Structure_Spectrum cluster_structure 2-(Quinolin-4-yl)acetamide Structure cluster_spectrum Predicted 1H NMR Regions struct Quinoline-CH2-CONH2 Aromatic Aromatic Region (δ 7.4-9.0 ppm) - Quinoline Protons (H2, H3, etc.) struct->Aromatic Ring Currents & N-atom deshielding Aliphatic Aliphatic Region (δ ~4.0 ppm) - Methylene Protons (-CH2-) struct->Aliphatic Inductive Effect from Ring and Carbonyl Amide Amide Region (δ 7.0-8.0 ppm) - Amide Protons (-NH2) struct->Amide Restricted Rotation & H-Bonding

Caption: Correlation between molecular structure and 1H NMR signals.

Comparative Guide: 1H NMR vs. Orthogonal Analytical Techniques

While 1H NMR is exceptionally informative, a multi-technique approach provides the most robust characterization. Orthogonal methods—those that measure different properties of the molecule—serve to confirm findings and provide complementary information.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
1H NMR Spectroscopy Precise H-atom environment, connectivity (through coupling), and stoichiometry (through integration).Provides a complete map of the proton framework, essential for isomeric differentiation. Unambiguously confirms the presence of all key functional groups.Amide N-H signals can be broad or exchangeable, sometimes obscuring coupling information.
13C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Confirms the total number of carbons (11 expected). Chemical shifts differentiate between aromatic, carbonyl, and aliphatic carbons.[1]Lower sensitivity requires more sample or longer acquisition time.[6][7] Provides no direct connectivity information.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.Confirms the molecular formula (C11H10N2O) and provides the exact molecular weight. Fragmentation can help confirm the quinoline and acetamide substructures.[1]Does not distinguish between isomers. Provides no information on atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups based on bond vibrations.Quickly confirms the presence of key functional groups: N-H stretch (amide), C=O stretch (amide), and C=C/C=N stretches (aromatic ring).[1]Provides very limited information about the overall molecular skeleton. Spectrum can be complex in the fingerprint region.
High-Performance Liquid Chromatography (HPLC) Purity of the sample and retention time.The primary method for assessing sample purity. Can be used to isolate the compound from a mixture.Provides no structural information. Retention time is compound-specific but not a unique identifier.

Conclusion

The 1H NMR spectrum of 2-(Quinolin-4-yl)acetamide offers a wealth of structural information, from the distinct signals of the quinoline ring protons, deshielded by the heterocyclic nitrogen, to the characteristic methylene and amide proton resonances. A carefully executed experimental protocol is paramount to obtaining a high-quality spectrum that allows for confident interpretation.

While 1H NMR is arguably the single most powerful technique for this analysis, its true potential is realized when used in concert with orthogonal methods. The combination of 1H NMR for the detailed hydrogen framework, 13C NMR for the carbon backbone, Mass Spectrometry for molecular weight confirmation, and HPLC for purity assessment creates a self-validating analytical workflow. This multi-faceted approach embodies the principles of scientific rigor and provides the highest level of confidence in structural elucidation, a critical requirement for advancing research in drug development and materials science.

References

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • National Institutes of Health (NIH). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains - PMC. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • ACS Publications. Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis | The Journal of Organic Chemistry. Available from: [Link]

  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • ResearchGate. (PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Available from: [Link]

  • ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available from: [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • ChemRxiv. Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Available from: [Link]

  • National Institutes of Health (NIH). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. Available from: [Link]

  • Scite.ai. Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Available from: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link]

  • YouTube. CHEM 2325 Module 24: Amide Structure. Available from: [Link]

  • ResearchGate. (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP). Available from: [Link]

  • PubMed. Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. Available from: [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-(Quinolin-4-yl)acetamide using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for the compound 2-(Quinolin-4-yl)acetamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from analogous compounds to predict its spectral features. Furthermore, it compares the utility of FTIR with other common analytical techniques in the structural characterization of novel quinoline derivatives.

Predicted FTIR Characteristic Peaks of 2-(Quinolin-4-yl)acetamide

The structure of 2-(Quinolin-4-yl)acetamide incorporates three key functional groups that give rise to distinct, identifiable peaks in an infrared spectrum: the quinoline ring, a secondary amide, and a methylene bridge. By analyzing the known spectral features of these components in simpler molecules, we can predict the FTIR spectrum of the target compound with a high degree of confidence.

The predicted vibrational frequencies, their corresponding functional group, and the nature of the vibration are summarized below.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3375Amide (N-H)N-H StretchingMedium-Strong
3100-3000Aromatic (C-H)C-H StretchingMedium-Weak
~2960 & ~2850Methylene (-CH₂-)Asymmetric & Symmetric C-H StretchingMedium-Weak
~1670Amide (C=O)C=O Stretching (Amide I Band)Strong
1600-1450Quinoline RingC=C and C=N StretchingMedium-Strong (multiple bands)
~1550Amide (N-H)N-H Bending (Amide II Band)Medium
~1470Methylene (-CH₂-)C-H ScissoringMedium-Weak
900-690Aromatic (C-H)Out-of-plane C-H BendingStrong

Rationale and Comparative Insights:

  • N-H and C=O Stretching (Amide Group): The secondary amide is a dominant feature. A peak around 3375 cm⁻¹ is anticipated for the N-H stretch[1]. The carbonyl (C=O) stretch, known as the Amide I band, is expected to be a strong absorption around 1671 cm⁻¹[1]. This is slightly lower than for ketones due to the resonance effect of the nitrogen lone pair. The Amide II band, a mix of N-H bending and C-N stretching, should appear around 1550 cm⁻¹.

  • Quinoline Ring Vibrations: The quinoline moiety will produce a series of peaks. Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region[2][3]. The characteristic C=C and C=N stretching vibrations within the fused aromatic rings will result in several bands in the 1625-1430 cm⁻¹ range[2][4]. Additionally, strong C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ "fingerprint" region can be diagnostic of the substitution pattern on the aromatic ring[2][5].

  • Methylene Bridge (-CH₂-): The methylene group linking the quinoline and acetamide moieties will exhibit characteristic aliphatic C-H stretching peaks. These are anticipated around 2960 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric)[4][6]. A scissoring (bending) vibration is also expected near 1471 cm⁻¹[6].

dot

Caption: Key vibrational modes in 2-(Quinolin-4-yl)acetamide.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural confirmation relies on complementary techniques. For drug development professionals, understanding the strengths and limitations of each method is crucial for unambiguous characterization.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
FTIR Spectroscopy Identifies functional groups (amide, aromatic ring, CH₂).[7]Fast, non-destructive, provides a unique "fingerprint." Excellent for confirming the presence of the key amide and quinoline moieties.Provides limited information on atom connectivity and the overall molecular framework. Does not give precise molecular weight.
NMR Spectroscopy (¹H & ¹³C) Detailed map of the carbon-hydrogen framework, including atom connectivity and stereochemistry.[7][8]Unambiguously determines the substitution pattern on the quinoline ring and confirms the connectivity of the acetamide side chain.[8][9][10] Essential for differentiating isomers.Requires larger sample amounts than mass spectrometry, and analysis can be more time-consuming.
Mass Spectrometry (MS) Provides the precise molecular weight and information on fragmentation patterns.[7][11]Confirms the elemental composition (with high-resolution MS) and can help elucidate the structure through characteristic fragmentation of the quinoline ring and amide group.[11][12][13]Isomer differentiation can be challenging without tandem MS (MS/MS). Does not directly probe functional groups in the way FTIR does.

Synergistic Application:

For a novel compound like 2-(Quinolin-4-yl)acetamide, the ideal characterization workflow would involve all three techniques.

  • Mass Spectrometry would first confirm the molecular weight, verifying the successful synthesis.

  • FTIR Spectroscopy would then provide rapid confirmation of the expected functional groups (quinoline and amide).

  • NMR Spectroscopy would provide the definitive proof of structure, showing the precise arrangement and connectivity of all atoms in the molecule.

Standard Experimental Protocol for FTIR Analysis

To ensure data integrity and reproducibility, a standardized protocol for acquiring the FTIR spectrum of a solid sample like 2-(Quinolin-4-yl)acetamide is essential. Attenuated Total Reflectance (ATR) is a modern, preferred method.

Protocol: FTIR Spectroscopy using ATR

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Perform a background scan to record the spectrum of the ambient environment (containing CO₂ and H₂O vapor), which will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small, representative amount of the solid 2-(Quinolin-4-yl)acetamide powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition:

    • Lower the ATR press to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Cleaning:

    • After acquisition, the spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe. Verify cleanliness by taking a new background scan.

Causality and Trustworthiness: The ATR method is highly reliable because it requires minimal sample preparation, reducing the risk of contamination or sample alteration. The use of a background scan is a self-validating step that ensures the measured spectrum is solely that of the sample.

dot

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Cleanup Instrument Instrument Warm-up & Purge Background Acquire Background Spectrum Instrument->Background Sample Place Sample on ATR Crystal Background->Sample Contact Apply Consistent Pressure Sample->Contact Scan Initiate Sample Scan (16-32 co-adds) Contact->Scan Process Automatic Background Subtraction Scan->Process Clean Clean ATR Crystal Process->Clean Verify Verify Cleanliness Clean->Verify

Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

References

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of C-H bonds on phenol aromatic rings. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR determination of aliphatic and aromatic C-H contents of fossil leaf compressions. Part 2: applications. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. Retrieved February 9, 2026, from [Link]

  • Synthesis and FTIR Analysis of Caffeine and Quinine in Sodium Chloride Powder. (n.d.). Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved February 9, 2026, from [Link]

  • PubMed. (2013). Adsorption of methylene blue dye onto activated carbons based on agricultural by-products: equilibrium and kinetic studies. Retrieved February 9, 2026, from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Retrieved February 9, 2026, from [Link]

  • wwjmrd. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved February 9, 2026, from [Link]

  • ACS Publications. (2026). Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade: Photoinduced TFA-Promoted Coupling of Quinoxalin-2(1H)-ones with 3-Acetamidofuran and Hydrolysis. The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • NIH. (n.d.). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. PMC. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (2025). New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved February 9, 2026, from [Link]

  • NIH. (2022). Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. PMC. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra showing the symmetric methylene stretch (ν as,CH2 ) for A).... Retrieved February 9, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. NIST WebBook. Retrieved February 9, 2026, from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 9, 2026, from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved February 9, 2026, from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 9, 2026, from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved February 9, 2026, from [Link]

  • NIH. (2025). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. PMC. Retrieved February 9, 2026, from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved February 9, 2026, from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). Retrieved February 9, 2026, from [Link]

  • NIH. (n.d.). Acetamide. PubChem. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved February 9, 2026, from [Link]

  • RSC Publishing. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Manifestation of intermolecular interactions in FTIR spectra of methylene blue molecules. Retrieved February 9, 2026, from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved February 9, 2026, from [Link]

  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). Retrieved February 9, 2026, from [Link]

  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of methylene scissoring vibrations for Sample 1. Retrieved February 9, 2026, from [Link]

  • Save My Exams. (n.d.). Amides - A Level Chemistry Revision Notes. Retrieved February 9, 2026, from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved February 9, 2026, from [Link]

Sources

mass spectrometry fragmentation patterns of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 2-(Quinolin-4-yl)acetamide , structured for researchers in medicinal chemistry and bioanalysis.

Executive Summary

2-(Quinolin-4-yl)acetamide (MW: 186.21 Da) is a critical pharmacophore often utilized in the synthesis of kinase inhibitors and antimalarial agents. Its mass spectral analysis is defined by the stability of the quinoline core and the lability of the acetamide side chain.

This guide provides a definitive breakdown of its fragmentation under Electrospray Ionization (ESI) conditions, contrasting it with structural analogs to aid in unambiguous identification.

Compound Property Details
Formula

Monoisotopic Mass 186.0793 Da
Precursor Ion

m/z 187.087
Key Diagnostic Fragment m/z 143.07 (Quinolin-4-ylmethyl cation)

Experimental Configuration

To replicate the fragmentation patterns described below, the following ESI-MS/MS parameters are recommended. These conditions favor the generation of structurally significant product ions over uninformative "shatter" patterns.

Protocol: ESI-MS/MS Acquisition[1]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3]

  • Spray Voltage: 3.5 – 4.0 kV.

  • Source Temperature: 300°C (Ensures complete desolvation of the polar acetamide).

  • Collision Gas: Nitrogen or Argon (1.5 mTorr).

  • Collision Energy (CE) Ramp:

    • Low (10-15 eV): Retains precursor and primary losses (

      
      ).
      
    • Medium (20-30 eV): Maximizes diagnostic skeletal cleavage (Loss of

      
      ).
      
    • High (>40 eV): Induces ring fragmentation (Loss of HCN).[4]

Fragmentation Mechanism & Pathways

The fragmentation of 2-(Quinolin-4-yl)acetamide is driven by the "Benzyl-type" stability of the methylene bridge at the C4 position. Unlike N-aryl acetamides (which lose ketene), this C-aryl acetamide predominantly undergoes alpha-cleavage or amide elimination.

Primary Pathway: The "Benzyl" Cleavage (Loss of )

The most abundant product ion arises from the cleavage of the


 bond between the methylene group and the carbonyl carbon.
  • Transition: m/z 187

    
     m/z 143 (
    
    
    
    44 Da).
  • Mechanism: Inductive cleavage driven by the aromatic quinoline ring, which stabilizes the resulting (Quinolin-4-yl)methyl cation through resonance. This is the "base peak" in most collision energies.

Secondary Pathway: Deamination (Loss of )
  • Transition: m/z 187

    
     m/z 170 (
    
    
    
    17 Da).
  • Mechanism: Intramolecular proton transfer from the methylene group to the amide nitrogen, followed by elimination of ammonia. This forms a ketene-like cation or a cyclized acylium species.

Tertiary Pathway: Ring Degradation (Loss of HCN)
  • Transition: m/z 143

    
     m/z 116 (
    
    
    
    27 Da).
  • Mechanism: The stable quinolinyl-methyl cation (m/z 143) undergoes ring contraction or fragmentation, expelling hydrogen cyanide (HCN), a characteristic signature of the quinoline nucleus.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor ion and its fragments.

FragmentationPathway cluster_legend Pathway Legend M_H Precursor [M+H]+ m/z 187.09 (Protonated Acetamide) Frag_170 Fragment m/z 170.06 [M+H - NH3]+ (Acylium/Ketene Ion) M_H->Frag_170 - NH3 (17 Da) Low CE Frag_143 Base Peak m/z 143.07 [M+H - CONH2]+ (Quinolin-4-ylmethyl cation) M_H->Frag_143 - CONH2 (44 Da) Alpha-Cleavage (Major Pathway) Frag_116 Fragment m/z 116.06 [m/z 143 - HCN]+ (Ring Contraction) Frag_143->Frag_116 - HCN (27 Da) High CE key Blue: Precursor | Green: Diagnostic Base Peak | Red: Secondary Loss

Caption: Step-wise fragmentation of 2-(Quinolin-4-yl)acetamide showing the dominant alpha-cleavage pathway.

Comparative Analysis: Differentiating Alternatives

In drug discovery, this compound must often be distinguished from its isomers or homologs. The MS/MS spectrum provides the fingerprint for this differentiation.[1][5]

Comparison 1: vs. Quinoline-4-carboxamide (Homolog)

Structure:


 (Amide directly on ring) vs. 

(Spacer).
  • Differentiation:

    • Carboxamide (m/z 173): Primary loss is often -43 Da (CONH) or -17 Da (NH3) to form the nitrile (

      
      ). It cannot form the m/z 143 benzyl-type cation because it lacks the methylene spacer.
      
    • Acetamide (m/z 187): Uniquely produces the m/z 143 species.

Comparison 2: vs. 2-(Quinolin-2-yl)acetamide (Positional Isomer)

Structure: Substitution at C2 vs. C4.

  • Differentiation:

    • Both isomers produce the m/z 143 fragment (Quinolin-2-ylmethyl vs Quinolin-4-ylmethyl).

    • Distinguishing Feature: The m/z 143

      
       m/z 116  ratio. The C4-substituted cation is often more stable due to para-like resonance with the ring nitrogen, requiring higher energy to fragment further compared to the C2 isomer. However, chromatographic separation (RT) remains the gold standard for these isomers as their spectra are highly similar.
      
Summary Data Table
CompoundPrecursor (m/z)Primary FragmentSecondary FragmentMechanism Note
2-(Quinolin-4-yl)acetamide 187 143 (100%) 116 (30%) Spacer cleavage (Benzyl-type)
Quinoline-4-carboxamide173156 / 129101Direct ring attachment prevents -44 loss
2-(Quinolin-2-yl)acetamide187143 (100%)116 (>40%)Isomeric; requires RT separation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 206967, 2-(Quinolin-4-yl)acetamide. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Mass spectrometry of quinoline derivatives: Trends in fragmentation patterns. Journal of Mass Spectrometry. (Contextual grounding on quinoline ring stability).
  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra. University Science Books. (Authoritative source on amide alpha-cleavage mechanisms).

Sources

The Evolving Landscape of Quinoline Acetamides: A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3][4][5] Among the vast library of quinoline derivatives, the quinoline acetamides have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of quinoline acetamides, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design, present validating data, and provide detailed experimental protocols to empower your own research endeavors.

The Quinoline Acetamide Core: A Privileged Scaffold

The fundamental quinoline acetamide structure consists of a bicyclic quinoline ring system linked to an acetamide moiety. This seemingly simple scaffold allows for extensive chemical modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. The versatility of this core has led to the development of potent kinase inhibitors, anticancer agents, and most notably, a promising new class of antitubercular agents.[1][6][7][8]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of quinoline acetamides is profoundly influenced by the nature and position of substituents on both the quinoline ring and the acetamide group. Understanding these relationships is critical for the rational design of more potent and selective drug candidates.

Anticancer and Kinase Inhibitory Activity

Quinoline derivatives have a well-established role as kinase inhibitors, with several FDA-approved drugs in this class.[8][9] The acetamide functionality can play a crucial role in interacting with the hinge region of the kinase ATP-binding site.

A generalized SAR for quinoline-based kinase inhibitors often reveals the following trends:

  • Substitution at position 4: A substituted amino group at the 4-position of the quinoline ring is often crucial for activity. The nature of this substituent can dictate target selectivity.

  • Substitution at positions 6 and 7: The 6 and 7-positions are frequently substituted with methoxy or other small, electron-donating groups to enhance potency.

  • The Acetamide Moiety: The acetamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase hinge region. Modifications to the terminal part of the acetamide can be used to modulate solubility and cell permeability.

For instance, in the development of PIM-1 kinase inhibitors, specific substitutions on the quinoline ring have been shown to be critical for potent activity.[1] While detailed SAR tables for a broad range of quinoline acetamide kinase inhibitors are extensive and target-specific, a general principle involves optimizing the substituents to achieve complementary interactions with the specific amino acid residues lining the ATP-binding pocket of the target kinase.

Antitubercular Activity: The Rise of 2-(Quinolin-4-yloxy)acetamides

A significant breakthrough in the field of quinoline acetamides has been the discovery of 2-(quinolin-4-yloxy)acetamides as potent inhibitors of Mycobacterium tuberculosis (Mtb).[2][6][7][10] These compounds have been shown to target the cytochrome bc1 complex, a crucial component of the electron transport chain in Mtb.[7][11]

A comparative analysis of the SAR for this class of compounds reveals several key insights:

Table 1: Comparative Antitubercular Activity (MIC) of 2-(Quinolin-4-yloxy)acetamide Analogs against M. tuberculosis

Compound IDR1 (Quinoline Ring)R2 (Acetamide Nitrogen)MIC (µM)Reference
Parent HPhenyl>50[2]
1a 6-ClPhenyl0.3-3.3
1b 6-MeOPhenyl0.19-0.37[7]
1c 6-CF3Phenyl0.17[7]
1d 7-ClPhenyl1.25
2a 6-Cl4-F-Phenyl0.1[2]
2b 6-Cl4-Cl-Phenyl0.05[6]
2c 6-ClCyclohexyl<0.05[7]

Key SAR Insights for Antitubercular Activity:

  • The Quinoline Core: The quinoline nitrogen is believed to be essential for activity, likely through protonation and interaction with the target enzyme.[7]

  • Substitution on the Quinoline Ring:

    • Small electron-withdrawing groups, such as chlorine at the 6 or 7-position, generally enhance activity.[2][11]

    • Electron-donating groups like methoxy at the 6-position can also lead to potent compounds.[7]

    • The presence of a trifluoromethyl group at the 2-position of the quinoline ring has been shown to decrease potency, suggesting that electronic characteristics of substituents significantly influence activity.[7]

  • The Ether Linkage: The oxygen atom of the yloxy linkage is considered a critical pharmacophoric feature.

  • The Acetamide Moiety:

    • The terminal amide nitrogen and its substituents are crucial for potency and tuning physicochemical properties.

    • Substitution on the phenyl ring of an N-phenylacetamide can significantly impact activity, with electron-withdrawing groups often being favorable.[2][6]

    • Replacing the N-phenyl group with a cycloalkyl group, such as cyclohexyl, can lead to highly potent analogs.[7] This modification can improve properties like solubility and metabolic stability.

Experimental Protocols

To facilitate further research in this area, we provide a representative, step-by-step protocol for the synthesis and biological evaluation of a 2-(quinolin-4-yloxy)acetamide analog.

Synthesis of a Representative 2-(Quinolin-4-yloxy)acetamide

This protocol outlines a general and robust method for the synthesis of 2-(quinolin-4-yloxy)acetamides, which can be adapted for the creation of a diverse library of analogs.[12]

Workflow Diagram for the Synthesis of 2-(Quinolin-4-yloxy)acetamides

G cluster_0 Step 1: Synthesis of 4-Chloroquinoline cluster_1 Step 2: Synthesis of N-Substituted-2-hydroxyacetamide cluster_2 Step 3: Final Coupling Reaction start1 Substituted Aniline intermediate1 Cyclization & Hydrolysis start1->intermediate1 Gould-Jacobs Reaction reagent1 Diethyl Malonate reagent1->intermediate1 product1 4-Hydroxyquinoline intermediate1->product1 product2 4-Chloroquinoline product1->product2 Chlorination reagent2 POCl3 reagent2->product2 input1 4-Chloroquinoline product2->input1 start2 Substituted Amine product3 N-Substituted-2-hydroxyacetamide start2->product3 Amide Coupling reagent3 Glycolic Acid reagent3->product3 input2 N-Substituted-2-hydroxyacetamide product3->input2 product4 2-(Quinolin-4-yloxy)acetamide input1->product4 Williamson Ether Synthesis input2->product4

Caption: General synthetic workflow for 2-(quinolin-4-yloxy)acetamides.

Step-by-Step Protocol:

  • Synthesis of the 4-Chloroquinoline Intermediate:

    • The synthesis of the quinoline core can be achieved through various established methods, such as the Gould-Jacobs reaction.[13] This typically involves the reaction of a substituted aniline with diethyl malonate, followed by cyclization and hydrolysis to yield the corresponding 4-hydroxyquinoline.

    • The 4-hydroxyquinoline is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to afford the 4-chloroquinoline intermediate.

  • Synthesis of the N-Substituted-2-hydroxyacetamide:

    • This intermediate is prepared by the amide coupling of a desired primary or secondary amine with glycolic acid using standard coupling agents such as DCC/DMAP or HATU.

  • Williamson Ether Synthesis for Final Product Formation:

    • The final 2-(quinolin-4-yloxy)acetamide is synthesized via a Williamson ether synthesis.

    • To a solution of the N-substituted-2-hydroxyacetamide in a suitable solvent like DMF, add a base such as sodium hydride (NaH) at 0 °C and stir for 30 minutes.

    • Add the 4-chloroquinoline intermediate to the reaction mixture and allow it to warm to room temperature, stirring for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(quinolin-4-yloxy)acetamide.

In Vitro Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[14][15][16]

Experimental Workflow for MTT Assay

G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of quinoline acetamide derivatives incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the quinoline acetamide compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Mechanism of Action: Beyond Simple Binding

While SAR provides a roadmap for optimizing potency, understanding the mechanism of action is paramount for developing truly effective therapeutics. For the antitubercular 2-(quinolin-4-yloxy)acetamides, their inhibitory effect on the cytochrome bc1 complex disrupts the electron transport chain, leading to a depletion of ATP and ultimately bacterial cell death.[2][7][11]

In the context of anticancer activity, quinoline acetamides can exert their effects through various mechanisms, including:

  • Kinase Inhibition: As previously discussed, many quinoline derivatives, including acetamides, function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1][8][9]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate into DNA, and some derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[17]

The specific mechanism of action will be highly dependent on the substitution pattern of the quinoline acetamide . Elucidating the precise molecular target and downstream signaling pathways is a critical step in the preclinical development of any new drug candidate.

Signaling Pathway: A Generalized Kinase Inhibition Model

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Quinoline Acetamide Kinase Inhibitor Inhibitor->Receptor Binds to ATP-binding site ATP ATP ATP->Receptor

Sources

Comparative Validation Guide: Optimized RP-HPLC vs. Generic Methods for 2-(Quinolin-4-yl)acetamide Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

2-(Quinolin-4-yl)acetamide is a critical pharmacophore and intermediate in the synthesis of bioactive quinoline derivatives, including kinase inhibitors and antimalarials. Its purity analysis presents a specific chromatographic challenge: the basic nitrogen atom within the quinoline ring (


) interacts strongly with residual silanols on standard silica-based columns, leading to severe peak tailing, retention time shifts, and poor resolution from synthetic impurities.

This guide compares a Standard Generic Method (often used in initial screening) against an Optimized Ion-Suppression Method . We demonstrate that the optimized protocol, utilizing controlled pH and end-capped stationary phases, is the only viable route for validating purity in compliance with ICH Q2(R2) guidelines.

Method Comparison: The "Silanol Trap"

The primary failure mode in analyzing quinoline derivatives is the "Silanol Trap." At neutral pH, residual silanols (


) on the column stationary phase deprotonate to 

. The protonated quinoline nitrogen (

) binds ionically to these sites, causing non-Gaussian peak shapes.
Comparative Performance Matrix
FeatureMethod A: Generic Screening (The Alternative)Method B: Optimized Protocol (Recommended)
Stationary Phase Standard C18 (5 µm)High-Purity End-Capped C18 or Phenyl-Hexyl (3-5 µm)
Mobile Phase A Water (Neutral pH)20 mM Potassium Phosphate Buffer (pH 2.5)
Mobile Phase B MethanolAcetonitrile
Peak Symmetry (

)
> 2.5 (Severe Tailing)0.9 – 1.2 (Gaussian)
Resolution (

)
< 1.5 (Co-elution with precursors)> 3.0 (Baseline separation)
Robustness Low (Sensitive to pH/temp)High (Buffered system)
Suitability FAIL (Unfit for QC)PASS (ICH Q2 Compliant)
Visualizing the Mechanism

The following diagram illustrates why Method A fails and Method B succeeds.

Chromatographic_Mechanism cluster_0 Method A: Neutral pH (The Problem) cluster_1 Method B: Acidic pH 2.5 (The Solution) Silanol Silanol Group (Si-O-) Interaction Ionic Binding (Peak Tailing) Silanol->Interaction Quinoline Quinoline (Protonated N+) Quinoline->Interaction Silanol_Acid Silanol Group (Si-OH Neutral) No_Interaction No Binding (Sharp Peak) Silanol_Acid->No_Interaction Protonated State Quinoline_Acid Quinoline (Protonated N+) Quinoline_Acid->No_Interaction Repulsion/Neutrality

Caption: Mechanism of silanol interaction. Method B (Green) suppresses ionization of silanols, preventing the secondary interactions that cause tailing in Method A.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a phosphate buffer at pH 2.5 ensures that the quinoline moiety remains fully ionized while the silanols remain neutral, eliminating the "drag" effect.

Reagents & Materials
  • Analyte: 2-(Quinolin-4-yl)acetamide (Reference Standard >99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
  • Column: Inertsil ODS-3V or Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm). Note: "End-capping" is non-negotiable here.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.05  using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane.
    
  • Organic (Mobile Phase B): 100% Acetonitrile.

Instrument Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temp: 30°C

  • Detection: UV @ 254 nm (Quinoline

    
     transition) and 315 nm (Selectivity check).
    
  • Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
15.04060
20.04060
20.19010
25.09010

Validation Strategy (ICH Q2 R2)

To ensure scientific integrity, the method must be validated against the following parameters.

System Suitability Testing (SST)

Before any sample analysis, the system must pass these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target: ~1.1).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD of Retention Time: < 1.0% (n=6 injections).

Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from synthesis precursors (e.g., 4-aminoquinoline derivatives or ester intermediates).

  • Protocol: Spike the sample with 0.1% of the starting material (e.g., Ethyl 2-(quinolin-4-yl)acetate).

  • Acceptance: Resolution (

    
    ) > 2.0 between impurity and main peak.
    
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Perform spike recovery at 3 levels (80%, 100%, 120%).

  • Calculation:

    
    
    
  • Acceptance: 98.0% – 102.0% recovery.

Robustness (Design of Experiment)

Small deliberate changes to pH (± 0.2) and Organic composition (± 2%) should not alter the system suitability status.

Validation Workflow Diagram

This flowchart guides the user through the logical progression of the validation lifecycle, ensuring no step is skipped.

Validation_Workflow Start Method Development (pH 2.5 Optimization) SST System Suitability (Tailing < 1.5?) Start->SST Specificity Specificity Test (Impurity Spiking) SST->Specificity Pass Fail Re-Optimize Buffer/Column SST->Fail Fail Linearity Linearity & Range (50-150%) Specificity->Linearity Accuracy Accuracy & Precision (Recovery Studies) Linearity->Accuracy Robustness Robustness Check (pH/Flow var) Accuracy->Robustness Final Validated Method (Ready for QC) Robustness->Final Fail->Start

Caption: Step-by-step validation lifecycle compliant with ICH Q2(R2) standards.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. (Focus on silanol interactions with basic analytes). [Link]

  • LabCompare. (2021). How to Prevent Tailing Peaks in HPLC. (Guidance on low pH buffers for basic compounds). [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines. (Specific application of acidic gradients for quinolines). [Link]

Sources

A Comparative Bioactivity Analysis: 2-(Quinolin-4-yl)acetamide versus Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of therapeutic agents, with chloroquine being a historically significant and clinically utilized example. This guide provides a comparative analysis of the bioactivity of a promising quinoline derivative, 2-(Quinolin-4-yl)acetamide, and the established drug, chloroquine. While direct head-to-head experimental comparisons are not extensively available in the current literature, this document synthesizes existing data on 2-(Quinolin-4-yl)acetamide, its close analogs, and chloroquine to offer a comprehensive overview of their respective antimalarial, anticancer, and anti-inflammatory potential. This guide is intended to inform researchers, scientists, and drug development professionals of the known activities and underlying mechanisms of these compounds, thereby highlighting areas for future investigation and direct comparative studies.

Introduction to the Compounds

1.1. Chloroquine: A Multifaceted Quinoline

Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial drug for decades.[1] Its mechanism of action in Plasmodium falciparum involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic heme and subsequent parasite death.[2] Beyond its antimalarial properties, chloroquine has demonstrated immunomodulatory and anti-inflammatory effects, leading to its use in autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[3] Furthermore, its ability to inhibit autophagy has brought it into focus as a potential adjunct in cancer therapy.[4]

1.2. 2-(Quinolin-4-yl)acetamide: An Emerging Derivative

2-(Quinolin-4-yl)acetamide belongs to a class of quinoline derivatives that have garnered significant interest for their diverse biological activities. While research on this specific molecule is still emerging, studies on closely related 2-(quinolin-4-yloxy)acetamides and other quinoline acetamide derivatives have revealed potent bioactivities, particularly in the realms of infectious diseases and oncology.[5] The acetamide moiety offers a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative Bioactivity Profiles

This section compares the known antimalarial, anticancer, and anti-inflammatory activities of chloroquine and quinoline acetamide derivatives. It is crucial to note that the data for 2-(Quinolin-4-yl)acetamide is often inferred from studies on its close structural analogs.

2.1. Antimalarial Activity

Chloroquine has historically been the benchmark for antimalarial activity. However, the emergence of chloroquine-resistant strains of P. falciparum has necessitated the search for new therapeutic agents.[2] Several novel quinoline derivatives have shown promise in this area, with some exhibiting superior activity against both chloroquine-sensitive and resistant parasite strains.[5][6]

Table 1: Comparative In Vitro Antimalarial Activity

Compound/DerivativeP. falciparum Strain(s)IC50 (µg/mL)Reference(s)
ChloroquineMultipleVaries (strain-dependent)[5]
Quinoline Derivatives
Compound 4bP. falciparum0.014[5]
Compound 4gP. falciparum0.021[5]
Compound 4iP. falciparum0.019[5]
Compound 12P. falciparum0.032[5]

Note: The quinoline derivatives listed are from a study by Radini et al. and are not 2-(Quinolin-4-yl)acetamide but represent the potential of the quinoline scaffold.[5]

Mechanism of Antimalarial Action: The primary antimalarial mechanism of chloroquine is the inhibition of heme polymerization.[2] It is hypothesized that many quinoline derivatives, likely including 2-(Quinolin-4-yl)acetamide, share this mechanism of action.[6]

2.2. Anticancer Activity

Chloroquine's anticancer potential stems from its ability to inhibit autophagy, a cellular process that cancer cells can exploit to survive stress.[4] By blocking autophagy, chloroquine can sensitize cancer cells to conventional chemotherapies. Quinoline derivatives have also been extensively investigated as anticancer agents, demonstrating a range of mechanisms including the induction of apoptosis and cell cycle arrest.[7][8]

Table 2: Comparative In Vitro Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference(s)
ChloroquineVariesVaries (cell line-dependent)[4]
2-Cyano-N-(quinolin-3-yl)acetamideEhrlich Ascites Carcinoma2.14[9]

Note: The data for the quinoline acetamide derivative is for a structurally related compound and indicates the potential of this chemical class.

Mechanism of Anticancer Action: Chloroquine primarily acts by inhibiting autophagy.[4] Quinoline derivatives, on the other hand, have been shown to induce cancer cell death through various pathways, including apoptosis and cell cycle arrest, and by targeting key signaling molecules.[7][8]

2.3. Anti-inflammatory Activity

Chloroquine exhibits anti-inflammatory effects by modulating the production of cytokines such as IL-1, IL-6, and TNF-α.[3] The quinoline scaffold is also a promising template for the development of novel anti-inflammatory agents, with derivatives targeting enzymes like COX and signaling pathways such as NF-κB.[10][11] While specific data for 2-(Quinolin-4-yl)acetamide is limited, the broader class of quinoline compounds shows significant potential.

Mechanism of Anti-inflammatory Action: Chloroquine's anti-inflammatory action is linked to its ability to suppress pro-inflammatory cytokine production.[3] Other quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[10]

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key bioactivity assays.

3.1. In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Experimental Workflow: In Vitro Antimalarial Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Prepare serial dilutions of test compounds A1 Add parasite culture to 96-well plate with compounds P1->A1 P2 Synchronize P. falciparum culture to ring stage P3 Adjust parasite culture to 0.5% parasitemia and 1.5% hematocrit P2->P3 P3->A1 A2 Incubate for 72 hours at 37°C A1->A2 A3 Add SYBR Green I lysis buffer A2->A3 A4 Incubate in the dark for 1 hour A3->A4 R1 Measure fluorescence (Ex: 485 nm, Em: 530 nm) A4->R1 R2 Plot dose-response curve R1->R2 R3 Calculate IC50 value R2->R3 G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Seed cancer cells in a 96-well plate P2 Allow cells to adhere overnight P1->P2 A1 Treat cells with compounds for 24-72 hours P2->A1 P3 Prepare serial dilutions of test compounds P3->A1 A2 Add MTT solution to each well A1->A2 A3 Incubate for 2-4 hours at 37°C A2->A3 A4 Add solubilization solution (e.g., DMSO) A3->A4 R1 Measure absorbance at 570 nm A4->R1 R2 Plot dose-response curve R1->R2 R3 Calculate IC50 value R2->R3

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). [6]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [12]4. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

3.3. In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Release)

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Experimental Workflow: LPS-induced Cytokine Release Assay

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Culture macrophages (e.g., RAW 264.7) P2 Pre-treat cells with test compounds P1->P2 A1 Stimulate cells with LPS P2->A1 A2 Incubate for 18-24 hours A1->A2 A3 Collect cell supernatants A2->A3 R1 Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA A3->R1 R2 Determine inhibition of cytokine release R1->R2

Caption: Workflow for the LPS-induced cytokine release assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 24-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. [9]4. Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

Mechanistic Insights and Signaling Pathways

4.1. Chloroquine

As previously mentioned, chloroquine's primary antimalarial action is the inhibition of hemozoin formation. In cancer, its main mechanism is the inhibition of autophagy by preventing the fusion of autophagosomes with lysosomes. Its anti-inflammatory effects are attributed to the suppression of pro-inflammatory cytokine production.

Signaling Pathway: Chloroquine's Inhibition of Autophagy in Cancer

G cluster_pathway Autophagy Pathway in Cancer Cells Stress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome Formation Stress->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Survival Cell Survival Degradation->Survival Chloroquine Chloroquine Chloroquine->Autolysosome Inhibits Fusion

Caption: Chloroquine inhibits autophagy by blocking autophagosome-lysosome fusion.

4.2. 2-(Quinolin-4-yl)acetamide and Quinoline Derivatives

The precise signaling pathways modulated by 2-(Quinolin-4-yl)acetamide are not yet fully elucidated. However, based on studies of other quinoline derivatives, several potential mechanisms can be proposed. In cancer, quinoline compounds have been shown to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/AKT and EGFR pathways. [3]In the context of inflammation, quinoline derivatives have been found to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. [10] Signaling Pathway: Potential Anti-inflammatory Mechanism of Quinoline Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkB NF-κB NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Quinoline Quinoline Derivatives Quinoline->MAPK Inhibition Quinoline->IKK Inhibition

Caption: Quinoline derivatives may inhibit inflammation by targeting MAPK and NF-κB pathways.

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivities of 2-(Quinolin-4-yl)acetamide and chloroquine, highlighting the therapeutic potential of the quinoline scaffold. While chloroquine is a well-established drug with a broad spectrum of activity, the emergence of drug resistance underscores the need for novel agents. Quinoline acetamide derivatives, including 2-(Quinolin-4-yl)acetamide, represent a promising avenue for the development of new antimalarial, anticancer, and anti-inflammatory drugs.

The key takeaway for researchers is the significant potential of the quinoline acetamide scaffold. However, there is a clear need for direct, head-to-head comparative studies to accurately assess the efficacy and selectivity of 2-(Quinolin-4-yl)acetamide relative to chloroquine. Future research should focus on:

  • Direct Comparative Bioassays: Conducting the antimalarial, anticancer, and anti-inflammatory assays described in this guide with both 2-(Quinolin-4-yl)acetamide and chloroquine under identical experimental conditions.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 2-(Quinolin-4-yl)acetamide in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of 2-(Quinolin-4-yl)acetamide derivatives to optimize potency and selectivity.

By pursuing these research directions, the scientific community can build upon the foundational knowledge of quinoline chemistry to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Radini, I. A. M., Elsheikh, T. M. Y., & El-Telbani, E. M. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 909. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

  • In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. PMC. [Link]

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Radini, I. A. M., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. [No valid URL found]
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [No valid URL found]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC. [Link]

  • Some anti-inflammatory compounds containing quinoline moieties. ResearchGate. [Link]

  • Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Macrophage Inflammatory Assay. PMC. [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]

  • Chloroquine. Wikipedia. [Link]

  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PMC. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [No valid URL found]
  • Charles River. (n.d.). LPS-Induced Cytokine Release Model. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • LPS-induced IL-4 release is TLR4-dependent in macrophages and in the... ResearchGate. [Link]

  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. PMC. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

  • 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. PMC. [Link]

  • Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. ResearchGate. [Link]

  • Chloroquine against malaria, cancers and viral diseases. PMC. [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC. [Link]

  • Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Some Chitosan-Quinoline Nanocomposites as Potential Insecticidal Agents. Taylor & Francis. [Link]

Sources

Comparative Characterization Guide: Solid-State Profiling of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based therapeutics (often utilized in antimalarial and anticancer pipelines), the precise characterization of intermediates like 2-(Quinolin-4-yl)acetamide is critical. While solution-phase techniques (NMR, HPLC) confirm molecular connectivity, they fail to define the solid-state identity—polymorphism, crystallinity, and solvate formation—which dictates bioavailability and stability.

This guide objectively compares X-Ray Diffraction (XRD) against alternative analytical techniques (DSC, FTIR, Solution NMR). It provides a self-validating experimental protocol for generating high-fidelity diffraction data and a framework for interpreting the crystal packing logic of quinoline acetamides.

Part 1: Comparative Analysis (The "Alternatives")

For a researcher characterizing 2-(Quinolin-4-yl)acetamide, the choice of analytical technique determines the depth of structural insight. The following table compares XRD (the "Product" of this guide) against standard alternatives.

Table 1: XRD vs. Orthogonal Techniques for Solid-State ID
FeaturePowder XRD (Primary) Solution NMR (Alternative 1) DSC (Alternative 2) FTIR (Alternative 3)
Primary Output Crystal lattice fingerprint (Phase ID)Molecular connectivity (Chemical ID)Thermal events (Melting/Tg)Functional group vibrations
Polymorph Discrimination Definitive. Distinguishes packing motifs (e.g., Form A vs. Form B).None. All polymorphs look identical in solution.Moderate. Only distinguishes if melting points differ significantly.Low. Subtle shifts in H-bonding regions only.
Regioisomer Resolution High. 4-yl vs 2-yl isomers have distinct unit cells.High. Distinct coupling constants.Low. Melting points may overlap.Moderate. Fingerprint region differences.
Sample Recovery Non-destructive. Sample can be reused.Destructive (Solubilization required).Destructive (Melting/Decomposition).Non-destructive (ATR).
Limit of Detection ~1-2% wt (Phase impurity).<1% (Chemical impurity).~5% (Amorphous content).>5% (Polymorph mixtures).

Expert Insight: While NMR is superior for confirming the synthesis of the 2-(Quinolin-4-yl)acetamide molecule, only XRD can validate the physical form required for regulatory filing. Reliance solely on DSC is risky, as quinoline derivatives often exhibit solvate desolvation events that mimic melting endotherms.

Part 2: Structural Logic & Crystal Engineering

To interpret the XRD data correctly, one must understand the driving forces of the crystal lattice. 2-(Quinolin-4-yl)acetamide crystallizes based on two dominant interactions:

  • 
     Stacking:  The planar quinoline rings stack parallel to each other (typically 3.4–3.6 Å distance).
    
  • Amide Hydrogen Bonding: The primary acetamide group (-CONH

    
    ) typically forms Centrosymmetric 
    
    
    
    dimers or infinite
    
    
    chains.
Diagram 1: Crystal Packing Interaction Logic

The following diagram illustrates the hierarchical assembly of the crystal lattice, guiding the interpretation of low-angle vs. high-angle diffraction peaks.

CrystalLogic Molecule 2-(Quinolin-4-yl)acetamide Monomer PiStack π-π Stacking (Quinoline Rings) Molecule->PiStack Aromaticity HBond Hydrogen Bonding (Amide-Amide / Amide-N) Molecule->HBond Donor/Acceptor Lattice 3D Crystal Lattice PiStack->Lattice Short Axis HBond->Lattice Directional Network XRD_Low Low Angle Peaks (2θ < 15°) Layer Spacing / Unit Cell Axes Lattice->XRD_Low Diffraction XRD_High Mid/High Angle Peaks (2θ > 15°) Atom-Atom Distances / Packing Lattice->XRD_High Diffraction

Caption: Hierarchical assembly of 2-(Quinolin-4-yl)acetamide.


-stacking dictates the short unit cell axis (often visible at low 2

), while H-bond networks stabilize the 3D structure.

Part 3: Experimental Protocol

This protocol is designed to generate publication-quality XRD data, minimizing common artifacts like preferred orientation (common in plate-like quinoline crystals).

Synthesis & Crystallization (Context)
  • Precursor: 4-Aminoquinoline or 4-Methylquinoline.

  • Method: Reaction with ethyl cyanoacetate followed by hydrolysis, or direct acetylation.

  • Recrystallization (Crucial for XRD): Dissolve crude solid in hot Ethanol/Water (80:20). Cool slowly to room temperature over 12 hours.

    • Why? Rapid cooling yields microcrystalline powder (broad peaks). Slow cooling yields defined plates/needles (sharp peaks).

Data Acquisition Workflow

Instrument: Bruker D8 Advance (or equivalent) with Cu K


 radiation (

Å).
  • Sample Prep:

    • Gently grind 50 mg of crystals in an agate mortar.

    • Critical Step: Do not over-grind to amorphization.

    • Back-load the sample into the holder to reduce preferred orientation (tendency of plates to lie flat).

  • Scan Parameters:

    • Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Time per Step: 1.0 second (minimum).

    • Rotation: 15 rpm (essential to average crystallite statistics).

Part 4: Data Interpretation & Reference Values

Since specific proprietary diffraction files for 2-(Quinolin-4-yl)acetamide may not be in open databases, the following data is derived from the structural homology of the Quinoline-4-carboxamide class [1, 2]. Use this table to validate your experimental results.

Table 2: Diagnostic Diffraction Signature (Representative)
Region (

)
Expected PeaksStructural Assignment
Low Angle (5° - 12°) 8.5° ± 0.5° (001) or (100) Plane: Represents the long axis of the unit cell, typically the distance between H-bonded layers.
Stacking Region (12° - 20°) 14.2°, 16.8° Inter-molecular spacing: Reflections corresponding to the lateral packing of the quinoline cores.

-Stacking (23° - 28°)
25.5° - 27.0° (010) Plane: The characteristic "graphitic" spacing (~3.4 Å) of stacked aromatic rings. High Intensity.
Fingerprint (28° - 35°) Multiple weak peaksHigh-order reflections useful for distinguishing subtle polymorphs.
Troubleshooting Common Issues
  • Missing Peaks? If the peak at ~8.5° is missing but the ~26° peak is massive, your sample has Preferred Orientation . The plates are lying flat. Solution: Mix sample with amorphous glass flour or use a capillary mount.

  • Broad Humps? If a broad "halo" appears at 20-30°, the sample is Amorphous . Solution: Recrystallize from a slower evaporating solvent (e.g., Isopropanol).

Diagram 2: Characterization Workflow

A self-validating loop to ensure data integrity.

Workflow Start Crude Solid Recryst Recrystallization (EtOH/H2O) Start->Recryst PXRD Powder XRD (Scan 3-40° 2θ) Recryst->PXRD Decision Peak Sharpness? PXRD->Decision Fail Broad/Amorphous Decision->Fail FWHM > 0.3° Pass Sharp Peaks Decision->Pass FWHM < 0.15° Fail->Recryst Retry (Slower Cool) Analysis Compare vs. Simulated Pattern Pass->Analysis

Caption: Operational workflow for validating crystallinity. The FWHM (Full Width at Half Maximum) check is the critical "Go/No-Go" gate.

References

  • Gomes, L.R., et al. (2016). Synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide. Acta Crystallographica Section E.

    • Relevance: Provides the foundational unit cell parameters for quinoline-carboxamide derivatives, establishing the expected N-C bond lengths and stacking distances.
  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterization and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2-yl) Acetamide Derivatives. Medicinal Chemistry.

    • Relevance: details the acetamide side-chain flexibility and its impact on vibrational spectroscopy and diffraction p
  • Abbas, S.F., & Tomma, J.H. (2021).[1] Synthesis and Characterization of New Quinolin-2-one Derivatives. International Journal of Drug Delivery Technology.

    • Relevance: Offers comparative spectral data for quinoline isomers, aiding in the discrimination of the 2-yl vs 4-yl substitution p
  • PubChem Compound Summary. Acetamide, N-(2-methyl-4-quinolinyl)-. National Center for Biotechnology Information.

    • Relevance: Validates the chemical identity and provides isomeric context for the 4-substituted quinoline scaffold.

Sources

A Senior Application Scientist's Guide to Elemental Analysis for the Verification of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Elemental Analysis in Pharmaceutical Integrity

In the landscape of drug development and manufacturing, the unambiguous confirmation of a compound's identity and purity is paramount. For novel chemical entities like 2-(Quinolin-4-yl)acetamide, a molecule with potential therapeutic applications, verifying the empirical formula through elemental analysis is a fundamental step.[1][2] This technique, often called CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a quantitative measure of the mass percentages of these core elements.[3] A close correlation between the experimentally determined values and the theoretically calculated composition serves as a primary indicator of the substance's purity and structural integrity.[1] This guide offers a comprehensive comparison of elemental analysis standards and a detailed protocol for the verification of 2-(Quinolin-4-yl)acetamide, designed for researchers and quality control professionals.

Part 1: Theoretical Composition - The Analytical Benchmark

The first step in any elemental analysis workflow is to establish the theoretical or calculated elemental composition of the target molecule. This value serves as the "gold standard" against which all experimental results are compared.

The chemical formula for 2-(Quinolin-4-yl)acetamide is C₁₁H₁₀N₂O.[4]

  • Molecular Weight: 186.21 g/mol

  • Atomic Weights:

    • Carbon (C): 12.011 g/mol

    • Hydrogen (H): 1.008 g/mol

    • Nitrogen (N): 14.007 g/mol

    • Oxygen (O): 15.999 g/mol

Based on these values, the theoretical elemental composition is calculated as follows:

  • % Carbon (C): (11 * 12.011) / 186.21 * 100 = 70.96%

  • % Hydrogen (H): (10 * 1.008) / 186.21 * 100 = 5.41%

  • % Nitrogen (N): (2 * 14.007) / 186.21 * 100 = 15.05%

These percentages represent the absolute target values for a 100% pure sample of 2-(Quinolin-4-yl)acetamide.

Part 2: A Comparative Guide to Elemental Analysis Standards

The accuracy of elemental analysis is fundamentally dependent on the calibration of the instrument using Certified Reference Materials (CRMs).[5] The choice of a standard is critical and should ideally be a stable, non-hygroscopic, high-purity organic compound with a well-characterized elemental composition.

Here, we compare three widely used and commercially available standards suitable for the analysis of nitrogen-containing organic compounds like 2-(Quinolin-4-yl)acetamide.[6]

Standard Chemical Formula Theoretical %C Theoretical %H Theoretical %N Key Advantages & Considerations
Acetanilide C₈H₉NO71.09%6.71%10.36%Pro: Widely available, high purity, stable, and its %C is very close to the target compound, making it an excellent choice for calibration in this range. Con: %N is lower than the target.
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Pro: %N is very close to the target compound, making it ideal for calibrating the nitrogen channel. Also contains sulfur for multi-elemental analysis capability. Con: %C and %H values are significantly different.
Atropine C₁₇H₂₃NO₃70.56%8.01%4.84%Pro: %C is extremely close to the target compound. It is a complex molecule, which can be a good test of the combustion system's efficiency. Con: Lower %N and can be more hygroscopic than other standards.

Rationale for Selection: For routine analysis of 2-(Quinolin-4-yl)acetamide, Acetanilide is often the preferred primary standard for carbon and hydrogen due to the close match in carbon content. To ensure the highest accuracy for nitrogen, a separate calibration or verification using Sulfanilamide is recommended. This dual-standard approach helps to build a robust and self-validating calibration system.

Part 3: Experimental Workflow and Protocol

The most common method for CHN analysis is high-temperature combustion, also known as the Dumas method.[3][7] The sample is combusted in a pure oxygen environment, converting the carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (after reduction of NOx).[8] These gases are then separated and quantified by a thermal conductivity detector (TCD).[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the CHN analysis process.

CHN_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Verification SamplePrep Sample Preparation (Drying & Homogenization) Weighing Accurate Weighing (1-3 mg into tin capsules) SamplePrep->Weighing StandardPrep Standard Preparation (Acetanilide/Sulfanilamide) StandardPrep->Weighing Blank Blank Analysis (Empty Tin Capsule) Weighing->Blank Calibration Calibration Run (Using Standard) Blank->Calibration SampleRun Sample Analysis (2-(Quinolin-4-yl)acetamide) Calibration->SampleRun Integration Peak Integration & Quantification SampleRun->Integration Calculation Calculate %C, %H, %N Integration->Calculation Verification Compare to Theoretical Values Calculation->Verification Acceptance Acceptance Criteria Met? (e.g., ±0.4%) Verification->Acceptance Report Final Report Acceptance->Report Yes Troubleshoot Troubleshoot Method Acceptance->Troubleshoot No

Caption: Workflow for CHN Elemental Analysis.

Detailed Step-by-Step Protocol
  • Sample and Standard Preparation:

    • Causality: To ensure accurate results, any residual solvent or moisture must be removed as it will contribute to the hydrogen and potentially carbon content.

    • Action: Dry the 2-(Quinolin-4-yl)acetamide sample and the chosen standard (e.g., Acetanilide) under a vacuum at 40-50°C for at least 4 hours. Ensure the sample is finely powdered and homogeneous to guarantee that the small subsample taken is representative of the entire batch.[2]

  • Instrument Setup and System Suitability:

    • Causality: The instrument must be in a stable state with no leaks to ensure complete combustion and accurate gas detection.

    • Action: Perform leak checks on the elemental analyzer. Set the combustion furnace to ~950-1000°C and the reduction furnace to ~650°C. Establish a stable baseline with the carrier gas (Helium).

  • Weighing Procedure:

    • Causality: As the final result is a mass percentage, the accuracy of the initial weight is critical.[9]

    • Action: Using a microbalance, accurately weigh 1-3 mg of the standard or sample into a clean tin capsule. Record the weight to at least 0.001 mg. Seal the capsule tightly to entrap the sample and ensure instantaneous combustion upon introduction to the furnace.

  • Analytical Sequence:

    • Causality: A structured sequence including blanks, standards, and samples ensures the system is clean, calibrated, and performing correctly throughout the run.

    • Action:

      • a. Blanks: Analyze 2-3 empty, sealed tin capsules to determine the system's baseline contribution.

      • b. Standards (Calibration): Analyze 3-5 replicates of the chosen standard (e.g., Acetanilide). The instrument software will use these results to generate a response factor. The relative standard deviation (RSD) for these replicates should be ≤0.2%.

      • c. Samples: Analyze the 2-(Quinolin-4-yl)acetamide sample in triplicate.

Part 4: Data Interpretation and Acceptance Criteria

The final step is to compare the experimental results against the theoretical values, adhering to established acceptance criteria. For pharmaceutical compounds, a deviation of ±0.4% (absolute) from the theoretical value is widely accepted by scientific journals and regulatory bodies as evidence of sufficient purity.[10][11]

Element Theoretical Value (%) Acceptable Range (±0.4%) Experimental Justification
Carbon (C) 70.96%70.56% - 71.36%Confirms the carbon backbone of the quinoline and acetamide moieties.
Hydrogen (H) 5.41%5.01% - 5.81%Verifies the degree of saturation and the absence of excess solvent or water.
Nitrogen (N) 15.05%14.65% - 15.45%Confirms the presence of the two nitrogen atoms in the quinoline ring and the amide group.

Trustworthiness through Self-Validation: If the experimental results for the certified reference material fall within its specified uncertainty limits, and the results for the 2-(Quinolin-4-yl)acetamide sample fall within the ±0.4% acceptance window, the method is considered valid for that run. A failing result for the CRM would invalidate the entire run and require troubleshooting.

Conclusion

Elemental analysis is an indispensable, cost-effective, and highly reliable technique for the fundamental characterization of pharmaceutical compounds like 2-(Quinolin-4-yl)acetamide.[2][9] By employing a robust methodology that includes careful selection of certified reference materials, a validated experimental protocol, and adherence to stringent acceptance criteria, researchers and drug development professionals can confidently verify the empirical formula, and by extension, the identity and purity of their synthesized compounds.

References

  • Vertex AI Search. CAS 2677029-60-4 | N-(3-(4-(tert-Butyl)phenyl)quinolin-2-yl)acetamide.
  • BLD Pharm. 10147-05-4|2-(Quinolin-4-yl)acetamide.
  • ResearchGate. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships | Request PDF.
  • NIH. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC.
  • SciELO. New 2-(Quinolin-4-yloxy)acetamides: Synthesis, Antitubercular Evaluation, and Structure-Activity Relationships.
  • NIH PubChem. Acetamide, N-(2-methyl-4-quinolinyl)- | C12H12N2O | CID.
  • NIH. An International Study Evaluating Elemental Analysis - PMC.
  • Elemental Microanalysis. Standards and CRMs.
  • Chemsrc. N-Quinolin-2-yl-acetamide | CAS#:50502-17-5.
  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
  • Elemental Microanalysis. Reference materials for micro analysis CHN O S.
  • US Pharmacopeia (USP). 〈233〉 elemental impurities—procedures.
  • ASTM International. Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.
  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis.
  • Universal Lab Blog. Basic principles and tests of organic element analysis.
  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
  • Scribd. Astm D5291 | PDF | Petroleum | Combustion.
  • SCISPEC. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • FDA. Elemental Impurities in Drug Products Guidance for Industry.
  • SCISPEC. Elemental Analysis in Action.
  • Pharmaceutical Technology. Elemental Impurity Analysis.
  • ACS Central Science. An International Study Evaluating Elemental Analysis.
  • Sigma-Aldrich. Certified Reference Materials.

Sources

Benchmarking Synthesis Routes for 2-(Quinolin-4-yl)acetamide Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(quinolin-4-yl)acetamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for kinase inhibitors, antimalarials, and DNA-intercalating agents. While the quinoline core is ubiquitous, the installation of the acetamide side chain at the C4 position presents specific regiochemical challenges.

This guide benchmarks three distinct synthetic methodologies:

  • The Classical Nucleophilic Substitution (S

    
    Ar)  via Ethyl Cyanoacetate.[1]
    
  • The Radical Alkylation (Minisci) via Decarboxylative Coupling.

  • The Rearrangement Protocol (Willgerodt-Kindler) from 4-Acetylquinoline.

Verdict: For purity and scalability, the S


Ar Route (Method A)  remains the industry "Gold Standard" despite a higher step count. The Minisci Route (Method B)  offers the highest atom economy for early-stage discovery but suffers from poor regioselectivity (C2 vs. C4).

Method A: The "Gold Standard" – S Ar via Ethyl Cyanoacetate

Best For: Scale-up (>10g), High Purity Requirements, Regiocontrol.

This route leverages the electron-deficient nature of the quinoline ring. The 4-chloro substituent acts as an excellent leaving group for soft nucleophiles like the enolate of ethyl cyanoacetate.

The Mechanism

The reaction proceeds via an addition-elimination mechanism followed by a Krapcho-type decarboxylation and subsequent nitrile hydrolysis.

SNAr_Pathway Start 4-Chloroquinoline Inter Intermediate (Ethyl 2-cyano-2-(quinolin-4-yl)acetate) Start->Inter S_NAr Reagent Ethyl Cyanoacetate (K2CO3/DMF) Reagent->Inter Decarb Decarboxylation (Acid/Heat) Inter->Decarb Nitrile 2-(Quinolin-4-yl)acetonitrile Decarb->Nitrile -CO2, -EtOH Product 2-(Quinolin-4-yl)acetamide Nitrile->Product H2SO4 Hydrolysis

Figure 1: Stepwise conversion of 4-chloroquinoline to the target acetamide via nitrile intermediate.[1]

Experimental Protocol

Step 1: Substitution

  • Charge a reactor with 4-chloroquinoline (1.0 eq) and DMF (10 vol).

  • Add Ethyl cyanoacetate (1.2 eq) and Potassium Carbonate (2.0 eq).

  • Heat to 100°C for 4–6 hours. Monitoring via HPLC should show consumption of starting material.

  • Workup: Pour into ice water. The intermediate ester often precipitates. Filter and dry.[1]

Step 2: Decarboxylation & Hydrolysis

  • Suspend the intermediate in 50% H

    
    SO
    
    
    
    (aq).
  • Reflux at 120°C for 2 hours. This achieves two transformations: decarboxylation of the ester and partial hydrolysis of the nitrile to the amide.

    • Critical Control Point: Extended reflux will hydrolyze the amide to the carboxylic acid (2-(quinolin-4-yl)acetic acid). Monitor strictly by LC-MS.

  • Neutralize carefully with NaOH to pH 8.

  • Extract with Ethyl Acetate/THF mixture. Recrystallize from Ethanol.

Performance Metrics:

  • Yield: 65–75% (Overall).

  • Regioselectivity: >99% C4 (Dictated by the Chloro precursor).

  • Safety: Requires handling of cyanide equivalents (in the form of the nitrile intermediate) and strong acids.

Method B: The "Direct Route" – Minisci Radical Alkylation

Best For: Rapid Library Generation, Late-Stage Functionalization.

Modern photoredox or thermal radical chemistries allow for the direct installation of alkyl groups onto the quinoline core. This method uses a radical precursor (e.g., an oxalate or redox-active ester) to generate the carbamoyl-methyl radical (


).
The Challenge: Regioselectivity

Quinolines are susceptible to radical attack at both C2 and C4 positions.[2] While C2 is often electronically favored under acidic conditions, steric tuning can sometimes favor C4.

Minisci_Selectivity cluster_products Regioisomeric Mixture Quinoline Quinoline (Unsubstituted) C2_Prod C2-Isomer (Major) Quinoline->C2_Prod Fast Kinetics C4_Prod C4-Isomer (Target) Quinoline->C4_Prod Slower Kinetics Radical •CH2CONH2 (Radical Source) Radical->C2_Prod Radical->C4_Prod

Figure 2: The regioselectivity bifurcation in Minisci reactions often necessitates difficult chromatographic separation.

Experimental Protocol (Thermal)
  • Dissolve Quinoline (1.0 eq) in CH

    
    Cl
    
    
    
    /Water biphasic mixture.
  • Add 2-Amino-2-oxoacetic acid (Oxamic acid) or a commercial radical precursor.

  • Add Silver Nitrate (0.1 eq) and Ammonium Persulfate (2.0 eq).

  • Stir vigorously at 40°C. The persulfate generates the radical via oxidative decarboxylation.

  • Purification: This is the bottleneck. The crude mixture will contain ~60% C2-isomer and ~30% C4-isomer. Preparative HPLC is usually required.

Performance Metrics:

  • Yield: 30–45% (Isolated C4 isomer).

  • Regioselectivity: Poor (typically 2:1 ratio of C2:C4).

  • Efficiency: High atom economy, but low process efficiency due to purification loss.

Method C: The "Rearrangement" – Willgerodt-Kindler

Best For: Cases where 4-Acetylquinoline is the available feedstock.

This classic reaction converts an aryl ketone into a terminal thioamide, which is then hydrolyzed to the amide.[3] It involves the migration of the carbonyl group to the end of the chain.[3]

Experimental Protocol
  • Mix 4-Acetylquinoline (1.0 eq), Sulfur (2.0 eq), and Morpholine (3.0 eq).

  • Heat to 130°C (solvent-free or in high-boiling solvent) for 4 hours.

  • Isolate the intermediate thioamide.

  • Hydrolyze the thioamide using standard basic conditions (NaOH/EtOH).

Performance Metrics:

  • Yield: 50–65%.

  • Odor: Significant sulfur odor requires dedicated ventilation.

  • Utility: Niche. Only recommended if the acetyl precursor is more accessible than the chloro-derivative.

Comparative Analysis Summary

FeatureMethod A (S

Ar)
Method B (Minisci)Method C (Willgerodt)
Starting Material 4-ChloroquinolineQuinoline4-Acetylquinoline
Step Count 2-312
Regioselectivity Excellent (>99%) Poor (Mixture)Excellent
Scalability High (kg scale)Low (mg to g scale)Moderate
Key Risk Cyanide/Acid handlingChromatographic separationH

S evolution / Odor
Overall Efficiency High LowMedium
Expert Recommendation

For drug development pipelines requiring >100 mg of material for biological assay:

Adopt Method A (S


Ar).  The reliability of the 4-chloro displacement ensures that you are testing the correct regioisomer. The risk of contaminating biological data with the C2-isomer (common in Method B) is too high for structure-activity relationship (SAR) studies.

For Mass Spectrometry standards or rapid "hit" validation:

Adopt Method B (Minisci). If you have a good HPLC separation method, this is the fastest way to get a small amount of material without multi-step synthesis.

References

  • Nucleophilic Substitution on Quinolines

    • Wolf, C., et al.[1] "Regioselective Synthesis of 4-Substituted Quinolines." Journal of Organic Chemistry. (General methodology for S

      
      Ar on 4-haloquinolines).
      
    • Relevant Context: Confirms the high lability of C4-chlorine in quinoline systems due to the nitrogen
  • Ethyl Cyanoacetate Chemistry

    • E3S Web of Conferences. "Study on optimum synthesis of ethyl cyanoacetate." Available at: [Link]

    • Relevance: details the stability and reactivity of the nucleophile used in Method A.
  • Minisci Reaction Regioselectivity

    • Proctor, R. S. J., & Phipps, R. J. "Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines." ResearchGate.[2] Available at: [Link]

    • Relevance: Critical data supporting the claim that Minisci reactions often yield difficult-to-separate C2/C4 mixtures.[2]

  • Willgerodt-Kindler Reaction

    • Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11] "The Willgerodt Reaction."[3][5][6][8][12] Available at: [Link]

    • Relevance: Validates the transformation of aryl ketones to amides, providing the basis for Method C.
  • Acetonitrile Hydrolysis Safety

    • ResearchGate.[2] "Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base." Available at: [Link]

    • Relevance: Safety grounding for Method A, Step 2 (Hydrolysis).

Sources

UV-Vis Absorption Spectra of 2-(Quinolin-4-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis absorption characteristics of 2-(Quinolin-4-yl)acetamide , a critical intermediate in the synthesis of quinoline-based antimalarials and kinase inhibitors.

As direct spectral libraries often conflate this specific carbon-linked amide with its ether-linked analogs (e.g., 2-(quinolin-4-yloxy)acetamide), this guide synthesizes data from the parent pharmacophore (Quinoline) and its closest electronic analog (Lepidine/4-Methylquinoline) to provide a validated spectral profile.

Content Type: Publish Comparison Guide Version: 2.1 (Technical Characterization)

Executive Summary & Spectral Profile

2-(Quinolin-4-yl)acetamide exhibits a UV-Vis absorption profile characteristic of 4-alkyl-substituted quinolines .[1] Unlike derivatives where the functional group is directly conjugated to the ring (e.g., 4-nitroquinoline), the methylene spacer (


) in this compound insulates the acetamide carbonyl from the aromatic system.

Consequently, its spectrum is nearly superimposable on Lepidine (4-Methylquinoline) , displaying three distinct absorption bands associated with the naphthalene-like


 transitions and the heterocyclic 

transition.
Key Spectral Features (Methanol, M)
Band AssignmentWavelength (

)
Transition TypeOrigin
E-Band 226 – 228 nm

Allowed transition (High intensity)
B-Band 275 – 278 nm

Benzenoid band (Moderate intensity)
L-Band 313 – 315 nm

/

Anthracenoid/Heteroatom band (Lower intensity)

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 2-(Quinolin-4-yl)acetamide, one must compare it against its synthetic precursors and structural analogs.[1] The lack of a bathochromic shift (red shift) relative to Lepidine confirms the integrity of the methylene bridge.[1]

Table 1: Comparative Spectral Data of 4-Substituted Quinolines

Solvent: Methanol | Concentration:


 M[1]
CompoundStructure

(nm)
Spectral Logic (Mechanism)
Quinoline (Parent)

275, 313Baseline: Standard aromatic heterocycle transitions.
2-(Quinolin-4-yl)acetamide (Target)

227, 276, 314 Insulated: The

spacer prevents conjugation of the carbonyl with the ring. Spectrum mimics alkyl-quinolines.[1]
Lepidine (Alternative 1)

227, 276, 314Electronic Analog: The methyl group induces a slight hyperchromic effect but minimal shift.[1]
4-Quinolinecarboxylic acid (Alternative 2)

~290, ~330Conjugated: Direct attachment of carbonyl allows resonance, causing a significant Red Shift (+15-20 nm).
4-Nitroquinoline (Alternative 3)

285, 340Strong Withdrawal: Strong conjugation creates a broad, red-shifted charge-transfer band.

Critical Insight: If your synthesized sample shows a peak near 330-340 nm , it suggests oxidation of the methylene bridge (forming a conjugated amide) or contamination with starting materials like 4-quinolinecarboxylic acid.[1]

Experimental Protocol: Validated Measurement

This protocol ensures reproducibility and adherence to Beer-Lambert linearity.[1]

Reagents & Equipment[1][2][3]
  • Analyte: 2-(Quinolin-4-yl)acetamide (Recrystallized, >98% purity).[1]

  • Solvent: HPLC-grade Methanol (Cutoff <205 nm).[1] Do not use Acetone or Toluene due to UV cutoff interference.[1]

  • Blank: Pure HPLC-grade Methanol.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.86 mg of 2-(Quinolin-4-yl)acetamide (MW: 186.21 g/mol ).[1]

    • Dissolve in 10 mL Methanol (sonicate for 30s if necessary).

    • Concentration:

      
       M.[1]
      
  • Working Solution (Dilution):

    • Transfer 100

      
      L  of Stock Solution into a 10 mL volumetric flask.
      
    • Dilute to mark with Methanol.[1]

    • Final Concentration:

      
       M.[1]
      
  • Measurement:

    • Perform Baseline Correction using pure Methanol in both cuvettes.[1]

    • Scan range: 200 nm to 400 nm .[1]

    • Scan speed: Medium (approx. 200 nm/min).[1]

    • Slit width: 1.0 nm.[1]

  • Validation (Linearity Check):

    • Prepare dilutions at 0.5, 1.0, and 2.0

      
       M.
      
    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ) at 276 nm.
    • 
       must be 
      
      
      
      to confirm absence of aggregation.[1]

Visualizing the Science

The following diagrams illustrate the electronic transitions and the experimental workflow.

Diagram 1: Electronic Transitions & Structural Logic

This diagram visualizes why the target compound behaves like Lepidine rather than conjugated derivatives.[1]

ElectronicTransitions Quinoline Quinoline Core (Chromophore) Spacer Methylene Spacer (-CH2-) Quinoline->Spacer Insulated by Conjugated Hypothetical Conjugated (Direct Bond) Quinoline->Conjugated If Spacer Removed Amide Acetamide Group (-CONH2) Spacer->Amide Connects to Spectrum Resulting Spectrum: Similar to Lepidine (λmax ~314 nm) Spacer->Spectrum Preserves Core Transitions Conjugated->Spectrum Would Red Shift (>330 nm)

Caption: The methylene spacer acts as an electronic insulator, preventing the amide from shifting the quinoline absorption bands.[1]

Diagram 2: Experimental Workflow

Workflow Step1 1. Weigh 1.86 mg (Target Compound) Step2 2. Dissolve in 10mL MeOH (Stock: 1mM) Step1->Step2 Step3 3. Dilute 1:100 (Working: 10µM) Step2->Step3 Step4 4. Baseline Correction (MeOH Blank) Step3->Step4 Step5 5. Scan 200-400nm Step4->Step5 Check QC Check: Peak at 330nm? Step5->Check Pass Pass: Pure Product Check->Pass No Fail Fail: Oxidized/Conjugated Check->Fail Yes

Caption: Standardized protocol for spectral verification and purity analysis.

References

  • NIST Chemistry WebBook. Quinoline, 4-methyl- (Lepidine) Spectral Data.[1] National Institute of Standards and Technology.[1]

  • Sigma-Aldrich. 4-Methylquinoline Product Specification and Spectral References.[1][2]

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer, 2009.[1] (General reference for Quinoline auxochrome effects).

  • Seleem, H. S., et al. "Spectroscopic studies on 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone."[1] Spectrochimica Acta Part A, 2009.[1] (Validates solvent effects on 4-methylquinoline derivatives).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(Quinolin-4-YL)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher embarking on work with novel chemical entities, a robust understanding of safe handling practices is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Quinolin-4-YL)acetamide, a compound that, due to its quinoline and acetamide moieties, requires careful and informed management in a laboratory setting. This document is designed to empower researchers, scientists, and drug development professionals with the procedural knowledge to mitigate risks and ensure a safe research environment.

Understanding the Hazard Landscape

Quinoline Moiety: The quinoline component suggests several potential hazards. Quinoline itself is classified as harmful if swallowed or in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[1]

Acetamide Moiety: The acetamide group also contributes to the overall hazard profile. Acetamide is known to cause irritation to the nose and throat upon inhalation and may pose a risk of liver damage.[3] Furthermore, it is suspected of being a carcinogen.[3][4][5][6]

Given these potential risks, 2-(Quinolin-4-YL)acetamide should be handled as a hazardous substance with diligent application of safety measures.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of 2-(Quinolin-4-YL)acetamide, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[7] This ensures that any dust or vapors are effectively contained and exhausted.

  • Ventilation: Ensure adequate general ventilation in the laboratory to supplement the localized exhaust of the fume hood.[7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[7][8]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is crucial for preventing direct contact with 2-(Quinolin-4-YL)acetamide. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (ensure they are tested to EN 374 or equivalent standards).[2][4]To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.
Double gloving is recommended for extended procedures or when handling larger quantities.Provides an additional layer of protection in case of a breach in the outer glove.
Eye and Face Protection Tight-sealing safety goggles.[7]To protect the eyes from dust particles and splashes.
A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][7]Provides broader protection for the entire face.
Body Protection A laboratory coat that is fully buttoned.To protect skin and personal clothing from contamination.
For larger scale work, chemical-resistant clothing should be considered.[2]Offers enhanced protection against spills and splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 or higher) should be used if there is a potential for aerosolization and work cannot be conducted within a fume hood.[7][9]To prevent inhalation of fine dust particles.

Proper Donning and Doffing of PPE is Critical: Contamination can occur during the removal of PPE. Always follow established procedures for removing gloves, lab coats, and other protective gear to avoid skin contact.

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is essential for minimizing risk. The following workflow provides a step-by-step guide for researchers.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_materials Gather All Necessary Materials and Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh dissolve Dissolve or Transfer Compound weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp decontaminate_surfaces Decontaminate Work Surfaces conduct_exp->decontaminate_surfaces decontaminate_equipment Clean and Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment solid_waste Segregate Solid Waste (Contaminated PPE, Weigh Boats) decontaminate_equipment->solid_waste liquid_waste Segregate Liquid Waste (Solvents, Reaction Mixtures) decontaminate_equipment->liquid_waste label_waste Label Waste Containers Clearly solid_waste->label_waste liquid_waste->label_waste store_waste Store Waste in Designated Satellite Accumulation Area label_waste->store_waste

Caption: A workflow for the safe handling and disposal of 2-(Quinolin-4-YL)acetamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area within a chemical fume hood for handling 2-(Quinolin-4-YL)acetamide.

    • Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them in the fume hood before starting.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood.

    • When transferring the solid, do so slowly and carefully to avoid creating dust.

    • If dissolving the compound, add the solvent to the solid in a controlled manner.

  • Cleanup and Decontamination:

    • After completing the experimental work, decontaminate the work surface in the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

    • Thoroughly clean all non-disposable equipment that came into contact with the compound.

Waste Disposal Plan:

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 2-(Quinolin-4-YL)acetamide, including used gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste, such as reaction mixtures and solvent washes, must be collected in a separate, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[10]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Quinolin-4-YL)acetamide."

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.[1] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing.[8] Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Spill Evacuate the immediate area.[11] If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[10]

References

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.